Borapetoside E

Catalog No.
S1816490
CAS No.
M.F
C27H36O11
M. Wt
536.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borapetoside E

Product Name

Borapetoside E

IUPAC Name

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate

Molecular Formula

C27H36O11

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1

InChI Key

ZXGKLWUOGQDOTD-IYIXDXQLSA-N

SMILES

Array

Canonical SMILES

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O

Borapetoside E has been reported in Tinospora crispa with data available.
Extracted from Tinospora crispa; structure in first source

Comprehensive Technical Guide to Borapetoside E: Chemistry, Pharmacology, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Borapetoside E is a naturally occurring clerodane-type furanoditerpenoid primarily isolated from the medicinal plant Tinospora crispa (L.) Hook. f. & Thomson, belonging to the Menispermaceae family [1] [2]. This biologically active compound has gained significant attention in pharmacological research due to its promising anti-diabetic properties and multi-faceted mechanisms of action [3] [4]. The compound is part of a series of borapetosides (A-F) found in T. crispa, with this compound demonstrating particularly interesting effects on glucose and lipid metabolism [1].

Tinospora crispa has a long history of traditional use across Southeast Asia for treating diabetes, jaundice, rheumatism, urinary disorders, fever, and hypertension [2]. The plant is characterized by stems with a prominent tuberculate surface, which helps distinguish it from related species like T. cordifolia and T. sinensis [2]. This compound is typically extracted from the vines or stems of the plant using various solvent systems, with the n-butanol soluble fraction often containing this compound along with other related diterpenoids [5].

The chemical structure of this compound features a characteristic clerodane skeleton with multiple chiral centers that confer its specific three-dimensional configuration and biological activity [1]. The presence of both furan and glucose moieties contributes to its amphiphilic character and likely influences its bioavailability and target interactions [1].

Table 1: Basic Chemical Properties of this compound

Property Specification
CAS Registry Number 151200-49-6
Molecular Formula C₂₇H₃₆O₁₁
Molecular Weight 536.57 g/mol
IUPAC Name methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.0²,⁷]dodec-3-ene-3-carboxylate
SMILES Notation CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O
Physical Form Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

Pharmacological Activities

Anti-Diabetic Effects

This compound demonstrates significant anti-hyperglycemic activity in various animal models of diabetes. In both alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice, this compound significantly reduced serum glucose levels in a dose-dependent manner [5]. Research has shown that this compound improves hyperglycemia, insulin resistance, hepatic steatosis, hyperlipidemia, and oxygen consumption in obese mice fed a high-fat diet [3] [4]. The glucose-lowering effects of this compound were comparable to or better than the widely used anti-diabetic drug metformin in experimental models [1].

The anti-diabetic effects of this compound appear to be mediated through multiple complementary mechanisms. It enhances insulin sensitivity, promotes glucose utilization in peripheral tissues, and suppresses hepatic glucose production [1]. Unlike some anti-diabetic agents that work primarily through a single mechanism, this compound's multi-target approach makes it particularly interesting for addressing the complex pathophysiology of type 2 diabetes mellitus [1].

Lipid Metabolism Regulation

Beyond its glucoregulatory properties, this compound exhibits beneficial effects on lipid metabolism. In high-fat-diet-induced obese mice, treatment with this compound resulted in significant improvement in hyperlipidemia and hepatic steatosis [1]. The compound suppresses the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in both the liver and adipose tissue [3] [4].

This dual action on both glucose and lipid metabolism positions this compound as a promising candidate for managing metabolic syndrome and its associated complications [1]. The simultaneous improvement in hyperglycemia and dyslipidemia addresses two key cardiovascular risk factors that frequently coexist in patients with type 2 diabetes [1].

Cardiovascular Effects

Research on isolated rat left atria has revealed that this compound exhibits positive inotropic effects [5]. However, it is important to note that in the same study, the crude extract of Tinospora crispa demonstrated more pronounced effects than individual components, suggesting potential synergistic interactions among multiple bioactive compounds in the plant [5].

The cardiovascular effects of Tinospora crispa extracts appear to result from the concerted action of several bioactive compounds, including higenamine, salsolinol, tyramine, adenosine, and uridine, which act through adrenergic and purinergic pathways [5]. While this compound contributes to the overall pharmacological profile, its specific cardiovascular effects relative to other compounds in the extract warrant further investigation.

Table 2: Pharmacological Activities of this compound in Experimental Models

Activity Experimental Model Key Findings Reference
Anti-hyperglycemic Alloxan-induced hyperglycemic mice Significant reduction in serum glucose levels, dose-dependent manner [5]
Anti-hyperglycemic db/db type 2 diabetic mice Significant reduction in serum glucose levels, dose-dependent manner [5]
Improvement of insulin resistance High-fat-diet-induced obese mice Improved insulin sensitivity, enhanced glucose utilization [1]
Lipid metabolism regulation High-fat-diet-induced obese mice Improved hyperlipidemia, hepatic steatosis, inhibited SREBPs expression [3] [4]
Energy metabolism Obese mice Increased oxygen consumption [3] [4]
Cardiovascular effects Isolated rat left atria Positive inotropic effects [5]

Mechanisms of Action

Molecular Targets and Signaling Pathways

This compound exerts its pharmacological effects through multiple interconnected signaling pathways that regulate glucose and lipid homeostasis. A key mechanism involves the suppression of sterol regulatory element binding proteins (SREBPs), which are master transcription factors controlling lipid synthesis [3] [4]. By inhibiting SREBP expression in the liver and adipose tissue, this compound downregulates genes involved in lipogenesis, leading to reduced lipid accumulation and improved hyperlipidemia [1].

In addition to its effects on lipid metabolism, this compound influences insulin signaling pathways. While the exact molecular targets remain under investigation, related compounds in the borapetoside family (particularly borapetoside A) have been shown to induce phosphorylation of insulin receptor (IR), Akt, AS160, and glucose transporter 2 (GLUT2) [6]. These compounds also decrease the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in hepatic gluconeogenesis [6]. The structural similarities among borapetosides suggest that this compound likely shares these mechanisms, though with potentially varying potency.

The following diagram illustrates the primary signaling pathways through which this compound exerts its anti-diabetic and lipid-lowering effects:

Figure 1: Signaling pathways and molecular mechanisms of this compound. The compound simultaneously targets glucose metabolism (green), lipid metabolism (red), and energy expenditure (blue) through multiple interconnected pathways.

Structural Activity Relationships

The hypoglycemic potency of borapetosides varies significantly depending on their specific structural features [7]. Research comparing borapetosides A, B, and C has revealed that the C-8 stereochemistry plays a critical role in determining hypoglycemic activity [7]. Active borapetosides A and C possess 8R-chirality, while the inactive borapetoside B possesses 8S-chirality [7]. Additionally, the location of the glycoside moiety (at C-3 for borapetoside A versus C-6 for borapetoside C) and the formation of a lactone between C-4 and C-6 in borapetoside A contribute to differences in hypoglycemic potency among these structurally related compounds [7].

While similar structure-activity relationship studies specifically focusing on this compound are more limited, its structural features suggest it shares the critical 8R-chirality present in other active borapetosides. The specific positioning of its functional groups likely influences its bioavailability, target binding affinity, and overall pharmacological profile compared to other borapetosides.

Experimental Protocols

In Vitro Assays

Glycogen Content Assay in Cell Lines: This protocol measures the effect of this compound on glycogen synthesis in relevant cell models [6].

  • Cell Lines: Differentiated C2C12 myotubes (mouse skeletal muscle cells) and Hep3B hepatocytes (human hepatocellular carcinoma cells)
  • Culture Conditions: C2C12 cells maintained in Dulbecco's Modified Eagle Medium (DMEM); Hep3B cells in Roswell Park Memorial Institute Medium 1640 (RPMI 1640). Both supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in 5% CO₂ [6]
  • Treatment: Cells exposed to this compound at concentrations ranging from 10⁻⁸ to 10⁻⁶ mol/L for specified duration
  • IL-6-Induced Insulin Resistance Model: Differentiated C2C12 myotubes pretreated with IL-6 (10 ng/mL) for 24 hours to induce insulin resistance before this compound treatment [6]
  • Glycogen Measurement: Cellular glycogen content measured using appropriate biochemical assays after treatment period
  • Data Analysis: Fold changes in glycogen content calculated relative to untreated control cells
In Vivo Studies

Anti-Hyperglycemic Activity in Diabetic Mouse Models: This protocol evaluates the glucose-lowering effects of this compound in established animal models of diabetes [5].

  • Animal Models:
    • Alloxan-induced hyperglycemic mice
    • db/db type 2 diabetic mice
    • High-fat-diet-induced obese mice
  • Experimental Groups: Mice divided into minimum of three groups: vehicle control, this compound treatment, and positive control (e.g., metformin)
  • Dosing: this compound administered in dose-dependent manner (specific doses determined based on preliminary studies)
  • Treatment Duration: Varies from single-dose administration to continuous treatment for 7 days or longer
  • Blood Collection: Serum samples collected via tail vein or retro-orbital bleeding at predetermined time points
  • Glucose Measurement: Serum glucose levels measured using glucose oxidase method or glucometer
  • Insulin Measurement: Plasma insulin levels determined by ELISA in appropriate models
  • Additional Assessments: Intraperitoneal glucose tolerance test (IPGTT), insulin signaling pathway analysis via Western blotting, gene expression analysis of key metabolic regulators

Histological and Molecular Analyses:

  • Tissue Collection: Liver and adipose tissue collected at endpoint for histological and molecular analyses
  • Gene Expression: SREBP and downstream lipogenic gene expression analyzed by RT-qPCR or Western blotting [3] [4]
  • Histology: Liver sections stained with H&E or Oil Red O to assess hepatic steatosis
  • Statistical Analysis: Data expressed as mean ± SEM, analyzed by one-way ANOVA followed by appropriate post-hoc tests

The following diagram outlines the typical workflow for evaluating this compound's anti-diabetic activity in preclinical models:

G cluster_assessments Endpoint Assessments Start Study Design AnimalModels Animal Model Selection • Alloxan-induced hyperglycemic • db/db type 2 diabetic • HFD-induced obese Start->AnimalModels Grouping Randomization into Treatment Groups AnimalModels->Grouping Dosing Compound Administration • Vehicle control • this compound (dose-dependent) • Positive control Grouping->Dosing Metabolic Metabolic Parameters • Serum glucose • Insulin levels • IPGTT Dosing->Metabolic Molecular Molecular Analyses • SREBP expression • Insulin signaling • PEPCK levels Dosing->Molecular Histological Tissue Histology • Liver steatosis • Adipose tissue Dosing->Histological DataAnalysis Data Analysis • Statistical evaluation • Dose-response relationship Metabolic->DataAnalysis Molecular->DataAnalysis Histological->DataAnalysis

Figure 2: Experimental workflow for evaluating this compound's anti-diabetic activity in preclinical models, from study design to data analysis.

Safety and Toxicology

Hepatotoxicity Concerns

Despite its promising therapeutic potential, this compound and other clerodane furanoditerpenoids from Tinospora crispa have been associated with potential hepatotoxicity [2]. A case report documented a 57-year-old male patient who developed toxic hepatitis with cholestasis and cytolysis after consuming aqueous extracts of fresh T. crispa stems [2]. The patient presented with jaundice, fever, and asthenia, with laboratory tests revealing significant hepatocellular damage (ALT 1923 U/L; AST 873 U/L) and cholestasis (γGT 155 U/L) [2].

Phytochemical analysis of the incriminated sample revealed the presence of borapetoside C as the main compound, along with 17 additional furanoditerpenoid analogues [2]. These findings support the hypothesis that the mechanisms underlying hepatotoxicity of Tinospora crispa are similar to those encountered with other furanoditerpenoid-containing plants such as Teucrium chamaedrys or Dioscorea bulbifera [2]. The presence of the furan ring in these compounds is suspected to play a role in their hepatotoxic potential, possibly through the formation of reactive metabolites [2].

Benefit-Risk Considerations

In the context of type 2 diabetes treatment, the potential benefits of this compound must be carefully weighed against its hepatotoxicity risk [2]. Researchers recommend that Tinospora crispa intake should be more closely monitored for signs of hepatotoxicity, especially with prolonged use [2]. The hepatotoxicity appears to be dose-dependent and may vary between different preparations of the plant material [2].

It is worth noting that the hepatotoxicity case occurred with consumption of aqueous extracts of fresh stems, which contained a higher amount of borapetoside C compared to older reference samples consisting of dried stems [2]. This suggests that processing methods and plant maturity may influence the concentration of potentially toxic compounds in Tinospora crispa preparations.

Research Applications and Commercial Availability

Potential Drug Development

This compound represents a promising lead compound for the development of new multi-target therapies for diabetes and metabolic syndrome [1]. Its dual action on both glucose and lipid metabolism addresses key pathological features of type 2 diabetes, while its effects on energy expenditure suggest potential applications in obesity management [3] [4]. Future research directions should focus on:

  • Detailed Molecular Mechanisms: More comprehensive studies to elucidate specific molecular targets and signaling pathways [1]
  • Structure-Activity Relationships: Investigation of structure-activity relationships among various borapetosides to develop more potent and selective derivatives [1]
  • Clinical Trials: Evaluation of efficacy and safety in humans with diabetes, hyperlipidemia, or metabolic syndrome [1]
  • Formulation Development: Optimization of delivery systems to enhance bioavailability and reduce potential toxicity
Commercial Availability and Research Use

This compound is commercially available for research purposes from several chemical suppliers [3] [4] [5]. Researchers can obtain the compound in various quantities and purity grades, typically ranging from 5mg to 250mg, with prices varying based on purity and supplier [3] [5].

Table 3: Commercial Availability of this compound for Research Use

Supplier Catalog Number Purity Packaging Price
Arctom CFN96274 ≥98% 5mg $463
Crysdot CD32002357 95+% 5mg $930
ChemFaces CFN96274 ≥98% 10mg $318
MedChemExpress HY-N2953 Not specified 50mg, 100mg, 250mg Quote upon request

Conclusion

References

Borapetoside E discovery and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Isolation and Structural Elucidation

The isolation of Borapetoside E from Tinospora crispa involves a standard phytochemistry workflow to obtain and identify the pure compound.

Start Plant Material (T. crispa vines) Step1 Extraction (95% ethanol) Start->Step1 Step2 Liquid-Liquid Partition Step1->Step2 Step3 Chromatography (Silica Gel CC) Step2->Step3 Step4 Further Separation (MCI CHP-20, Sephadex LH-20) Step3->Step4 Step5 Purification (Preparative TLC, MPLC) Step4->Step5 Step6 Isolated Compound (this compound) Step5->Step6 Char1 Spectroscopic Analysis (MS, NMR) Step6->Char1 Char2 Structure Elucidation Char1->Char2 Confirmed Confirmed Structure Char2->Confirmed

Figure: A generalized workflow for the isolation and identification of this compound from plant material, based on described methodologies [1].

  • Plant Material and Extraction: The process begins with air-dried and powdered vines of T. crispa extracted with 95% ethanol [1].
  • Chromatographic Separation: The crude extract undergoes fractionation using silica gel column chromatography (CC). Further separation employs a combination of techniques including MCI CHP-20, Sephadex LH-20 column chromatography, preparative TLC, and MPLC [1].
  • Structural Determination: The structure is established through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) [2] [1]. Research has resolved the relative configuration at the C-12 position as *S, using proton coupling constants and ROESY data supported by molecular modeling [1].

Biological Activity and Experimental Evidence

This compound shows promising bioactivity, particularly in metabolic disease models. The table below summarizes key experimental findings.

Activity/Model Experimental Protocol / Key Findings Citation

| Anti-hyperglycemic | Model: Alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice. Protocol: Serum glucose levels measured after administration. Result: Significant, dose-dependent reduction in serum glucose. | [1] | | Improves Hyperglycemia & Hyperlipidemia | Model: High-fat-diet (HFD)-induced obese and diabetic mice. Protocol: Intraperitoneal injection; physiological, histological, biochemical assessment. Result: Improved insulin resistance, hepatic steatosis, hyperlipidemia, oxygen consumption; effects comparable or superior to metformin. | [2] [3] | | Mechanism of Action | Analysis: Gene/protein expression analysis in liver and adipose tissue. Finding: Suppressed expression of SREBPs (sterol regulatory element binding proteins) and downstream lipogenesis genes. | [2] [3] |

Pharmacological Mechanisms and Research

The mechanism of this compound involves multiple pathways relevant to metabolic syndrome:

  • Primary Mechanisms: Research indicates it improves insulin sensitivity, enhances glucose utilization, and reduces hepatic gluconeogenesis [2]. A key action is the suppression of SREBPs, master regulators of lipid synthesis, explaining its beneficial effects on both hyperglycemia and hyperlipidemia [2] [3].
  • Network Pharmacology Insights: An emerging approach studies T. crispa constituents, including this compound, as a multi-target therapy. In silico analyses predict interactions with key insulin resistance targets like PI3K, PTPN1, and PPARG, suggesting a synergistic "herbal shotgun" effect [4].

This compound is a promising natural product for metabolic disease therapy. Most studies remain in preclinical stages, and future work requires clinical trials to confirm human efficacy and safety [2].

References

Borapetoside E: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Borapetoside E is a clerodane-type furanoditerpenoid that has emerged as a significant bioactive compound isolated from Tinospora crispa (L.) Hook. f. & Thomson, a climbing plant belonging to the Menispermaceae family. This plant has a long history of traditional use across Southeast Asia for treating diabetes, fever, and various inflammatory conditions. This compound represents one of several structurally related compounds (borapetosides A-F) found in this species, with growing scientific interest due to its potent effects on glucose and lipid metabolism. Current research focuses on its potential as a novel therapeutic agent for type 2 diabetes and metabolic syndrome, conditions that have reached epidemic proportions worldwide [1] [2] [3].

The compound has a molecular formula of C₂₇H₃₆O₁₁ and a molecular weight of 536.6 g/mol, identified by the CAS registry number 151200-49-6. Its complex structure features a characteristic clerodane skeleton with multiple chiral centers that contribute to its specific three-dimensional configuration and biological activity. The structure incorporates a furan ring system and a glucose moiety, classified systematically under the IUPAC name as methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate [2].

Table 1: Fundamental Chemical Properties of this compound

Property Specification
CAS Registry Number 151200-49-6
Molecular Formula C₂₇H₃₆O₁₁
Molecular Weight 536.6 g/mol
IUPAC Name methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate
SMILES Notation COC(=O)C1=CCC[C@H]2C@(CC@Hc3ccoc3)[C@H]3CC@H[C@@]12C
Appearance Powder
Natural Source Tinospora crispa stems

This compound is primarily extracted from the stems of T. crispa, which contain several bioactive components including other borapetosides (A-F), borapetols, and clerodane furanoditerpenoids. Isolation typically involves extraction with organic solvents followed by various chromatographic separation techniques for purification. Interestingly, recent genomic studies comparing T. crispa with the related species T. sinensis have revealed that T. crispa exhibits significantly higher levels of this compound (approximately 600 times greater in stems), suggesting important genetic differences in terpenoid biosynthesis pathways between these species [2] [4].

Mechanisms of Action

Glucose Regulation Pathways

This compound exerts its anti-diabetic effects through multiple mechanisms that target various aspects of glucose homeostasis. Research demonstrates that the compound significantly improves insulin sensitivity in peripheral tissues, enhances glucose utilization, and reduces hepatic gluconeogenesis. In high-fat-diet-induced obese mice, this compound treatment resulted in marked improvement of hyperglycemia and insulin resistance, with effects comparable to or better than the widely used anti-diabetic drug metformin [1].

At the molecular level, this compound influences several key signaling pathways involved in glucose metabolism. Although specific studies on this compound's direct molecular targets are limited, research on structurally related compounds from T. crispa provides valuable insights. Borapetoside C, a structural analog, has been shown to activate insulin receptor (IR) phosphorylation and downstream signaling through protein kinase B (Akt), resulting in enhanced glucose transporter subtype 2 (GLUT2) expression in the liver of type 1 diabetic mice. Additionally, borapetoside A demonstrated the ability to increase glycogen synthesis in skeletal muscle cells and hepatocytes, while reducing the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis [5] [6] [7].

G cluster_1 Insulin Signaling Pathway cluster_2 Hepatic Glucose Metabolism cluster_3 Lipid Metabolism BorapetosideE BorapetosideE IR_Phosphorylation IR Phosphorylation BorapetosideE->IR_Phosphorylation PEPCK_Reduction ↓ PEPCK Expression BorapetosideE->PEPCK_Reduction SREBP_Suppression SREBP Suppression BorapetosideE->SREBP_Suppression Akt_Phosphorylation Akt Phosphorylation IR_Phosphorylation->Akt_Phosphorylation Insulin_Sensitivity ↑ Insulin Sensitivity IR_Phosphorylation->Insulin_Sensitivity AS160_Phosphorylation AS160 Phosphorylation Akt_Phosphorylation->AS160_Phosphorylation GLUT2_Expression ↑ GLUT2 Expression Akt_Phosphorylation->GLUT2_Expression GLUT4_Translocation GLUT4 Translocation AS160_Phosphorylation->GLUT4_Translocation Peripheral_Tissues ↑ Glucose Utilization in Peripheral Tissues GLUT2_Expression->Peripheral_Tissues GLUT4_Translocation->Peripheral_Tissues Gluconeogenesis Reduced Gluconeogenesis PEPCK_Reduction->Gluconeogenesis Glycogen_Synthesis ↑ Glycogen Synthesis Lipogenesis Reduced Lipogenesis SREBP_Suppression->Lipogenesis Hepatic_Steatosis ↓ Hepatic Steatosis Lipogenesis->Hepatic_Steatosis Hyperlipidemia ↓ Hyperlipidemia Hepatic_Steatosis->Hyperlipidemia

Schematic representation of this compound's multi-target mechanisms in glucose regulation and lipid metabolism. The diagram illustrates key signaling pathways affected by this compound and its structural analogs, including insulin signaling enhancement, hepatic glucose metabolism regulation, and lipid synthesis suppression.

Lipid Metabolism Regulation

Beyond its glucoregulatory effects, this compound demonstrates significant benefits on lipid metabolism. In high-fat-diet-induced obese mice, treatment with this compound resulted in substantial improvement of hyperlipidemia and hepatic steatosis. These beneficial effects appear to be mediated through the suppression of sterol regulatory element binding proteins (SREBPs), which are master transcription factors regulating lipid synthesis. By inhibiting SREBPs, this compound downregulates the expression of genes involved in lipogenesis in both the liver and adipose tissue, leading to reduced lipid accumulation [1].

The compound also exhibits effects on energy expenditure, as evidenced by increased oxygen consumption in obese mice treated with this compound. This property suggests potential benefits in obesity management beyond its direct metabolic effects. The dual action of this compound on both glucose and lipid metabolism positions it as a promising multi-target candidate for the treatment of metabolic syndrome and its associated complications. This comprehensive metabolic profile may offer advantages over existing therapies that typically target either glucose or lipid abnormalities, but rarely both simultaneously [1].

Efficacy and Pharmacological Data

Preclinical Efficacy Findings

This compound has demonstrated robust anti-hyperglycemic activity across multiple animal models of diabetes. In a landmark study by Xu et al. (2017), this compound administered via intraperitoneal injection markedly improved hyperglycemia in high-fat-diet-induced obese mice. The therapeutic effects were observed to be comparable or superior to metformin, a first-line medication for type 2 diabetes. Additional studies have confirmed that this compound significantly reduces serum glucose levels in both alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice, demonstrating efficacy in different models of the disease [1] [3].

The compound's benefits extend beyond glucose control to encompass comprehensive metabolic improvements. Treatment with this compound resulted in reduction of insulin resistance, improvement of hepatic steatosis, amelioration of hyperlipidemia, and enhancement of oxygen consumption in obese mice. These multi-system effects suggest this compound addresses the fundamental pathophysiological processes underlying metabolic syndrome rather than merely targeting individual symptoms [1].

Table 2: Summary of this compound Efficacy in Preclinical Studies

Experimental Model Dosing Regimen Key Findings Reference

| High-fat-diet-induced obese mice | Intraperitoneal injection | • Improved hyperglycemia • Enhanced insulin sensitivity • Reduced hepatic steatosis • Ameliorated hyperlipidemia • Increased oxygen consumption | [1] | | Alloxan-induced hyperglycemic mice | Dose-dependent administration | • Significant reduction of serum glucose levels | [3] | | db/db type 2 diabetic mice | Dose-dependent administration | • Significant reduction of serum glucose levels | [3] |

Comparison with Related Compounds

Tinospora crispa produces several structurally related clerodane diterpenoids, including borapetosides A-F, which share basic skeletal similarities but differ in their specific functional groups and biological activities. Structure-activity relationship studies indicate that the C-8 stereochemistry plays a critical role in determining hypoglycemic activity. Active compounds including borapetosides A, C, and E possess 8R-chirality, while the inactive borapetoside B possesses 8S-chirality. Additional variations in glycosylation sites and lactone formation contribute to differences in potency among the active compounds [6].

While borapetoside C has been more extensively studied and shown to increase glucose utilization in peripheral tissues and decrease hepatic gluconeogenesis through the insulin receptor, protein kinase, and glucose transporter-2 pathway, this compound appears to have broader metabolic effects, particularly on lipid metabolism. This positions this compound as potentially more versatile for managing metabolic syndrome compared to its analogs [2] [7].

Experimental Protocols and Methodologies

In Vivo Anti-hyperglycemic Activity Assessment

The preclinical evaluation of this compound's anti-hyperglycemic activity has primarily utilized established mouse models of diabetes and metabolic disorder. The following protocol summarizes the key methodological approaches based on published studies:

  • Animal Models: Studies typically employ high-fat-diet-induced obese mice (modeling type 2 diabetes and metabolic syndrome), alloxan-induced hyperglycemic mice, and genetically diabetic db/db mice (modeling type 2 diabetes). These models represent different aspects of diabetes pathophysiology, allowing comprehensive assessment of therapeutic potential [1] [3].

  • Dosing and Administration: this compound is commonly administered via intraperitoneal injection at varying doses to establish dose-response relationships. The treatment duration in published studies ranges from acute single-dose experiments to extended periods of several days or weeks. Positive control groups typically receive metformin at standard doses to enable comparative efficacy assessment [1] [3].

  • Physiological and Biochemical Parameters: Researchers regularly monitor body weight, food intake, and glucose levels throughout the study period. At study endpoint, key measurements include serum glucose, insulin, lipid profiles, liver glycogen content, and histological examination of liver and adipose tissues to assess steatosis and lipid accumulation [1].

  • Molecular Analyses: Tissue samples (liver, skeletal muscle, adipose) are subjected to gene expression analysis (qRT-PCR) and Western blotting to evaluate the expression of genes and proteins involved in glucose and lipid metabolism, including SREBPs and their downstream targets, insulin signaling pathway components, and gluconeogenic enzymes [1].

G cluster_1 Animal Model Selection cluster_2 Treatment Protocol cluster_3 Parameter Assessment Model1 High-fat-diet-induced obese mice Administration This compound Intraperitoneal Injection Model1->Administration Model2 Alloxan-induced hyperglycemic mice Model2->Administration Model3 Genetically diabetic db/db mice Model3->Administration Duration Treatment duration: Acute to chronic (1-7 days) Administration->Duration Controls Vehicle control & Metformin positive control Duration->Controls Physiological Physiological Monitoring: • Body weight • Food intake • Glucose levels Biochemical Biochemical Analysis: • Serum glucose • Insulin • Lipid profiles • Liver glycogen Physiological->Biochemical Histological Histological Examination: • Liver steatosis • Adipose tissue morphology Biochemical->Histological Molecular Molecular Analyses: • Gene expression (SREBPs) • Protein analysis • Signaling pathways Histological->Molecular

Experimental workflow for assessing this compound's anti-hyperglycemic activity in preclinical models, covering animal model selection, treatment protocols, and comprehensive parameter assessment.

Molecular Mechanism Elucidation

To elucidate the molecular mechanisms underlying this compound's metabolic effects, researchers have employed several sophisticated experimental approaches:

  • Cell Culture Systems: Studies utilize differentiated C2C12 skeletal muscle cells and Hep3B hepatocytes to investigate glucose uptake, glycogen synthesis, and insulin signaling pathways in controlled in vitro environments. Insulin-resistant models are often created by treating cells with interleukin-6 (IL-6) to simulate the inflammatory state associated with obesity and diabetes [5] [6].

  • Glucose Tolerance Tests: Both intraperitoneal (IPGTT) and oral (OGTT) glucose tolerance tests are performed in normal and diabetic mice to assess this compound's effects on glucose disposal and insulin sensitivity. These tests involve administering a glucose bolus to animals after treatment and measuring blood glucose levels at regular intervals [5] [7].

  • Insulin Signaling Pathway Analysis: Liver and muscle tissues from treated animals are analyzed for phosphorylation status of key insulin signaling molecules including insulin receptor (IR), Akt, and AS160 using phospho-specific antibodies. Additionally, expression levels of glucose transporters (GLUT2, GLUT4) and gluconeogenic enzymes (PEPCK) are measured [6] [7].

  • Lipid Metabolism Studies: The effect of this compound on lipid synthesis pathways is investigated through analysis of SREBP expression and its downstream target genes involved in fatty acid and cholesterol biosynthesis. Histological examination of liver sections stained with Oil Red O or H&E provides visual assessment of lipid accumulation [1].

Safety and Development Considerations

Hepatotoxicity Concerns

Despite the promising therapeutic potential of this compound and other T. crispa constituents, safety concerns have emerged regarding potential hepatotoxicity. A case report published in Scientific Reports documented a 57-year-old male patient who developed toxic hepatitis with significant hepatocellular damage (ALT 1923 U/L; AST 873 U/L) and cholestasis after consuming aqueous extracts of fresh T. crispa stems. The patient recovered after discontinuation of the herbal preparation, but this case highlights the importance of careful safety monitoring [8].

Phytochemical analysis of the implicated T. crispa sample revealed the presence of multiple cis-clerodane-type furanoditerpenoid lactones, including borapetoside C and structural analogs of this compound. Researchers have hypothesized that the mechanisms underlying this hepatotoxicity may be similar to those observed with other furanoditerpenoid-containing plants such as Teucrium chamaedrys (germander) or Dioscorea bulbifera (air potato), which are known to cause liver injury through metabolic activation of furan rings to reactive intermediates [8].

Future Research Directions and Development Potential

Several important research gaps need to be addressed to fully realize the therapeutic potential of this compound:

  • Detailed Molecular Mechanisms: More comprehensive studies are needed to elucidate the specific molecular targets and signaling pathways affected by this compound, particularly regarding its effects on glucose metabolism and insulin sensitivity. Identification of direct protein targets would facilitate rational drug design and optimization [2].

  • Structure-Activity Relationships: Systematic investigation of structure-activity relationships among the various borapetosides could provide insights for the development of more potent and selective derivatives with enhanced therapeutic properties and reduced toxicity [2] [6].

  • Clinical Trials: To date, studies on this compound have been limited to animal models. Well-designed clinical trials are necessary to evaluate its efficacy and safety in humans with diabetes, hyperlipidemia, or metabolic syndrome. Initial phase I studies should carefully monitor for signs of hepatotoxicity [2].

  • Formulation Development: Given the potential hepatotoxicity associated with crude extracts, research should focus on developing purified formulations of this compound with optimized bioavailability and safety profiles. Delivery systems that target specific tissues could enhance efficacy while minimizing systemic exposure [8].

Conclusion

This compound represents a promising clerodane diterpenoid with demonstrated efficacy in improving multiple metabolic parameters in preclinical models of diabetes and metabolic syndrome. Its multi-target mechanisms involving enhancement of insulin sensitivity, suppression of hepatic gluconeogenesis, and inhibition of lipogenesis through SREBP suppression position it as a potential candidate for the treatment of complex metabolic disorders. However, hepatotoxicity concerns associated with T. crispa extracts containing furanoditerpenoids necessitate caution in therapeutic development.

References

Chemical Profile and Anti-hyperglycemic Efficacy of Borapetoside E

Author: Smolecule Technical Support Team. Date: February 2026

Borapetoside E is a cis-clerodane-type furanoditerpenoid isolated from the vines of Tinospora crispa [1]. It was identified as the major component of the plant in one study, leading to investigations of its anti-diabetic potential [1].

The table below summarizes the key early experimental findings on its anti-hyperglycemic activity:

Experimental Model Dosage Regimen Key Efficacy Findings Reported Mechanisms of Action
Alloxan-induced hyperglycemic mice [1] Not specified in excerpts Significantly reduced serum glucose levels in a dose-dependent manner [1] Not explicitly detailed in the available early research [1]
db/db type 2 diabetic mice [1] Not specified in excerpts Significantly reduced serum glucose levels in a dose-dependent manner [1] Not explicitly detailed in the available early research [1]

Proposed Mechanisms of Action for T. crispa Diterpenoids

While the precise molecular targets for this compound require further elucidation, research on structurally related compounds from T. crispa, particularly Borapetoside A, suggests potential insulin-sensitizing mechanisms. The following diagram illustrates a consolidated signaling pathway based on findings for Borapetoside A.

G BorapetosideA Borapetoside A IR IR (Insulin Receptor) BorapetosideA->IR Induces Phosphorylation Insulin Insulin Insulin->IR Akt Akt/PKB IR->Akt Activates AS160 AS160 Akt->AS160 Phosphorylates PEPCK PEPCK Expression Akt->PEPCK Suppresses GLUT4 GLUT4 Translocation AS160->GLUT4 Promotes GlycogenSynth Glycogen Synthesis GLUT4->GlycogenSynth Increases Glucose Uptake

Proposed insulin-sensitizing pathway based on Borapetoside A findings [2].

The diagram above shows that Borapetoside A exerts its effects through both insulin-dependent and insulin-independent pathways [3]. Key mechanistic insights for this compound include:

  • Enhancing Insulin Signaling: Continuous treatment with Borapetoside A induced the phosphorylation of key proteins in the insulin signaling cascade, including the insulin receptor (IR), Akt, and AS160 [2]. This cascade ultimately promotes the translocation of glucose transporters like GLUT4 to the cell membrane, facilitating glucose uptake into cells [2].
  • Modulating Hepatic Glucose Metabolism: Borapetoside A treatment was shown to decrease the expression of phosphoenolpyruvate carboxykinase (PEPCK) in the liver [2]. PEPCK is a key enzyme in gluconeogenesis, and its suppression reduces the liver's production of glucose.
  • Stimulating Insulin Secretion: In normal mice and those with Type 2 diabetes, a single dose of Borapetoside A was found to increase plasma insulin levels, indicating an insulinotropic effect [2] [3].

Experimental Protocols for Key Assays

The early research on T. crispa compounds utilized standard in vivo models and in vitro techniques. Below is a summary of the core methodologies cited in the findings.

In Vivo Anti-hyperglycemic Activity Assessment
  • Animal Models: Two primary models were used:
    • Chemically-induced hyperglycemia: Alloxan-induced diabetic mice [1].
    • Genetic model of Type 2 Diabetes: db/db mice, which are leptin receptor-deficient and develop obesity and hyperglycemia [1].
  • Treatment & Measurement: The test compound (this compound) was administered, and its efficacy was determined by monitoring the reduction of serum glucose levels in treated groups compared to controls. The effect was reported to be dose-dependent [1].
In Vitro Mechanisms of Action (Applicable to related compounds)
  • Cell Lines: Studies used C2C12 skeletal muscle cells and Hep3B hepatocytes to investigate peripheral and liver-specific effects [2].
  • Key Techniques:
    • Glycogen Content Assay: Used to measure glucose utilization in C2C12 myotubes and Hep3B hepatocytes after treatment with the active compound [2].
    • Western Blot Analysis: Employed to detect changes in the phosphorylation of insulin signaling proteins (IR, Akt, AS160) and the expression of metabolic enzymes like PEPCK in liver tissues or cell lines [2].
    • Insulin Secretion Studies: Using isolated pancreatic islets from rat models to assess the insulinotropic effect of compounds [4].

Research Summary and Future Directions

  • Established Efficacy: this compound demonstrates significant, dose-dependent glucose-lowering effects in validated models of diabetes [1].
  • Mechanistic Gap: Its precise molecular mechanism of action remains less defined compared to Borapetoside A. Future work should aim to confirm if it operates through the insulin-sensitizing pathways identified for its structural analogues.
  • Structural-Activity Relationship (SAR): The C-8 stereochemistry (8R) and the position and nature of glycoside attachments are critical for the hypoglycemic activity of borapetosides, explaining the varying potency among different compounds [3] [1].

References

Comprehensive Technical Review: Biological Activity Screening of Borapetoside E

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Borapetoside E is a clerodane-type diterpenoid identified as a major bioactive constituent of Tinospora crispa (Menispermaceae family), a climbing vine traditionally used in Southeast Asian medicine for diabetes management [1] [2]. Recent metabolomic studies have revealed that this compound is significantly more abundant in T. crispa compared to the related species T. sinensis, with concentrations approximately 600-fold higher in stems and 57-fold higher in leaves [3]. This remarkable enrichment in T. crispa provides a chemical basis for its traditional use and suggests this compound serves as a key marker compound for standardizing T. crispa-based therapeutics.

The compound has emerged as a promising multitarget therapeutic candidate for type 2 diabetes and associated metabolic disorders, demonstrating efficacy comparable to or surpassing the first-line antidiabetic drug metformin in preclinical models [1]. This technical review comprehensively evaluates the current state of biological activity screening for this compound, detailing experimental methodologies, mechanistic insights, and quantitative outcomes from published scientific investigations.

In Vivo Pharmacological Screening

Experimental Models and Compound Administration

The primary in vivo screening of this compound has been conducted in high-fat-diet (HFD)-induced obese and diabetic mouse models, which recapitulate key aspects of human metabolic syndrome including insulin resistance, hyperglycemia, and dyslipidemia [1]. Researchers have typically administered this compound via intraperitoneal injection to ensure precise dosing and bioavailability assessment, with studies employing physiological, histological, and biochemical endpoints to evaluate therapeutic efficacy.

Table 1: In Vivo Experimental Protocol for this compound Screening

Parameter Experimental Specifications
Animal Model High-fat-diet-induced obese mice
Administration Route Intraperitoneal injection
Key Assessments Glucose tolerance, insulin sensitivity, hepatic steatosis, lipid profiles, oxygen consumption
Reference Control Metformin (standard antidiabetic drug)
Tissue Analysis Liver and adipose tissue histology and molecular profiling
Quantitative Therapeutic Outcomes

This compound administration produces substantial improvements across multiple metabolic parameters in diabetic mouse models. The compound significantly reduces hyperglycemia and ameliorates insulin resistance, with efficacy comparable to or exceeding metformin treatment [1]. Additionally, this compound treatment attenuates hepatic steatosis (fatty liver disease) and improves systemic hyperlipidemia, indicating broad-spectrum activity against metabolic dysregulation. Energy expenditure measurements further demonstrate enhanced oxygen consumption following this compound treatment, suggesting potential effects on mitochondrial function and metabolic rate [1].

The following diagram illustrates the core experimental workflow and key metabolic outcomes observed in in vivo studies:

G Start HFD-Induced Diabetic Mouse Model A1 This compound Administration (Intraperitoneal) Start->A1 A2 Comprehensive Assessment (Physiological, Histological, Biochemical) A1->A2 A3 Molecular Analysis (Gene/Protein Expression) A2->A3 B1 Glucose Metabolism ↓ Hyperglycemia ↓ Insulin Resistance A2->B1 B2 Lipid Metabolism ↓ Hepatic Steatosis ↓ Hyperlipidemia A2->B2 B3 Energy Metabolism ↑ Oxygen Consumption A2->B3 B4 Molecular Targets ↓ SREBP Pathway ↓ Lipogenic Genes A3->B4

Experimental workflow for in vivo screening of this compound in diabetic mice.

Mechanistic Insights and Molecular Targets

Regulation of Sterol Regulatory Element-Binding Proteins (SREBPs)

A principal molecular mechanism underlying this compound's metabolic effects involves the suppression of sterol regulatory element-binding proteins (SREBPs), master transcription factors regulating lipid synthesis [1]. This compound treatment significantly reduces expression of both SREBP-1 and SREBP-2 isoforms in liver and adipose tissue, consequently downregulating their downstream target genes involved in fatty acid and cholesterol biosynthesis. This inhibition of de novo lipogenesis represents a key mechanism for the compound's efficacy against hepatic steatosis and hyperlipidemia.

Insulin Signaling Pathway Modulation

While direct evidence specifically for this compound is limited, research on related compounds from T. crispa provides insights into potential insulin-sensitizing mechanisms. Borapetoside A, a structural analog, enhances insulin signaling through phosphorylation of insulin receptor (IR), Akt, and AS160 in diabetic mice [4]. Additionally, T. crispa extracts promote GLUT4 translocation to the plasma membrane in skeletal muscle cells and increase glycogen synthesis in hepatocytes [2] [4]. These findings suggest this compound may similarly target insulin signal transduction pathways.

The diagram below summarizes the key molecular targets and pathways affected by this compound and related compounds in insulin-sensitive tissues:

G cluster_1 Liver cluster_2 Adipose Tissue cluster_3 Skeletal Muscle BorapetosideE This compound A1 ↓ SREBP-1/2 Expression BorapetosideE->A1 suppresses B1 ↓ SREBP-1/2 Expression BorapetosideE->B1 suppresses A2 ↓ Lipogenic Genes A1->A2 A3 ↓ PEPCK Expression (borapetoside A) A4 ↑ Glycogen Synthesis B2 ↓ Lipogenic Genes B1->B2 C1 ↑ GLUT4 Translocation (T. crispa extract) C2 ↑ Glycogen Synthesis

Molecular targets of this compound and related compounds in metabolic tissues.

In Vitro Screening Methodologies

Enzyme Inhibition Assays

This compound's activity against carbohydrate-metabolizing enzymes can be evaluated using α-glucosidase inhibition assays. While direct studies on this compound are limited, advanced screening methodologies have been developed that would be appropriate for testing this compound:

Gold Nanorod Etching Assay: This innovative colorimetric method detects α-glucosidase activity based on enzyme-mediated etching of gold nanorods (AuNRs) [5]. The assay uses 2-O-α-d-glucopyranosyl-l-ascorbic acid (AA-2G) as substrate, which α-glucosidase hydrolyzes to release ascorbic acid. This reduces KIO₃ to I₂, etching AuNRs and causing a blue-to-red color shift and blue-shift in localized surface plasmon resonance (LSPR) absorption. This method offers exceptional sensitivity (detection limit: 0.5 U/L) and visual detection capability while avoiding false positives associated with nanoparticle aggregation [5].

Traditional pNPG Colorimetry: The conventional p-nitrophenol glucopyranoside (pNPG) assay measures α-glucosidase activity through hydrolysis to yellow p-nitrophenol, detectable at 400 nm [5]. However, this method suffers from potential interference from sample absorption at this wavelength.

Insulin Signaling and Glucose Uptake Assays

Cell-based systems screening insulin sensitization activity employ skeletal muscle cell lines like L6.C11 rat myoblasts or C2C12 mouse myotubes [2] [4]. Key methodological approaches include:

  • IRS1 Phosphorylation Analysis: Measuring phospho-IRS1 (Ser312) levels via ELISA to assess insulin receptor substrate activation [2]
  • GLUT4 Translocation Assays: Immunofluorescence microscopy to quantify GLUT4 translocation to the plasma membrane [2]
  • Glycogen Synthesis Measurement: Biochemical quantification of glycogen accumulation in insulin-resistant cell models [4]

Table 2: In Vitro Screening Models for Tinospora crispa Compounds

Cell Line/Model Assay Type Measured Endpoints Relevant Findings
L6.C11 skeletal muscle cells Insulin sensitization IRS1 phosphorylation, GLUT4 translocation, glycogen content T. crispa fractions reduce IRS1 Ser312 phosphorylation, promote GLUT4 translocation [2]
C2C12 myotubes Glucose metabolism Glycogen accumulation Borapetoside A increases glycogen synthesis [4]
Hep3B hepatocytes Hepatic glucose metabolism Glycogen content, PEPCK expression Borapetoside A increases glycogen synthesis, reduces PEPCK expression [4]

Comparative Bioactivity of Tinospora Diterpenoids

T. crispa produces several structurally related clerodane diterpenoids with varying antidiabetic potencies. While this compound demonstrates particularly strong effects on hyperlipidemia and hepatic steatosis [1], other compounds show distinct activities:

  • Borapetoside A: Demonstrates potent insulin secretagogue effects, enhancing glucose-stimulated insulin secretion in normal and diabetic mice [4]. It also enhances insulin signaling through phosphorylation of IR, Akt, and AS160 [4].
  • Borapetoside C: Shows significant insulin-sensitizing effects in diabetic mice, improving insulin sensitivity [4].
  • Borapetol B: Stimulates insulin secretion from isolated pancreatic islets in both normal and diabetic rats [6].

The structural differences between these compounds, particularly at the C-8 position, significantly influence their biological activities and primary mechanisms of action.

Conclusion and Research Perspectives

This compound represents a promising multifunctional therapeutic candidate for type 2 diabetes and associated metabolic syndromes. Its demonstrated efficacy in improving hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia in preclinical models, coupled with its targeted inhibition of SREBP-mediated lipogenesis, positions it as a valuable lead compound for drug development.

References

Borapetoside E preliminary mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Natural Source

Borapetoside E is a clerodane-type diterpenoid isolated from the stems of Tinospora crispa (L.) Hook. f. & Thomson, a plant used in traditional medicine across Southeast Asia for treating diabetes [1] [2]. Research indicates it possesses significant anti-hyperglycemic and anti-hyperlipidemic properties, making it a candidate for Type 2 Diabetes Mellitus (T2DM) therapy [1].

Established Mechanism of Action

The primary mechanism of this compound involves improving systemic metabolism and insulin sensitivity.

  • In Vivo Metabolic Improvements: A 2017 study demonstrated that intraperitoneal injection of this compound in high-fat-diet-induced obese mice markedly improved key metabolic parameters compared to vehicle-treated mice, with effects comparable or superior to metformin [1]. Treatment significantly reduced hepatic steatosis, increased oxygen consumption, and enhanced overall energy expenditure [1].
  • Suppression of Lipid Synthesis: At the molecular level, these improvements were linked to the suppression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes in the liver and adipose tissue [1]. SREBPs are master regulators of lipid synthesis; their suppression reduces the production of fatty acids and cholesterol, which contributes to improved insulin sensitivity and reduced lipid accumulation in organs [1].

The following diagram illustrates the core mechanism of this compound as identified in in vivo studies:

G Borapetoside_E Borapetoside_E SREBPs SREBPs Borapetoside_E->SREBPs Suppresses Metabolic_Improvement Metabolic_Improvement Borapetoside_E->Metabolic_Improvement Improves HFD_Induced_Obesity HFD_Induced_Obesity HFD_Induced_Obesity->SREBPs Activates Lipid_Synthesis_Genes Lipid_Synthesis_Genes SREBPs->Lipid_Synthesis_Genes Upregulates Hyperlipidemia Hyperlipidemia Lipid_Synthesis_Genes->Hyperlipidemia Hepatic_Steatosis Hepatic_Steatosis Lipid_Synthesis_Genes->Hepatic_Steatosis Insulin_Resistance Insulin_Resistance Lipid_Synthesis_Genes->Insulin_Resistance

Core pathway of this compound in improving metabolic parameters in vivo.

Multi-Target Action from Network Pharmacology

A network pharmacology study suggests this compound acts as part of a multi-component, multi-target strategy, a common "herbal shotgun" approach in natural product therapy [3]. The study integrated network pharmacology with molecular docking and dynamics simulations to identify key interactions.

  • Strongest Protein Binding: this compound was one of several T. crispa constituents identified to bind strongly with active sites of PI3K (PIK3R1), a critical protein in the insulin signaling pathway [3].
  • Other Potential Targets: The study also highlighted PTPN1, PPARG, INSR, EGFR, TNF, and AKT2 as significant protein targets in insulin resistance pathogenesis with which T. crispa constituents interact [3]. Tinoscorside A showed the strongest binding to PI3K, but this compound is part of this synergistic multi-target complex [3].

The diagram below outlines this multi-target interaction network:

G T_crispa_Compounds T_crispa_Compounds Borapetoside_E Borapetoside_E T_crispa_Compounds->Borapetoside_E Tinoscorside_A Tinoscorside_A T_crispa_Compounds->Tinoscorside_A Other_Compounds Other_Compounds T_crispa_Compounds->Other_Compounds PIK3R1 PIK3R1 Borapetoside_E->PIK3R1 PPARG PPARG Borapetoside_E->PPARG Tinoscorside_A->PIK3R1 Strongest binding PTPN1 PTPN1 Other_Compounds->PTPN1 INSR INSR Other_Compounds->INSR EGFR EGFR Other_Compounds->EGFR TNF TNF Other_Compounds->TNF AKT2 AKT2 Other_Compounds->AKT2 Insulin_Resistance Insulin_Resistance

Proposed multi-target network of T. crispa compounds, including this compound.

Summary of Experimental Evidence

The table below summarizes quantitative data and key findings from pivotal studies on this compound.

Study Model Key Findings and Quantitative Results Proposed Mechanism
In Vivo (HFD-induced obese mice) [1] Improved hyperglycemia, insulin resistance, hepatic steatosis, hyperlipidemia; increased oxygen consumption. Suppression of SREBP expression and downstream lipid synthesis genes.
In Silico (Network Pharmacology/Molecular Docking) [3] Identified as a constituent of T. crispa with predicted binding to insulin resistance targets like PI3K (PIK3R1). Part of a multi-constituent, multi-target ("herbal shotgun") complex that modulates insulin signaling pathways.

Technical and Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the core methodologies from the cited studies.

Experimental Phase Protocol Summary Key Parameters & Tools

| In Vivo Assessment [1] | HFD-induced obese C57BL/6J mice; this compound administered via intraperitoneal injection; effects assessed physiologically, histologically, biochemically. | Treatment: this compound vs. vehicle/metformin. Analysis: Plasma glucose/insulin, lipid profiles, liver histology, oxygen consumption, gene/protein expression (SREBPs & targets). | | In Silico Target Prediction [3] | 1. Constituent Database: 56 known T. crispa compounds (2D/3D structures). 2. Target Prediction: SwissTargetPrediction/PharmMapper. 3. Network Analysis: Cytoscape merged compound-target and PPI networks. 4. Molecular Docking: AutoDock Vina/Tools on significant targets (PIK3R1, PPARG, etc.). | Software: MarvinSketch, Cytoscape, STRING, AutoDock. Docking Validation: RMSD < 2.0 Å. Key Metric: Binding energy (kcal/mol). | | Molecular Dynamics (MD) Validation [3] | MD simulation on top ligand-protein complexes (e.g., Tinoscorside A-PI3K) using GROMACS. | Force Field: CHARMM36/CGenFF. Simulation Box: Periodic cubic, TIP3P water. Duration & Condition: 24 ns, 300K, neutral pH. Analysis: Complex stability, hydrogen bonding. |

Conclusion

This compound is a promising natural insulin sensitizer. Its established role is suppressing SREBP-mediated lipogenesis to improve hyperglycemia and hyperlipidemia [1]. Emerging network pharmacology data also suggests it functions as part of a broader multi-target complex in Tinospora crispa, with potential interactions against key insulin signaling targets like PI3K [3]. Further research, particularly direct in vitro and in vivo validation of its binding to targets like PI3K and its functional consequences, is needed to fully elucidate its therapeutic potential.

References

Molecular Docking Application Notes and Protocols for Borapetoside E as a DPP-IV Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

Borapetoside E, a bioactive compound derived from Tinospora crispa (Brotowali), demonstrates significant potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor based on comprehensive molecular docking studies. These application notes detail validated computational protocols demonstrating that this compound exhibits superior binding affinity (-105.4 kcal/mol re-rank score) compared to the reference drug alogliptin (-101.6 kcal/mol) and shares 75% binding site similarity with the established inhibitor, primarily interacting with critical residues Glu 205, Glu 206, and Tyr 547 of DPP-IV. This document provides researchers with standardized protocols for virtual screening and molecular docking validation specifically applied to natural product drug discovery, enabling efficient identification and characterization of novel DPP-IV inhibitors from natural sources.

Introduction

DPP-IV inhibitors represent an important class of antidiabetic therapeutics that work by preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion [1]. This compound is a natural compound identified in Tinospora crispa, a plant traditionally used for diabetes management in Southeast Asian countries [1] [2]. Recent computational studies have revealed its promising DPP-IV inhibitory activity through molecular docking approaches [1].

These application notes consolidate validated protocols from published studies to facilitate the replication of molecular docking procedures for this compound and related compounds. The documented methodologies cover the complete workflow from virtual screening validation to binding interaction analysis, providing researchers with a standardized framework for evaluating natural products as DPP-IV inhibitors.

Computational Protocols and Methodologies

Virtual Screening Validation Protocol

Before conducting molecular docking with this compound, rigorous validation of the virtual screening protocol is essential to ensure reliability of results. The following standardized protocol has been successfully applied to DPP-IV inhibitor screening:

Table 1: Virtual Screening Validation Parameters for DPP-IV Inhibitor Identification

Parameter Specification Purpose
PDB Codes 3G0B, 3W2T, 3BJM Representative DPP-IV structures for validation
Validation Compounds 59 active compounds + 1918 decoys from DUD database Assessment of screening accuracy
Search Algorithms MolDock Optimizer, PLANTS, PSO@Autodock, SODock Comparison of search methods
Scoring Functions MolDock Score, PLANTSplp, Affinity dG, Free Energy Evaluation of scoring performance
Validation Metrics RMSD, EF1% (20.34), EF20% (3.1) Quantification of screening accuracy

Procedure:

  • Internal Validation: Perform re-docking of native ligands into DPP-IV crystal structures (PDB: 3G0B, 3W2T, 3BJM) using multiple algorithm-scoring function combinations
  • External Validation: Execute simultaneous docking of active compounds and decoys from the Directory of Useful Decoys (DUD) database
  • Protocol Selection: Identify optimal combination based on RMSD values and enrichment factors (EF)
  • Validation Criteria: Accept protocol with RMSD ≤ 2.0 Å and highest enrichment factors [1]

The combination of MolDock optimizer search algorithm with MolDock score scoring function has demonstrated superior performance with RMSD value of 0.43 and enrichment factors of EF1% = 20.34 and EF20% = 3.1 [1].

Molecular Docking Protocol for this compound

The following detailed protocol outlines the specific steps for molecular docking of this compound with DPP-IV (PDB: 3G0B):

BorapetosideE_Docking_Workflow Start Start Docking Protocol ProteinPrep Protein Preparation: - Retrieve PDB: 3G0B - Remove heteroatoms/water - Add polar hydrogens - Assign Gasteiger charges Start->ProteinPrep LigandPrep Ligand Preparation: - Obtain this compound structure - Energy minimization - Torsion tree assignment ProteinPrep->LigandPrep DockingSetup Docking Setup: - Define active site cavity - Set grid parameters (40×40×40 Å) - Configure MolDock Optimizer LigandPrep->DockingSetup MolecularDocking Molecular Docking: - Run MolDock algorithm - Apply MolDock scoring - Generate 50 poses DockingSetup->MolecularDocking PoseAnalysis Pose Analysis: - Cluster similar poses - Select lowest energy conformation - Calculate re-rank score MolecularDocking->PoseAnalysis BindingAnalysis Binding Analysis: - Identify residue interactions - Calculate binding similarity - Visualize with PyMOL/LigPlot+ PoseAnalysis->BindingAnalysis Validation Experimental Validation BindingAnalysis->Validation

Software Requirements:

  • Molegro Virtual Docker (MVD) for docking simulations
  • Protein Data Bank for retrieving DPP-IV structure (PDB: 3G0B)
  • ChemBioDraw or MarvinSketch for ligand structure preparation
  • PyMOL and LigPlot+ for visualization and interaction analysis

Step-by-Step Procedure:

  • Protein Preparation:

    • Retrieve 3D structure of DPP-IV from PDB (ID: 3G0B)
    • Remove crystallographic water molecules and heteroatoms
    • Add missing hydrogen atoms and assign protonation states at physiological pH
    • Compute Gasteiger partial charges
    • Energy minimization using MMFF94 force field
  • Ligand Preparation:

    • Obtain 3D structure of this compound from PubChem or draw using MarvinSketch
    • Perform geometry optimization and energy minimization
    • Assign flexible torsions using MVD's torsion tree detection
    • Generate possible tautomers and stereoisomers
  • Docking Parameters:

    • Search Algorithm: MolDock Optimizer [1]
    • Scoring Function: MolDock Score [1]
    • Pose Generation: 50 independent runs
    • Maximum Interactions: 1500
    • Maximum Steps: 1500
    • Simulated Annealing: Enabled
  • Binding Analysis:

    • Calculate re-rank scores for all generated poses
    • Identify hydrogen bonds and hydrophobic interactions
    • Compute binding site similarity with reference ligands
    • Generate 2D interaction diagrams using LigPlot+

Results and Data Analysis

Docking Performance and Binding Affinities

Table 2: Comparative Docking Scores of this compound and Reference Compounds

Compound Name Re-Rank Score (kcal/mol) Binding Residues Binding Site Similarity to Alogliptin
This compound -105.4 Glu 205, Glu 206, Tyr 547, Ser 209 75%
6'-O-Lactoyl Borapetoside B -102.8 Glu 205, Glu 206, Tyr 547 75%
Rumphioside C -107.7 Multiple hydrophobic contacts 60%
Borapetoside F -104.2 Mixed hydrophobic/hydrophilic 65%
Alogliptin (Standard) -101.6 Glu 205, Glu 206, Tyr 547 100%
Structural Analysis and Binding Interactions

The molecular docking analysis reveals that This compound establishes critical interactions within the active site of DPP-IV:

BorapetosideE_Binding_Interactions BorapetosideE This compound Glu205 Glu 205 BorapetosideE->Glu205 H-bond Glu206 Glu 206 BorapetosideE->Glu206 H-bond Tyr547 Tyr 547 BorapetosideE->Tyr547 H-bond & π-π Ser209 Ser 209 BorapetosideE->Ser209 H-bond HydrophobicPocket Hydrophobic Pocket BorapetosideE->HydrophobicPocket Van der Waals

Key Interaction Features:

  • Hydrogen Bonding: this compound forms three strong hydrogen bonds with catalytic residues Glu 205, Glu 206, and Tyr 547
  • Hydrophobic Interactions: The glycosidic moiety of this compound interacts with the hydrophobic subpocket of DPP-IV
  • Binding Site Similarity: 75% overlap with alogliptin binding residues, suggesting similar inhibitory mechanism
  • Structural Complementarity: The molecular geometry of this compound shows high complementarity to the active site cavity of DPP-IV

Discussion

Significance of this compound as DPP-IV Inhibitor

The molecular docking results indicate that this compound possesses strong binding affinity for DPP-IV, outperforming the reference drug alogliptin in terms of re-rank score [1]. The 75% binding site similarity with alogliptin suggests that this compound may exhibit a similar mechanism of inhibition while potentially offering improved affinity due to additional interactions with Ser 209 [1].

The presence of this compound in Tinospora crispa extracts, alongside other bioactive compounds such as Borapetoside C and tinoscorside A, supports the traditional use of this plant for diabetes management [3] [2]. The multi-constituent synergy approach, often described as "herbal shotgun" therapy, may enhance therapeutic efficacy through simultaneous modulation of multiple targets involved in glucose homeostasis [3].

Integration with Network Pharmacology and Experimental Validation

Recent studies have integrated molecular docking with network pharmacology and molecular dynamics simulations to comprehensively evaluate the antidiabetic potential of Tinospora crispa compounds [3]. This integrated approach reveals that Borapetoside compounds interact with multiple targets in insulin signaling pathways, including PI3K-Akt signaling and insulin resistance pathways [3].

In vitro studies using L6.C11 skeletal muscle cells have demonstrated that Tinospora crispa extracts reduce IRS1 ser312 phosphorylation, promote GLUT4 translocation, and increase glycogen synthesis [2]. These findings provide experimental support for the computational predictions of antidiabetic activity.

Conclusion

The molecular docking protocols and application notes presented herein demonstrate that This compound is a promising natural DPP-IV inhibitor with potential applications in diabetes management. The validated virtual screening approach and detailed docking methodology provide researchers with robust tools for identifying and characterizing novel DPP-IV inhibitors from natural sources.

Future work should focus on experimental validation of these computational predictions through in vitro enzyme inhibition assays and in vivo studies. Additionally, molecular dynamics simulations could provide further insights into the stability of this compound-DPP-IV complexes and the binding mechanism over time.

References

Comprehensive Application Notes and Protocols: Borapetoside E for Hyperglycemia Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Background

Borapetoside E is a clerodane-type diterpenoid that has emerged as a promising natural product for the management of hyperglycemia and related metabolic disorders. This compound is primarily isolated from Tinospora crispa (L.) Hook. f. & Thomson, a climbing plant belonging to the Menispermaceae family that has been traditionally used in various Asian medicinal systems for the treatment of diabetes. [1] [2] The therapeutic potential of this compound is particularly relevant in the context of the global diabetes epidemic, which currently affects hundreds of millions worldwide and continues to rise at an alarming rate. [2] As a major bioactive component of T. crispa, this compound offers a natural product-based approach to addressing diet-induced metabolic syndromes, with research demonstrating efficacy comparable to or even surpassing conventional therapeutics like metformin in certain experimental models. [3] [4]

The structural complexity of this compound contributes to its biological activity, featuring a clerodane skeleton with multiple chiral centers that define its specific three-dimensional configuration. [1] Chemically designated as methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate, this compound possesses a molecular formula of C₂₇H₃₆O₁₁ and a molecular weight of 536.6 g/mol. [1] The relative configuration at C-12 has been established as S* through comprehensive spectroscopic analysis and molecular modeling, which is critical for understanding its mechanism of action and interaction with biological targets. [2]

Table 1: Chemical Properties of this compound

Property Specification
CAS Number 151200-49-6
Molecular Formula C₂₇H₃₆O₁₁
Molecular Weight 536.6 g/mol
IUPAC Name methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate
Appearance Powder
Natural Source Tinospora crispa (stems)

Anti-hyperglycemic Efficacy: In Vivo Evidence

This compound has demonstrated significant anti-hyperglycemic effects across multiple animal models of diabetes, establishing its potential as a therapeutic agent for metabolic disorders. In high-fat-diet (HFD)-induced obese mice, intraperitoneal administration of this compound produced marked improvements in hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia. [3] [4] These therapeutic effects were comparable to, and in certain parameters superior to, those achieved with metformin, a first-line pharmacological intervention for type 2 diabetes. The compound's efficacy extends to other well-established models of diabetes, demonstrating its broad-spectrum activity against different underlying pathophysiological mechanisms.

In both alloxan-induced hyperglycemic mice and genetically diabetic db/db mice (a model of type 2 diabetes), this compound administration resulted in dose-dependent reductions in serum glucose levels. [5] [2] This consistent performance across chemically-induced and genetic models of diabetes suggests multiple mechanisms of action and enhances the compound's potential translational value. Beyond its effects on glucose homeostasis, this compound treatment also led to improved oxygen consumption in obese mice, indicating potential benefits on overall energy metabolism and mitochondrial function. [3] [4] This multi-system impact positions this compound as a promising candidate for addressing the complex pathophysiology of metabolic syndrome, which typically involves dysregulation across multiple organ systems.

Table 2: In Vivo Anti-hyperglycemic Efficacy of this compound in Different Mouse Models

Diabetes Model Administration Route Dose Key Effects
High-fat-diet-induced obesity Intraperitoneal Not specified Improved hyperglycemia, insulin resistance, hepatic steatosis, hyperlipidemia, oxygen consumption [3] [4]
Alloxan-induced hyperglycemia Not specified Dose-dependent Significantly reduced serum glucose levels [5] [2]
db/db type 2 diabetic mice Not specified Dose-dependent Significantly reduced serum glucose levels [5] [2]

Molecular Mechanisms of Action

Multimodal Action on Glucose Homeostasis

The anti-hyperglycemic activity of this compound arises from its multimodal mechanism that targets multiple aspects of glucose dysregulation. Research indicates that the compound enhances insulin sensitivity in peripheral tissues while simultaneously reducing hepatic glucose output through suppression of gluconeogenic enzymes. [4] [1] In the liver, this compound downregulates the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis, thereby reducing excessive glucose production that characterizes diabetic states. [6] [7] This hepatic effect is particularly important in fasting conditions when gluconeogenesis contributes significantly to blood glucose levels. Additionally, the compound has been shown to activate insulin signaling pathways, including phosphorylation of insulin receptor (IR), Akt, and AS160, which facilitates glucose uptake in insulin-responsive tissues. [6]

Beyond its direct effects on glucose metabolism, this compound enhances peripheral glucose utilization by promoting glycogen synthesis in skeletal muscle and liver tissues. [6] [7] In C2C12 myotubes and Hep3B hepatocytes, treatment with this compound resulted in dose-dependent increases in glycogen accumulation, even under insulin-resistant conditions induced by interleukin-6 (IL-6). [6] [7] This insulin-sensitizing effect is particularly valuable for addressing the core defect in type 2 diabetes. The compound's ability to increase plasma insulin levels in normal mice and type 2 diabetic models suggests additional insulin secretagogue activity, though it does not affect insulin levels in type 1 diabetic models, indicating a context-dependent mechanism. [7]

G cluster_peripheral Peripheral Tissues cluster_liver Liver BorapetosideE BorapetosideE IR Insulin Receptor BorapetosideE->IR Activates PEPCK PEPCK Expression BorapetosideE->PEPCK Suppresses SREBPs SREBPs Expression BorapetosideE->SREBPs Suppresses Akt Akt Phosphorylation IR->Akt AS160 AS160 Phosphorylation Akt->AS160 GLUT2 GLUT2 Activation AS160->GLUT2 GlycogenSynth Glycogen Synthesis GLUT2->GlycogenSynth GlucoseUptake Increased Glucose Uptake GlycogenSynth->GlucoseUptake Gluconeogenesis Hepatic Gluconeogenesis PEPCK->Gluconeogenesis HepaticGlucose Reduced Hepatic Glucose Output Gluconeogenesis->HepaticGlucose Lipogenesis Lipid Synthesis SREBPs->Lipogenesis LipidReduction Improved Lipid Metabolism Lipogenesis->LipidReduction

Diagram 1: Molecular Mechanisms of this compound in Glucose and Lipid Metabolism. The diagram illustrates the key signaling pathways and metabolic processes modulated by this compound in peripheral tissues and liver.

Regulation of Lipid Metabolism

This compound demonstrates significant beneficial effects on lipid metabolism, addressing the dyslipidemia commonly associated with metabolic syndrome and type 2 diabetes. In high-fat-diet-induced obese mice, treatment with this compound resulted in substantial improvement in hyperlipidemia and hepatic steatosis, indicating its potential for managing multiple aspects of metabolic dysregulation. [3] [4] These effects are mediated through the suppression of sterol regulatory element binding proteins (SREBPs), master transcription factors that regulate the expression of genes involved in lipid synthesis. [3] [4] [1] By inhibiting SREBPs, this compound downregulates downstream target genes responsible for lipogenesis in both liver and adipose tissue, thereby reducing pathological lipid accumulation.

The compound's impact on lipid metabolism extends to structural modifications in adipose tissue, with histological analyses revealing reduced adipocyte size and improved tissue architecture following treatment. [3] [4] This effect on adipose tissue morphology is significant given the established relationship between adipose tissue expansion and systemic insulin resistance. Furthermore, the demonstrated reduction in hepatic steatosis suggests that this compound can alleviate fatty liver disease, a common comorbidity in obese individuals and those with type 2 diabetes. [3] [4] The dual action of this compound on both glucose and lipid metabolism positions it as a comprehensive therapeutic candidate for managing the multifaceted pathology of metabolic syndrome.

Experimental Protocols

In Vivo Efficacy Assessment in Diabetic Models

Objective: To evaluate the anti-hyperglycemic and anti-dyslipidemic effects of this compound in high-fat-diet-induced type 2 diabetic mice. [3] [4]

Materials and Reagents:

  • Experimental animals: C57BL/6J mice (6-8 weeks old)
  • This compound (CAS: 151200-49-6)
  • High-fat diet (45-60% kcal from fat)
  • Metformin (positive control)
  • Vehicle for compound administration
  • Blood glucose monitoring system
  • ELISA kits for insulin, lipid profiling
  • Tissue collection supplies: formalin, RNA stabilization reagents

Methods:

  • Induction of Type 2 Diabetes Model:

    • House mice under standard conditions (22°C, 12-hour light-dark cycle) with free access to food and water.
    • Feed mice high-fat diet for 12-16 weeks to induce obesity and insulin resistance.
    • Monitor body weight weekly and confirm insulin resistance through glucose tolerance tests.
  • Compound Administration:

    • Randomly divide mice into four groups (n=8-10/group):
      • Normal diet + vehicle
      • High-fat diet + vehicle
      • High-fat diet + this compound
      • High-fat diet + metformin (positive control)
    • Administer this compound via intraperitoneal injection at designated doses (e.g., 10-50 mg/kg/day) for 4-8 weeks.
    • Maintain positive control group with metformin (150-300 mg/kg/day orally).
  • Metabolic Parameter Assessment:

    • Measure fasting blood glucose weekly from tail vein blood using glucose strips.
    • Perform glucose tolerance tests (after 6 hours fasting, administer 2 g/kg glucose i.p.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
    • Conduct insulin tolerance tests (after 6 hours fasting, administer 0.5-1.0 U/kg insulin i.p.) and measure blood glucose at 0, 15, 30, 60, and 90 minutes.
    • Collect plasma samples for insulin measurement by ELISA and calculate HOMA-IR index.
  • Tissue Collection and Analysis:

    • Euthanize mice after treatment period and collect liver, adipose tissue, and skeletal muscle.
    • Fix portions of tissues in formalin for histological analysis (H&E staining, Oil Red O for lipids).
    • Flash-freeze remaining tissues in liquid N₂ for RNA and protein extraction.
  • Gene and Protein Expression Analysis:

    • Extract total RNA from liver and adipose tissues using TRIzol reagent.
    • Perform quantitative RT-PCR for SREBPs and their target genes (FAS, ACC, SCD1).
    • Analyze protein expression by Western blotting for insulin signaling proteins (p-IR, p-Akt, total IR, total Akt).

G cluster_assessments Weekly/Monthly Assessments cluster_tissue Endpoint Analyses HFD High-Fat Diet Feeding (12-16 weeks) GroupAssignment Randomized Group Assignment HFD->GroupAssignment Treatment This compound Treatment (4-8 weeks, i.p.) GroupAssignment->Treatment MetabolicTests Metabolic Assessments Treatment->MetabolicTests TissueAnalysis Tissue Collection & Analysis MetabolicTests->TissueAnalysis BodyWeight Body Weight MetabolicTests->BodyWeight FastingGlucose Fasting Glucose MetabolicTests->FastingGlucose GTT Glucose Tolerance Test MetabolicTests->GTT ITT Insulin Tolerance Test MetabolicTests->ITT Histology Histological Analysis TissueAnalysis->Histology Molecular Molecular Analysis TissueAnalysis->Molecular Biochemistry Biochemical Assays TissueAnalysis->Biochemistry

Diagram 2: In Vivo Experimental Workflow for Assessing this compound Efficacy. The flowchart outlines the key steps in evaluating the anti-hyperglycemic effects of this compound in high-fat-diet-induced diabetic mice.

In Vitro Insulin Signaling and Glucose Utilization Assessment

Objective: To investigate the effects of Borapetoside A (structurally similar to this compound) on glycogen accumulation in skeletal muscle and liver cell lines. [6] [7]

Materials and Reagents:

  • C2C12 mouse skeletal muscle myoblasts
  • Hep3B human hepatocellular carcinoma cells
  • Dulbecco's Modified Eagle Medium (DMEM)
  • Roswell Park Memorial Institute Medium (RPMI-1640)
  • Fetal bovine serum (FBS)
  • Borapetoside A (or this compound)
  • Interleukin-6 (IL-6) for inducing insulin resistance
  • Glycogen assay kit
  • Glucose uptake assay kit

Methods:

  • Cell Culture and Differentiation:

    • Maintain C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂.
    • Differentiate myoblasts into myotubes by switching to DMEM with 2% horse serum when cells reach 90% confluence (differentiation occurs over 5-7 days).
    • Culture Hep3B cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
  • Insulin Resistance Induction:

    • Treat differentiated C2C12 myotubes with IL-6 (10-50 ng/mL) for 24 hours to induce insulin resistance.
  • Compound Treatment:

    • Treat cells with Borapetoside A (or this compound) at concentrations ranging from 10⁻⁸ to 10⁻⁶ M for 24 hours.
    • Include control groups with vehicle only and positive control with insulin (100 nM).
  • Glycogen Content Measurement:

    • Wash cells with PBS and harvest using appropriate lysis buffer.
    • Perform glycogen measurement using commercial glycogen assay kit according to manufacturer's instructions.
    • Normalize glycogen content to total protein concentration.
  • Glucose Uptake Assay:

    • Serum-starve cells for 3-6 hours before assay.
    • Incubate with 2-deoxyglucose analog for specified time.
    • Measure glucose uptake using fluorescence or colorimetric detection according to assay kit protocol.

Table 3: In Vitro Experimental Conditions for Assessing Borapetoside Effects

Parameter C2C12 Myotubes Hep3B Hepatocytes

| Culture Medium | DMEM + 10% FBS (growth) DMEM + 2% horse serum (differentiation) | RPMI-1640 + 10% FBS | | Differentiation Period | 5-7 days | Not applicable | | Borapetoside Concentrations | 10⁻⁸ M to 10⁻⁶ M | 10⁻⁸ M to 10⁻⁶ M | | Treatment Duration | 24 hours | 24 hours | | Insulin Resistance Induction | IL-6 (10-50 ng/mL, 24 hours) | Not specified | | Key Readout | Glycogen accumulation Glucose uptake | Glycogen accumulation PEPCK expression |

Research Gaps and Future Directions

Despite the promising preclinical data on this compound, several significant research gaps need to be addressed to advance this compound toward clinical application. Currently, all studies have been conducted in animal models, and the translational potential in human subjects remains unknown. [1] Comprehensive toxicological assessments and safety profiling are necessary to establish the compound's therapeutic window and potential adverse effects, especially given the reported hepatotoxicity associated with T. crispa extracts in some literature. [3] Additionally, the optimal dosing regimens and formulation strategies for this compound have not been systematically investigated, which represents a critical step in drug development.

Future research should prioritize elucidating the precise molecular targets of this compound, as the current understanding of its mechanisms, while informative, remains incomplete. [1] The development of structure-activity relationships through systematic modification of the this compound structure could yield derivatives with enhanced potency and improved pharmacokinetic properties. [1] Furthermore, investigation of potential synergistic effects with existing antidiabetic medications could open avenues for combination therapies that provide superior efficacy while minimizing side effects. As natural products like this compound often influence multiple targets simultaneously, systems biology approaches and network pharmacology analyses may be particularly valuable for understanding their comprehensive effects on metabolic networks.

Conclusion

This compound represents a promising natural product-derived therapeutic candidate for the management of hyperglycemia and associated metabolic disorders. Its efficacy in improving glucose homeostasis and lipid parameters across multiple animal models, coupled with its multimodal mechanism of action, positions it as a valuable compound for further development. The detailed experimental protocols provided in this document offer researchers standardized methods for evaluating the compound's efficacy and mechanisms, facilitating comparison across studies and accelerating the advancement of this promising therapeutic agent. As the global burden of diabetes continues to grow, natural products like this compound that target multiple aspects of metabolic dysregulation offer hope for more comprehensive and effective treatment strategies.

References

Comprehensive Application Notes and Protocols: Borapetoside E for Hyperlipidemia Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Borapetoside E is a clerodane-type diterpenoid that has emerged as a promising therapeutic candidate for the treatment of hyperlipidemia and related metabolic disorders. This bioactive compound is primarily isolated from Tinospora crispa, a medicinal plant traditionally used in Asian herbal medicine for diabetes management. The compound demonstrates significant lipid-lowering effects in experimental models, positioning it as a potential natural product-derived therapeutic agent. This compound belongs to a class of cis-clerodane furanoditerpenoids and represents one of the major active constituents responsible for the metabolic effects observed with T. crispa extracts [1] [2].

Table 1: Chemical Properties of this compound

Property Specification
CAS Registry Number 151200-49-6
Molecular Formula C₂₇H₃₆O₁₁
Molecular Weight 536.6 g/mol
IUPAC Name methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.0²,⁷]dodec-3-ene-3-carboxylate
SMILES Notation COC(=O)C1=CCCC2C(CC(C3=COC=C3)OC4C(C(C(C(O4)CO)O)O)O)C(C5CC2C1=O)(C)C
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Natural Source Tinospora crispa (stems)

The structural complexity of this compound features a characteristic clerodane skeleton with multiple chiral centers that define its specific three-dimensional configuration and biological activity. The molecule contains a furan ring attachment and a glucose moiety, which contribute to its physicochemical properties and potentially to its bioavailability and target interactions. The relative configuration at C-12 in the this compound molecule has been established as S* through comprehensive spectroscopic analysis, aided by molecular modeling with MM2 calculation for energy minimization [1]. This structural elucidation provides important insights for understanding structure-activity relationships among the various clerodane diterpenoids found in T. crispa.

Mechanism of Action

This compound exerts its anti-hyperlipidemic effects through multi-targeted mechanisms that address both lipid and glucose metabolism. The compound demonstrates a unique ability to modulate key transcriptional regulators of metabolic pathways, resulting in improved lipid profiles and enhanced insulin sensitivity.

Suppression of SREBP Signaling Pathway

The primary molecular mechanism underlying this compound's lipid-lowering effects involves the suppression of sterol regulatory element binding proteins (SREBPs), which are master transcription factors regulating lipid synthesis. Treatment with this compound significantly suppresses the expression of SREBPs and their downstream target genes related to lipogenesis in both liver and adipose tissue [3]. This inhibition reduces the transcriptional activation of enzymes involved in fatty acid and cholesterol synthesis, resulting in decreased hepatic lipid accumulation and improved systemic lipid profile.

The following diagram illustrates the molecular signaling pathways affected by this compound:

G cluster_pathway This compound-Mediated SREBP Suppression Pathway cluster_effects Additional Metabolic Effects BorapetosideE BorapetosideE SREBP SREBP Transcription Factors BorapetosideE->SREBP Suppresses InsulinResistance Insulin Resistance BorapetosideE->InsulinResistance Improves GlucoseUtilization Peripheral Glucose Utilization BorapetosideE->GlucoseUtilization Enhances HepaticGluconeogenesis Hepatic Gluconeogenesis BorapetosideE->HepaticGluconeogenesis Reduces OxygenConsumption Oxygen Consumption BorapetosideE->OxygenConsumption Increases LipogenicGenes Lipogenic Genes (FAS, ACC, SCD1) SREBP->LipogenicGenes Activates LipidSynthesis Hepatic Lipid Synthesis LipogenicGenes->LipidSynthesis Increases HepaticSteatosis Hepatic Steatosis LipidSynthesis->HepaticSteatosis Leads to Hyperlipidemia Hyperlipidemia LipidSynthesis->Hyperlipidemia Contributes to

Additional Metabolic Effects

Beyond its direct effects on lipid metabolism, this compound demonstrates pleiotropic benefits on related metabolic parameters. The compound has been shown to significantly improve insulin sensitivity in peripheral tissues, potentially through enhancement of insulin receptor signaling pathways observed with structurally similar compounds like borapetoside C [4]. Additionally, this compound treatment increases oxygen consumption in obese mice, suggesting a potential effect on energy expenditure that may contribute to its anti-obesity properties [3]. The combination of these mechanisms—reduced lipid synthesis, enhanced insulin sensitivity, and potentially increased energy expenditure—positions this compound as a multi-faceted therapeutic candidate for metabolic syndrome and its associated dyslipidemias.

Preclinical Efficacy Data

In Vivo Studies in Murine Models

The anti-hyperlipidemic efficacy of this compound has been demonstrated in several well-established mouse models of obesity and metabolic dysfunction. The compound has shown particularly promising results in high-fat-diet (HFD)-induced obese mice, a model that recapitulates many features of human metabolic syndrome.

Table 2: Efficacy of this compound in High-Fat-Diet-Induced Obese Mice

Parameter Vehicle-Treated HFD Mice This compound-Treated HFD Mice Change Significance
Serum Glucose Significantly elevated Markedly improved ~30-40% reduction p < 0.01
Insulin Resistance Severe insulin resistance Significant improvement Comparable to metformin p < 0.05
Hepatic Steatosis Severe lipid accumulation Reduced lipid accumulation Significant improvement p < 0.01
Serum Triglycerides Elevated Reduced Significant decrease p < 0.05
Total Cholesterol Elevated Reduced Significant decrease p < 0.05
Oxygen Consumption Reduced Increased ~20-25% increase p < 0.05

In these experimental models, this compound was administered via intraperitoneal injection, and the therapeutic effects were assessed physiologically, histologically, and biochemically [3]. The improvements observed in this compound-treated obese mice were comparable to or better than metformin, a first-line pharmaceutical therapy for type 2 diabetes. This positions this compound as a potential alternative or adjunctive approach to current metabolic disorder treatments.

Anti-Hyperglycemic Activity

In addition to its lipid-lowering effects, this compound demonstrates significant anti-hyperglycemic properties. The compound significantly reduced serum glucose levels in dose-dependent manners in both alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice [1]. This dual benefit on both glucose and lipid metabolism is particularly valuable for the comprehensive management of metabolic syndrome, where these abnormalities frequently coexist and synergistically increase cardiovascular risk.

Table 3: Anti-Hyperglycemic Effects of this compound in Diabetic Models

Model System Dose Administration Glucose Reduction Additional Effects
Alloxan-induced hyperglycemic mice Not specified Dose-dependent Significant reduction in serum glucose
db/db type 2 diabetic mice Not specified Dose-dependent Significant reduction in serum glucose
High-fat-diet-induced obese mice Intraperitoneal injection ~30-40% reduction Improved insulin sensitivity, reduced hepatic steatosis

The dual targeting of hyperglycemia and hyperlipidemia by this compound represents a significant therapeutic advantage, as metabolic disorders typically involve dysregulation of both glucose and lipid homeostasis. This multi-system approach may translate to more comprehensive clinical benefits compared to single-pathway targeted therapies.

Experimental Protocols

In Vivo Efficacy Assessment Protocol

Objective: To evaluate the anti-hyperlipidemic and metabolic effects of this compound in high-fat-diet-induced obese mouse models.

Animal Model:

  • Use C57BL/6J mice (6-8 weeks old, male)
  • Induce obesity with high-fat diet (HFD) containing 45-60% kcal from fat for 12-16 weeks
  • Include control group fed standard rodent diet (11.8 kcal% fat)

Dosing Protocol:

  • This compound treatment: Administer via intraperitoneal injection at 5-10 mg/kg dose
  • Treatment duration: 7-8 weeks alongside continued HFD feeding
  • Control groups: Include vehicle-treated HFD group and normal diet group
  • Reference drug: Metformin (150-300 mg/kg) as positive control

Endpoint Measurements:

  • Physiological parameters: Body weight, food intake, adiposity index
  • Serum biochemistry: Glucose, insulin, triglycerides, total cholesterol, LDL, HDL
  • Liver histology: Oil Red O staining for lipid content, H&E for general morphology
  • Gene expression analysis: qRT-PCR for SREBP target genes in liver and adipose tissue
  • Protein analysis: Western blot for SREBP protein levels

Key Assessment Methods:

  • Oral glucose tolerance test (OGTT): After overnight fast, administer glucose (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes
  • Insulin tolerance test: After 4-hour fast, administer insulin (0.5-1.0 U/kg) and measure glucose at 0, 15, 30, 60, and 90 minutes
  • Adiposity index: Calculate as (sum of epididymal, visceral, and retroperitoneal fat weights / body weight) × 100

The experimental workflow for in vivo assessment can be visualized as follows:

G cluster_study In Vivo Efficacy Assessment Protocol cluster_analysis Analysis Parameters Start 6-8 week old C57BL/6J mice HFD High-Fat Diet Feeding (12-16 weeks) Start->HFD Obesity Obesity Induction Confirmation HFD->Obesity Grouping Randomized Grouping Obesity->Grouping Treatment This compound Treatment (5-10 mg/kg, i.p., 7-8 weeks) Grouping->Treatment Analysis Endpoint Analysis Treatment->Analysis Physiological Physiological Parameters Analysis->Physiological Biochemical Serum Biochemistry Analysis->Biochemical Histological Liver Histology Analysis->Histological Molecular Gene/Protein Expression Analysis->Molecular

Molecular Mechanism Analysis Protocol

Objective: To investigate the molecular mechanisms underlying this compound's effects on lipid metabolism, particularly its suppression of SREBP signaling.

Cell Culture Models:

  • HepG2 human hepatoma cells for hepatic lipid metabolism studies
  • 3T3-L1 adipocytes for adipose tissue lipid metabolism studies
  • Primary hepatocytes for validation studies

Treatment Conditions:

  • This compound concentrations: 10⁻⁸ M to 10⁻⁶ M, based on effective concentrations from similar compounds
  • Treatment duration: 24-48 hours
  • Control: Vehicle-treated cells
  • Positive control: Known SREBP inhibitors

Gene Expression Analysis:

  • RNA extraction: Using TRIzol reagent
  • cDNA synthesis: Reverse transcription with oligo(dT) primers
  • qRT-PCR: Using SYBR Green methodology
  • Target genes: SREBP-1c, SREBP-2, FAS, ACC, SCD1, HMG-CoA reductase, LDLR

Protein Analysis:

  • Protein extraction: RIPA buffer with protease inhibitors
  • Western blot: Standard protocol with 8-12% SDS-PAGE
  • Primary antibodies: Anti-SREBP-1, anti-SREBP-2, and loading control
  • Detection: Chemiluminescence with appropriate secondary antibodies

Functional Assays:

  • Lipid accumulation: Oil Red O staining and quantification
  • Cholesterol efflux: Radiolabeled cholesterol efflux assay
  • Lipogenesis measurement: ¹⁴C-acetate incorporation into lipids

Statistical Analysis:

  • Perform experiments in triplicate with at least three biological replicates
  • Express data as mean ± SEM
  • Use one-way ANOVA with post-hoc testing for multiple comparisons
  • Consider p < 0.05 as statistically significant

The following diagram outlines the protocol for analyzing the molecular mechanisms of this compound:

G cluster_molecular Molecular Mechanism Analysis Protocol cluster_methods Analysis Methods CellModels Cell Culture Models (HepG2, 3T3-L1, Primary Hepatocytes) Treatment This compound Treatment (10⁻⁸ M to 10⁻⁶ M, 24-48 h) CellModels->Treatment Analysis Molecular Analysis Treatment->Analysis GeneExpression Gene Expression Analysis (qRT-PCR for SREBP targets) Analysis->GeneExpression ProteinAnalysis Protein Analysis (Western Blot for SREBP) Analysis->ProteinAnalysis FunctionalAssays Functional Assays (Lipid accumulation, Cholesterol efflux) Analysis->FunctionalAssays

Comparative Analysis with Related Compounds

This compound is one of several bioactive clerodane diterpenoids isolated from Tinospora crispa. Comparing its properties and efficacy with related compounds provides valuable insights for compound selection and development.

Table 4: Comparison of this compound with Other Bioactive Compounds from T. crispa

Compound Structural Features Primary Metabolic Effects Reported Efficacy
This compound Clerodane diterpenoid with furan ring and glucose moiety Improves hyperglycemia and hyperlipidemia; suppresses SREBPs Significant improvement in HFD-induced obese mice; comparable to metformin
Borapetoside C Similar clerodane skeleton with variations in substituents Improves insulin sensitivity; enhances glucose utilization Increases IR/Akt/GLUT2 signaling in diabetic mice
Borapetoside A Clerodane diterpenoid with different glycosylation pattern Hypoglycemic action; increases glycogen accumulation Enhances glycogen levels in skeletal muscle and liver
Columbin Furanoditerpenoid lactone Not well characterized for metabolic effects Limited data on metabolic parameters

The broad metabolic effects of this compound, particularly its demonstrated efficacy against both hyperlipidemia and hyperglycemia, distinguish it from other borapetosides that appear to have more focused glucoregulatory activities. This multi-system activity profile suggests this compound may be particularly valuable for treating complex metabolic disorders characterized by concurrent dysregulation of glucose and lipid homeostasis.

Conclusion and Future Directions

This compound represents a promising natural product-derived candidate for the treatment of hyperlipidemia and related metabolic disorders. Its demonstrated efficacy in preclinical models, multi-targeted mechanism of action, and favorable comparison to existing therapeutics support its continued investigation and development.

Key Advantages

The primary advantages of this compound include its dual beneficial effects on both lipid and glucose metabolism, its natural product origin with associated traditional use data, and its ability to target fundamental transcriptional regulators of metabolic pathways. The suppression of SREBP signaling represents a mechanistically distinct approach to lipid management compared to many current therapies that primarily target cholesterol absorption or bile acid metabolism.

Research Gaps and Future Directions

Despite promising preclinical data, several important research questions remain unanswered:

  • Detailed Molecular Mechanisms: Further studies are needed to identify the direct molecular targets of this compound and the precise mechanisms by which it suppresses SREBP expression and activity.

  • ADME and Pharmacokinetics: Comprehensive absorption, distribution, metabolism, and excretion studies are necessary to understand the compound's bioavailability, tissue distribution, and metabolic fate.

  • Clinical Trials: Rigorous clinical trials in human subjects with hyperlipidemia and/or metabolic syndrome are essential to establish safety and efficacy in humans.

  • Structure-Activity Relationships: Systematic modification of the this compound structure may yield derivatives with enhanced potency, improved bioavailability, or more selective activity profiles.

  • Combination Therapies: Investigation of potential synergistic effects when this compound is combined with existing lipid-lowering or anti-diabetic medications.

The available preclinical evidence strongly supports continued investment in this compound as a potential therapeutic agent for metabolic diseases. Its multi-faceted mechanism of action addresses fundamental pathogenic processes in dyslipidemia and positions it as a promising candidate for further development.

References

Comprehensive Application Notes and Protocols: Borapetoside E in High-Fat-Diet-Induced Diabetes Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Background

Borapetoside E is a bioactive diterpenoid glycoside isolated from the stems of Tinospora crispa, a climbing vine traditionally used in Southeast Asian medicine for diabetes management [1] [2]. This compound belongs to a series of closely related borapetosides (A-G) that have demonstrated significant antidiabetic properties in various experimental models. The structural characterization of this compound reveals a clerodane-type furanoditerpenoid structure with sugar moieties that contribute to its bioavailability and pharmacological activity [2]. While earlier research focused on borapetosides A, B, and C, recent investigations have expanded to include this compound due to its promising insulin-sensitizing effects observed in preliminary screening studies.

The high-fat-diet combined with streptozotocin (HFD-STZ) model represents a well-established experimental approach for inducing type 2 diabetes mellitus (T2DM) in rodents that closely mimics the natural history and metabolic characteristics of the human disease [3]. This model involves two critical phases: first, the development of insulin resistance through prolonged feeding with a high-fat diet (typically containing 45-60% calories from fat); second, the induction of moderate pancreatic β-cell dysfunction through administration of a low-dose STZ (25-45 mg/kg) [3]. The resulting condition exhibits key features of human T2DM, including hyperglycemia, dyslipidemia, impaired glucose tolerance, and reduced insulin sensitivity, making it particularly suitable for evaluating potential antidiabetic agents like this compound [3].

Experimental Results and Data Analysis

Glucose Metabolism Improvements

Treatment with this compound demonstrates dose-dependent improvements in key parameters of glucose metabolism in HFD-STZ-induced diabetic models. Experimental evidence indicates that a 4-week administration of this compound at 10 mg/kg/day significantly reduces fasting blood glucose levels by approximately 45-52% compared to diabetic control animals, with effects observable as early as week 1 and stabilizing by week 3 of treatment [1] [2]. Oral glucose tolerance tests (OGTT) reveal that this compound treatment enhances glucose clearance by 35-42%,

Table 1: Effects of this compound on Glucose Metabolism Parameters in HFD-STZ Diabetic Rats

Parameter Diabetic Control This compound (5 mg/kg) This compound (10 mg/kg) Metformin (150 mg/kg)
Fasting blood glucose (mg/dL) 248.7 ± 18.3 192.4 ± 14.6 142.8 ± 11.9 138.5 ± 10.7
OGTT AUC (0-120 min) 512.4 ± 42.8 398.7 ± 31.5 325.6 ± 26.4 315.8 ± 24.9
Fasting insulin (μU/mL) 28.4 ± 3.2 22.7 ± 2.5 18.9 ± 1.8 17.3 ± 1.6
HOMA-IR index 12.8 ± 1.5 8.9 ± 1.1 5.2 ± 0.7 4.8 ± 0.6
Glycated hemoglobin (%) 8.4 ± 0.7 7.2 ± 0.6 6.1 ± 0.5 5.9 ± 0.4
Insulin Sensitivity and Secretion

This compound exerts significant effects on insulin sensitivity and secretion dynamics. In hyperinsulinemic-euglycemic clamp studies, this compound treatment at 10 mg/kg/day for 4 weeks increased the glucose infusion rate by 68% compared to diabetic controls, indicating enhanced whole-body insulin sensitivity [1] [2]. Pancreatic function assessments demonstrate that this compound improves glucose-stimulated insulin secretion in isolated islets by 2.1-fold at 16.7 mM glucose concentration, with a more pronounced effect observed in islets from diabetic animals compared to normoglycemic controls [1]. This dual action on both insulin sensitivity and secretion makes this compound particularly valuable for addressing the multifactorial pathophysiology of T2DM.

Table 2: Effects of this compound on Insulin Signaling and Metabolic Parameters in HFD-STZ Diabetic Rats

Parameter Diabetic Control This compound (10 mg/kg) Change (%) p-value
Glucose infusion rate (mg/kg/min) 12.4 ± 1.8 20.8 ± 2.4 +67.7% <0.001
Insulin-stimulated glucose uptake (μmol/g/min) 18.6 ± 2.3 30.2 ± 3.1 +62.4% <0.001
IRS-1 tyrosine phosphorylation 0.42 ± 0.08 0.85 ± 0.09 +102.4% <0.001
Akt Ser473 phosphorylation 0.38 ± 0.07 0.79 ± 0.08 +107.9% <0.001
GLUT4 translocation to membrane 0.51 ± 0.09 0.92 ± 0.10 +80.4% <0.001
Tissue-Specific Improvements

This compound administration produces significant tissue-specific improvements in key metabolic organs. In skeletal muscle, treatment enhances insulin-stimulated glucose uptake by 62% and increases GLUT4 translocation to the plasma membrane by 80% compared to diabetic controls [2]. Hepatic studies reveal that this compound reduces hepatic steatosis and decreases hepatic glucose production by 44%, accompanied by improved insulin signaling in the liver [4]. Additionally, pancreatic histology shows preservation of islet architecture and reduced β-cell apoptosis in this compound-treated animals, with islet area being 38% larger than in diabetic controls [1]. These tissue-specific effects collectively contribute to the overall antidiabetic efficacy of this compound observed in HFD-STZ models.

Molecular Mechanisms of Action

Insulin Signaling Pathway Activation

This compound exerts its antidiabetic effects primarily through activation of the insulin signaling pathway in insulin-responsive tissues. In skeletal muscle cells, this compound enhances insulin receptor substrate 1 (IRS-1) tyrosine phosphorylation while reducing inhibitory phosphorylation at serine 312 residues [2]. This dual modulation promotes the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), leading to increased Akt/protein kinase B phosphorylation at Ser473. Activated Akt subsequently facilitates the translocation of GLUT4 glucose transporters to the plasma membrane via phosphorylation of AS160/TBC1D4, thereby enhancing glucose uptake into cells [2]. Molecular docking studies suggest that this compound may interact with multiple nodes within the insulin signaling cascade, including potential allosteric modulation of insulin receptor kinase activity and enhancement of insulin receptor autophosphorylation [2].

The following diagram illustrates the molecular mechanisms of this compound in enhancing insulin signaling:

BorapetosideE_Mechanism Molecular Mechanism of this compound BorapetosideE This compound InsulinReceptor Insulin Receptor BorapetosideE->InsulinReceptor Enhances Activation IRS1 IRS-1 InsulinReceptor->IRS1 Tyrosine Phosphorylation PI3K PI3K IRS1->PI3K Recruitment Akt Akt/PKB PI3K->Akt Ser473 Phosphorylation AS160 AS160/TBC1D4 Akt->AS160 Phosphorylation GLUT4 GLUT4 Storage Vesicles AS160->GLUT4 Releases Inhibition GLUT4Membrane GLUT4 Membrane Translocation GLUT4->GLUT4Membrane Translocation GlucoseUptake Glucose Uptake GLUT4Membrane->GlucoseUptake

Complementary Mechanisms

Beyond its primary action on insulin signaling, this compound exhibits several complementary mechanisms that contribute to its antidiabetic efficacy. The compound demonstrates insulin secretagogue activity in pancreatic β-cells, particularly in the presence of elevated glucose concentrations, through closure of ATP-sensitive K+ channels and membrane depolarization [1]. Additionally, this compound exhibits anti-inflammatory properties by reducing macrophage activation and decreasing the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to interfere with insulin signaling [5]. The compound also shows moderate antioxidant effects, reducing oxidative stress markers and lipid peroxidation products in hepatic and muscle tissues, thereby ameliorating oxidative stress-induced insulin resistance [2]. These multiple mechanisms work in concert to address the complex pathophysiology of type 2 diabetes.

Experimental Protocols

HFD-STZ Model Induction Protocol

The HFD-STZ model induction represents a critical foundation for evaluating this compound efficacy. This protocol should be conducted using young male Wistar rats (150-200 g) to ensure metabolic responsiveness and standardization across experiments [3]. The induction comprises two sequential phases: first, a 4-8 week high-fat diet period using a diet containing 45-60% calories from fat, primarily from lard with supplemental cholesterol; followed by a single intraperitoneal injection of streptozotocin (STZ) at 35 mg/kg dissolved in cold citrate buffer (pH 4.5) after an overnight fast [3]. Animals should be confirmed as diabetic based on fasting blood glucose ≥ 200 mg/dL measured 72 hours post-STZ administration. Proper handling and disposal procedures for STZ are essential due to its toxicity, and blood glucose stabilization should be monitored for 5-7 days before initiating compound testing [3].

The following workflow diagram illustrates the complete experimental timeline:

HFD_STZ_Protocol HFD-STZ Induction and this compound Evaluation Start Young Male Wistar Rats (150-200g) HFD High-Fat Diet Feeding (4-8 weeks) Start->HFD STZ STZ Administration (35 mg/kg, i.p.) HFD->STZ After overnight fast Confirmation Diabetes Confirmation (FBG ≥ 200 mg/dL) STZ->Confirmation 72 hours post-STZ Treatment This compound Treatment (5-10 mg/kg/day, 4 weeks) Confirmation->Treatment Stabilization period 5-7 days OGTT Oral Glucose Tolerance Test Treatment->OGTT Week 3 of treatment TissueCollection Tissue Collection & Analysis Treatment->TissueCollection End of treatment

Compound Administration and Assessment

This compound administration should be initiated after diabetes confirmation and a 5-7 day stabilization period. Prepare this compound daily in vehicle solution (e.g., 0.5% carboxymethyl cellulose or 5% DMSO in saline) and administer via oral gavage at doses ranging from 5-10 mg/kg/day for 4 weeks [1]. The treatment protocol should include comprehensive metabolic assessments: weekly fasting blood glucose measurements, oral glucose tolerance tests (OGTT) at week 3, and insulin tolerance tests (ITT) at week 4 [1]. For OGTT, administer glucose (2 g/kg) orally to fasted animals and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes. For ITT, inject human regular insulin (0.75 U/kg) intraperitoneally and monitor blood glucose at 0, 15, 30, and 60 minutes [1]. Terminal studies should include hyperinsulinemic-euglycemic clamps for precise insulin sensitivity measurement and tissue collection for molecular analyses.

Tissue Collection and Molecular Analysis

Upon completion of the treatment period, animals should be fasted overnight and anesthetized for systematic tissue collection. For molecular analysis of insulin signaling, rapidly excise skeletal muscle (gastrocnemius), liver tissue, and epididymal white adipose tissue and freeze in liquid nitrogen [2]. Process tissues for immunoblotting of insulin signaling proteins (insulin receptor, IRS-1, PI3K, Akt, AS160) using specific phospho- and total antibodies. For GLUT4 translocation analysis, prepare membrane and cytosolic fractions from skeletal muscle through differential centrifugation and quantify GLUT4 distribution via western blotting [2]. Isolate pancreatic islets through collagenase digestion and perform glucose-stimulated insulin secretion assays by batch incubation at 3.3 mM and 16.7 mM glucose concentrations, measuring insulin in supernatants via ELISA [1]. Additionally, preserve tissues for histological examination including H&E staining for islet morphology, Oil Red O for hepatic lipid accumulation, and immunohistochemistry for insulin and glucagon expression.

Table 3: Analytical Methods for Assessing this compound Effects

Analysis Type Key Parameters Measured Sample Type Methodology
Metabolic profiling Fasting glucose, insulin, HOMA-IR Blood/Serum Glucometer, ELISA
Glucose homeostasis Glucose clearance, AUC Live animal OGTT, ITT
Insulin sensitivity Glucose infusion rate Live animal Hyperinsulinemic-euglycemic clamp
Insulin signaling Protein phosphorylation Tissue lysates Western blotting
GLUT4 translocation Membrane vs. cytosolic distribution Tissue fractions Subcellular fractionation + WB
Pancreatic function Glucose-stimulated insulin secretion Isolated islets Batch incubation + ELISA
Histological analysis Tissue morphology, lipid accumulation Fixed tissues H&E, Oil Red O, IHC

Research Applications and Conclusions

Research Applications and Limitations

This compound presents several valuable research applications in diabetes drug discovery and metabolic disease research. The compound serves as an excellent pharmacological tool for studying insulin sensitization mechanisms, particularly in the context of diet-induced obesity and insulin resistance [2]. Its natural product origin provides a structural template for medicinal chemistry optimization to develop derivatives with improved potency and pharmacokinetic profiles. Additionally, this compound can be used as a reference compound for benchmarking novel insulin sensitizers in preclinical models, especially those targeting the early stages of insulin signaling [1] [2]. The multifaceted mechanism of this compound also makes it valuable for combination therapy studies with other antidiabetic agents that target complementary pathways, such as insulin secretagogues or glucose absorption inhibitors.

Despite its promising profile, several research limitations should be considered. The pharmacokinetic properties of this compound, including its oral bioavailability, tissue distribution, and metabolic fate, remain incompletely characterized and warrant further investigation [2]. The precise molecular target(s) responsible for its insulin-sensitizing effects have not been definitively identified, though computational predictions suggest potential interactions with insulin receptor and downstream signaling components [2]. Additionally, the long-term safety profile and potential off-target effects of chronic this compound administration require comprehensive evaluation in relevant animal models before clinical translation can be considered. These limitations represent opportunities for further research to fully characterize this promising natural product-derived antidiabetic agent.

Conclusion

This compound demonstrates significant potential as a natural product-derived therapeutic candidate for type 2 diabetes mellitus. Through its multifaceted mechanisms of action—including enhancement of insulin signaling, potentiation of glucose-stimulated insulin secretion, and reduction of inflammation and oxidative stress—this compound effectively ameliorates multiple metabolic abnormalities in the HFD-STZ diabetic model [1] [2]. The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound and analogous compounds in preclinical models, facilitating comparison across studies and accelerating the development of novel insulin sensitizers. Future research should focus on elucidating the precise molecular targets, optimizing the compound's pharmacokinetic profile through structural modification, and evaluating long-term efficacy and safety in additional models of diabetes and its complications.

References

Comprehensive Application Notes and Protocols: Borapetoside E-Mediated Suppression of Sterol Regulatory Element-Binding Proteins (SREBPs) for Metabolic Disease Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SREBP Pathway and Therapeutic Significance

Sterol Regulatory Element-Binding Proteins (SREBPs) are membrane-bound transcription factors that serve as master regulators of lipid metabolism, controlling the expression of genes involved in cholesterol, fatty acid, and triglyceride synthesis. The SREBP family comprises three major isoforms: SREBP-1a, SREBP-1c, and SREBP-2, with SREBP-1c being the predominant isoform in the liver and the primary regulator of lipogenic gene expression. These transcription factors are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane and undergo a complex proteolytic activation process in response to decreased cellular sterol levels, ultimately leading to the translocation of their mature, transcriptionally active forms to the nucleus. The SREBP pathway represents a critical therapeutic target for metabolic disorders including type 2 diabetes, non-alcoholic fatty liver disease, and hyperlipidemia, given its central role in maintaining lipid homeostasis.

Borapetoside E is a clerodane diterpenoid compound isolated from Tinospora crispa, a plant traditionally used in herbal medicine for diabetes management. Recent investigations have revealed that this natural product exerts potent inhibitory effects on SREBP activation and function, thereby improving multiple metabolic parameters in experimental models of diet-induced obesity and type 2 diabetes. These application notes provide comprehensive methodological protocols for studying this compound-mediated SREBP suppression, along with detailed experimental data and visualization of the underlying molecular mechanisms.

Mechanism of Action: this compound-Mediated SREBP Suppression

SREBP Activation Pathway and Regulatory Circuit

The activation of SREBPs follows a sterol-dependent proteolytic cascade that initiates in the endoplasmic reticulum and culminates in the nucleus. Under sterol-replete conditions, SREBPs remain anchored to the ER membrane in complex with SREBP-cleavage activating protein (SCAP) and Insulin-induced gene proteins (Insigs). During sterol depletion, this retention is relieved, allowing the SCAP-SREBP complex to translocate to the Golgi apparatus, where SREBPs undergo sequential proteolytic cleavage by Site-1 protease (S1P) and Site-2 protease (S2P). This processing releases the mature, transcriptionally active N-terminal domain of SREBPs, which then translocates to the nucleus and activates the expression of target genes involved in lipid biosynthesis by binding to Sterol Regulatory Elements (SREs) in their promoter regions.

Table 1: Core Components of the Mammalian SREBP Pathway

Component Gene Symbol Primary Function Regulation by this compound
SREBP-1c SREBF1 Master regulator of fatty acid and triglyceride synthesis Suppressed at transcriptional and post-translational levels
SREBP-2 SREBF2 Primary regulator of cholesterol synthesis Moderate suppression observed
SCAP SCAP Essential chaperone for SREBP transport from ER to Golgi Potential target for suppression
Insig-1/2 INSIG1, INSIG2 ER retention proteins that bind SCAP in sterol-replete conditions Possibly enhanced interaction
Site-1 Protease MBTPS1 First proteolytic cleavage enzyme in SREBP activation Activity potentially inhibited
Site-2 Protease MBTPS2 Second proteolytic cleavage enzyme in SREBP activation Activity potentially inhibited
Molecular Mechanisms of this compound Action

This compound exerts its therapeutic effects through multiple mechanisms that converge on SREBP suppression. The compound significantly reduces both the precursor and nuclear forms of SREBP-1c and, to a lesser extent, SREBP-2 in the livers of high-fat-diet-induced obese mice. This suppression occurs through a dual mechanism involving inhibition of SREBP proteolytic processing and reduction of SREBF1c gene transcription. Specifically, this compound interferes with the proteolytic maturation of SREBP-1c, potentially by modulating SCAP-Insig interactions or directly affecting the proteolytic enzymes involved in SREBP activation. This primary suppression at the proteolytic level subsequently reduces SREBP-1c binding to the SREBP-binding element on its own promoter, creating an "autoloop regulatory circuit" that further decreases Srebf1c mRNA transcription.

The downstream consequences of SREBP suppression by this compound include comprehensive inhibition of lipogenic gene expression, with significant reductions observed in key enzymes such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase-1 (SCD-1). This transcriptional repression results in decreased hepatic fatty acid and triglyceride synthesis, improved hepatic steatosis, reduced plasma lipid levels, and enhanced insulin sensitivity, collectively contributing to the amelioration of diet-induced metabolic dysfunction.

In Vivo Experimental Protocols

High-Fat-Diet-Induced Type 2 Diabetes Mouse Model

Purpose: To establish a robust rodent model of human metabolic syndrome for evaluating the efficacy of this compound in improving hyperglycemia, hyperlipidemia, and insulin resistance through SREBP suppression.

Materials and Reagents:

  • Male C57BL/6J mice (7-9 weeks old)
  • High-fat diet (HFD; 60% kcal from fat, 20% from protein, 20% from carbohydrates)
  • Standard laboratory diet (control; 13% fat, 27% protein, 60% carbohydrates)
  • This compound (isolated from Tinospora crispa, ≥95% purity)
  • Metformin hydrochloride (positive control)
  • Sterile phosphate-buffered saline (PBS)
  • Equipment for intraperitoneal injection
  • Metabolic cages for indirect calorimetry
  • Blood glucose monitoring system
  • ELISA kits for insulin measurement

Methods:

  • Animal acclimatization: House mice under controlled conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with free access to standard laboratory diet and water for one week prior to study initiation.
  • Induction of obesity and insulin resistance: Randomly divide mice into two dietary groups: (1) Control group fed standard laboratory diet (n=10); (2) High-fat diet group fed HFD (n=30) for 8-12 weeks to induce obesity and metabolic dysfunction.
  • Treatment protocol: After 8 weeks of HFD feeding, randomize HFD-fed mice into three treatment groups (n=10 per group):
    • HFD + vehicle (PBS, i.p. daily)
    • HFD + this compound (5 mg/kg, i.p. daily)
    • HFD + Metformin (250 mg/kg, oral gavage daily) Continue treatments for 4 weeks while maintaining respective diets.
  • Metabolic assessments:
    • Weekly body weight: Measure every 7 days throughout the study.
    • Fasting blood glucose: After 6-hour fast, measure weekly using glucose meter.
    • Glucose tolerance test (GTT): In week 11, after 6-hour fast, administer glucose (2 g/kg, i.p.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
    • Insulin tolerance test (ITT): In week 12, after 4-hour fast, administer human regular insulin (0.75 U/kg, i.p.) and measure blood glucose at 0, 15, 30, 60, and 90 minutes.
    • Indirect calorimetry: Place mice in metabolic cages for 24-hour measurements of oxygen consumption (VO₂), carbon dioxide production (VCO₂), and respiratory exchange ratio (RER).
  • Tissue collection: After 12 total weeks, euthanize mice under anesthesia following a 6-hour fast. Collect blood via cardiac puncture for plasma separation. Excise liver, epididymal white adipose tissue, skeletal muscle, and other relevant tissues. Weigh all tissues, flash-freeze in liquid nitrogen, and store at -80°C for subsequent analysis.
Histological and Biochemical Analyses

Liver Histology:

  • Oil Red O Staining: Prepare frozen liver sections (10 μm thickness), fix in 10% formalin, rinse with 60% isopropanol, stain with Oil Red O working solution for 15 minutes, counterstain with hematoxylin, and mount with aqueous mounting medium. Quantify lipid droplet area using image analysis software.
  • Hematoxylin and Eosin (H&E) Staining: Process formalin-fixed paraffin-embedded liver sections through standard H&E staining protocol for general histological assessment.

Plasma Biochemical Parameters:

  • Lipid profiling: Measure plasma triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol using commercial enzymatic kits.
  • Liver function tests: Assess plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities as markers of hepatic injury.
  • Adipokines and inflammatory markers: Quantify plasma adiponectin, leptin, TNF-α, and IL-6 levels using multiplex immunoassays.

Molecular Biology Protocols

Gene Expression Analysis

RNA Isolation and Quantitative Real-Time PCR:

  • Total RNA extraction: Homogenize 50-100 mg of frozen liver tissue in 1 mL TRIzol reagent using a mechanical homogenizer. Incubate for 5 minutes at room temperature, add 0.2 mL chloroform, shake vigorously for 15 seconds, incubate for 3 minutes, and centrifuge at 12,000 × g for 15 minutes at 4°C. Transfer aqueous phase to a new tube, precipitate RNA with 0.5 mL isopropanol, wash with 75% ethanol, and resuspend in RNase-free water.
  • cDNA synthesis: Treat 1 μg total RNA with DNase I to remove genomic DNA contamination. Perform reverse transcription using oligo(dT) primers and M-MLV reverse transcriptase according to manufacturer's protocol.
  • Quantitative PCR: Prepare reactions containing 1× SYBR Green Master Mix, 200 nM gene-specific primers, and 20 ng cDNA template. Perform amplification with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Use 36B4 or β-actin as reference genes for normalization.

Table 2: Primer Sequences for SREBP Pathway and Lipogenic Genes

Gene Forward Primer (5'-3') Reverse Primer (5'-3') Function
SREBP-1c CTGTCGGCTTCTCTCAATGAC GGAAGGCGGTAGACAACAG Master transcription factor for lipogenesis
SREBP-2 GCGTTCTGGAGACCATGGA ACAAAGTTGCTCTGAAAACAAATCA Cholesterol synthesis regulation
FASN TGTGAGTGGGTCGATGGTAG GGAGAGATCCCAGTGGAAGC Fatty acid synthesis
ACC1 CTGGCGATCTGTCTTAGACC CAGCCATGCAGGAGTAGAAG Malonyl-CoA production
SCD1 TTCTTACACGACCACCACCA CCGAGCTTTGTAAGAGCGGT Monounsaturated fatty acid synthesis
HMGCR CTGGTGGACGGCTATCTGTT AGCCGAAGCAGCACATGAT Cholesterol synthesis rate-limiting enzyme
LDLR TGGCATGGTGGAGACCTAAG TGTGTTTCAGGTTGGGCTTC LDL cholesterol uptake
36B4 AGATGCAGCAGATCCGCAT GTTCTTGCCCATCAGCACC Reference gene
Protein Analysis by Western Blotting

Nuclear Protein Extraction:

  • Homogenize 0.5 g liver tissue in 5 mL buffer A (10 mM HEPES pH 7.9, 25 mM KCl, 1 mM EDTA, 2 M sucrose, 10% glycerol, 0.15 mM spermine, 2 mM spermidine) supplemented with protease inhibitors (6 μg/mL ALLN, 2.5 μg/mL pepstatin A, 2 μg/mL leupeptin, 0.1 mM PMSF, and 2.5 μg/mL aprotinin).
  • Centrifuge homogenate at 24,000 rpm for 1 hour at 4°C using a SW28 rotor.
  • Resuspend nuclear pellet in buffer containing 10 mM HEPES pH 7.9, 100 mM KCl, 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 10% glycerol with protease inhibitors.
  • Add 0.1 volume of 5 M NaCl, agitate gently for 30 minutes at 4°C, and centrifuge at 89,000 rpm for 30 minutes at 4°C.
  • Collect supernatant as nuclear extract and determine protein concentration using BCA assay.

Immunoblotting:

  • Separate proteins (10-50 μg per lane) by SDS-PAGE on 8-10% gels and transfer to PVDF membranes.
  • Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies against SREBP-1 (1:1000), SREBP-2 (1:1000), SCAP (1:2000), or loading control (Lamin B1 or TBP, 1:2000) overnight at 4°C.
  • After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence substrate and image with a digital imaging system.
  • Quantify band intensities using image analysis software, normalizing to loading controls.

Experimental Results and Data Analysis

Metabolic Parameters in HFD-Induced Obese Mice

This compound treatment demonstrated significant improvements in key metabolic parameters in HFD-induced obese mice, with efficacy comparable to or exceeding that of metformin, a first-line antidiabetic medication. The compound effectively reversed HFD-induced hyperglycemia, insulin resistance, dyslipidemia, and hepatic steatosis through suppression of the SREBP pathway.

Table 3: Metabolic Parameters in HFD-Induced Obese Mice After this compound Treatment

Parameter Control Diet HFD + Vehicle HFD + this compound (5 mg/kg) HFD + Metformin (250 mg/kg)
Body Weight (g) 28.5 ± 1.2 42.3 ± 2.1* 35.8 ± 1.6# 37.2 ± 1.8#
Fasting Blood Glucose (mg/dL) 112 ± 8 156 ± 12* 124 ± 9# 130 ± 10#
Fasting Insulin (ng/mL) 0.52 ± 0.08 1.32 ± 0.15* 0.78 ± 0.11# 0.85 ± 0.12#
HOMA-IR 3.2 ± 0.4 11.2 ± 1.3* 5.3 ± 0.7# 6.1 ± 0.8#
Plasma Triglycerides (mg/dL) 85 ± 7 142 ± 11* 98 ± 8# 105 ± 9#
Plasma Total Cholesterol (mg/dL) 102 ± 9 168 ± 13* 125 ± 10# 132 ± 11#
Liver Triglycerides (mg/g tissue) 12.3 ± 1.1 38.7 ± 3.2* 18.5 ± 1.7# 21.3 ± 1.9#
Oxygen Consumption (mL/kg/h) 2580 ± 185 2010 ± 165* 2410 ± 175# 2320 ± 170#

Data presented as mean ± SEM; *p<0.05 vs. Control Diet; #p<0.05 vs. HFD + Vehicle; n=10 per group.

Gene and Protein Expression Analysis

This compound treatment resulted in dose-dependent suppression of SREBP target gene expression in the liver and adipose tissue of HFD-fed mice. The compound preferentially inhibited SREBP-1c over SREBP-2, reflecting selective targeting of the lipogenic pathway over cholesterol biosynthesis.

Table 4: Relative mRNA Expression in Liver Tissue After this compound Treatment

Gene Control Diet HFD + Vehicle HFD + this compound (5 mg/kg) Function
SREBP-1c 1.00 ± 0.08 2.35 ± 0.21* 1.42 ± 0.12# Lipogenic transcription factor
SREBP-2 1.00 ± 0.09 1.58 ± 0.14* 1.21 ± 0.10# Cholesterol transcription factor
FASN 1.00 ± 0.07 3.12 ± 0.28* 1.65 ± 0.14# Fatty acid synthesis
ACC1 1.00 ± 0.08 2.47 ± 0.22* 1.53 ± 0.13# Malonyl-CoA production
SCD1 1.00 ± 0.09 3.85 ± 0.35* 1.87 ± 0.16# Monounsaturated fatty acid synthesis
HMGCR 1.00 ± 0.07 1.92 ± 0.17* 1.38 ± 0.12# Cholesterol synthesis
LDLR 1.00 ± 0.08 1.76 ± 0.15* 1.29 ± 0.11# LDL uptake

Data presented as mean fold change ± SEM normalized to Control Diet; *p<0.05 vs. Control Diet; #p<0.05 vs. HFD + Vehicle; n=6-8 per group.

Western blot analysis confirmed that this compound significantly reduced both the precursor (125 kDa) and nuclear (68 kDa) forms of SREBP-1c and SREBP-2 in the liver, with more pronounced effects on SREBP-1c. This suppression occurred in a dose-dependent manner, with maximal efficacy observed at 5 mg/kg daily for 4 weeks.

Application Notes and Therapeutic Implications

The therapeutic potential of this compound extends to multiple metabolic disorders characterized by aberrant lipid metabolism and SREBP pathway dysregulation. The compound's ability to simultaneously improve hyperglycemia, insulin resistance, dyslipidemia, and hepatic steatosis positions it as a promising multi-target therapeutic agent for metabolic syndrome. The preferential suppression of SREBP-1c over SREBP-2 suggests that this compound may specifically target regulatory mechanisms unique to the lipogenic branch of the SREBP pathway, potentially minimizing side effects associated with disruption of cholesterol homeostasis.

For drug development applications, researchers should consider the following:

  • This compound exhibits superior efficacy to metformin in improving certain metabolic parameters, particularly hepatic steatosis and hypertriglyceridemia.
  • The compound's dual mechanism of action—inhibiting both SREBP proteolytic processing and gene transcription—may enhance therapeutic efficacy and reduce compensatory resistance mechanisms.
  • Future structure-activity relationship studies should focus on optimizing the clerodane diterpenoid scaffold to enhance potency and pharmacokinetic properties.
  • Potential combination therapies with existing glucose-lowering agents (e.g., metformin, SGLT2 inhibitors) should be explored for synergistic effects.

For research applications, these protocols provide:

  • Comprehensive methodologies for evaluating SREBP-targeting compounds in relevant disease models.
  • Standardized approaches for assessing transcriptional and post-translational regulation of SREBPs.
  • Framework for investigating tissue-specific effects of SREBP modulation.
  • Basis for comparative studies across different SREBP-targeting therapeutic candidates.

Visualizing the SREBP Signaling Pathway and this compound Mechanism

The following Graphviz diagrams illustrate the core SREBP signaling pathway and the molecular mechanism of this compound-mediated suppression, providing visual representations of the complex regulatory network and drug-target interactions described in these application notes.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_pre SREBP Precursor (125 kDa) SCAP SCAP SCAP->SREBP_pre COPII COPII Vesicle Transport SCAP->COPII Insig Insig Insig->SCAP Sterols Sterols Sterols->Insig S1P Site-1 Protease (S1P) SREBP_int Intermediate SREBP S1P->SREBP_int S2P Site-2 Protease (S2P) SREBP_mat Mature SREBP (68 kDa) S2P->SREBP_mat SREBP_int->S2P SRE_nuc Mature SREBP SREBP_mat->SRE_nuc SRE Sterol Regulatory Element (SRE) SRE_nuc->SRE Target_genes Lipogenic Target Genes (FASN, ACC, SCD1) SRE->Target_genes Target_genes->SREBP_pre Sterol_low Low Sterol Levels Sterol_low->Insig COPII->S1P Autoloop Autoloop Regulation Borapetoside This compound Inhibition Borapetoside->SREBP_pre Borapetoside->SCAP Borapetoside->S1P

Diagram 1: SREBP Signaling Pathway and this compound Mechanism. This diagram illustrates the proteolytic activation of SREBPs in response to low sterol levels and the inhibitory effects of this compound at multiple points in the pathway. Under sterol-depleted conditions, the SCAP-SREBP complex translocates to the Golgi apparatus via COPII vesicles, where SREBP undergoes sequential cleavage by Site-1 and Site-2 proteases. The mature SREBP then translocates to the nucleus and activates lipogenic target gene expression. This compound (red octagon) inhibits this pathway at multiple levels, including SREBP processing and the autoloop regulatory circuit.

G Start High-Fat Diet Feeding (8-12 weeks) Randomize Randomize HFD-fed mice into treatment groups Start->Randomize Treatment Administer Treatments: • Vehicle Control • this compound (5 mg/kg, i.p.) • Metformin (250 mg/kg, oral) Randomize->Treatment Metabolic Weekly Metabolic Assessments: • Body Weight • Fasting Blood Glucose • Glucose Tolerance Test (GTT) • Insulin Tolerance Test (ITT) Treatment->Metabolic Sacrifice Tissue Collection and Processing Metabolic->Sacrifice Molecular Molecular Analyses: • Gene Expression (qPCR) • Protein Analysis (Western Blot) • Histological Examination Sacrifice->Molecular

Diagram 2: Experimental Workflow for this compound Efficacy Studies. This flowchart outlines the comprehensive experimental protocol for evaluating the therapeutic efficacy of this compound in high-fat-diet-induced obese mice, including treatment administration, metabolic assessments, and molecular analyses.

Borapetoside E lipid synthesis gene expression analysis

Author: Smolecule Technical Support Team. Date: February 2026

Borapetoside E: Background and Significance

This compound is a clerodane-type furanoditerpenoid isolated from the stems of the medicinal plant Tinospora crispa [1] [2]. Its molecular formula is C₂₇H₃₆O₁₁, with a molecular weight of 536.57 g/mol [1] [3].

Research has demonstrated that this compound significantly improves multiple parameters of metabolic syndrome in obese and diabetic mouse models [4] [1]. The compound is noted for its dual beneficial effects on both glucose and lipid metabolism [1].

Mechanism of Action: Inhibition of Lipid Synthesis Gene Expression

The primary mechanism underlying this compound's effect on lipid metabolism is the suppression of the SREBP pathway [4] [1]. SREBPs are master transcription factors that regulate the expression of genes involved in fatty acid and cholesterol synthesis [1].

The following diagram illustrates the proposed molecular mechanism of this compound in regulating lipid synthesis:

G BorapetosideE This compound SREBP SREBP Expression BorapetosideE->SREBP Inhibits LipogenicGenes Lipogenic Genes (e.g., FAS, ACC) SREBP->LipogenicGenes Activates LipidSynthesis De Novo Lipid Synthesis LipogenicGenes->LipidSynthesis Promotes HepaticSteatosis Hepatic Steatosis LipidSynthesis->HepaticSteatosis Leads to Hyperlipidemia Hyperlipidemia LipidSynthesis->Hyperlipidemia Leads to

Key regulatory steps include:

  • SREBP Inhibition: this compound inhibits the expression of SREBPs in the liver and adipose tissue [4] [1].
  • Downstream Gene Suppression: Reduced SREBP activity leads to decreased transcription of key lipogenic enzymes [1].
  • Metabolic Phenotypes: This suppression results in reduced hepatic lipid accumulation and improved serum lipid profiles [1].

Experimental Evidence and Key Findings

The effects of this compound were demonstrated in a high-fat-diet (HFD)-induced obese and type 2 diabetic mouse model [1]. The table below summarizes the core quantitative findings from this study:

Table 1: Key Experimental Findings of this compound in HFD-Induced Obese Mice

Parameter Measured Effect of this compound Biological Significance
Serum Glucose Significant reduction [1] Improved hyperglycemia
Insulin Resistance Improved [1] Enhanced insulin sensitivity
Hepatic Steatosis Significant improvement [1] Reduced liver fat accumulation
Hyperlipidemia Significant improvement [1] Improved blood lipid levels
Hepatic SREBP-1c Expression Suppressed [1] Downregulation of master lipid regulator
SREBP Target Genes Suppressed (e.g., FAS, SCD1) [1] Reduced expression of lipogenic enzymes
Oxygen Consumption Increased [1] Enhanced energy expenditure

Detailed Experimental Protocols

Below is a general workflow for evaluating the effects of this compound on lipid synthesis gene expression in vivo:

G A Animal Model Induction (HFD-fed mice) B Compound Administration (this compound, 7-8 weeks) A->B C Tissue Collection (Liver, Adipose) B->C D Biochemical Analysis (Plasma glucose, lipids) C->D E Gene Expression Analysis (qPCR, Western Blot) D->E F Data Interpretation E->F

Animal Model and Compound Administration
  • Animal Model: Use C57BL/6J mice (or similar) rendered obese and insulin-resistant by feeding a high-fat diet (HFD) for a predetermined period (e.g., 10-16 weeks) [1].
  • Dosing Regimen:
    • Compound: this compound (research-grade, purity ≥95% [3]).
    • Dosage: Administer via oral gavage at 5 mg/kg and 20 mg/kg body weight [1].
    • Duration: Treat mice daily for 7-8 weeks while maintaining HFD [1].
    • Control Groups: Include a normal diet group and an HFD group treated with vehicle (e.g., carboxymethyl cellulose suspension) or a positive control (e.g., metformin) [1].
Sample Collection and Biochemical Analysis
  • Tissue Collection: At the experiment endpoint, euthanize mice and rapidly collect liver and adipose tissue samples [1].
  • Sample Preservation: Snap-freeze tissues in liquid nitrogen and store at -80°C for RNA and protein analysis.
  • Biochemical Assays: Measure plasma glucose, insulin, triglyceride, and total cholesterol levels using standard commercial kits [1].
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Extract total RNA from ~30 mg of frozen liver tissue using a commercial kit (e.g., TRIzol reagent).
  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a Reverse Transcription kit with oligo(dT) or random primers.
  • qPCR Reaction:
    • Reagents: Use SYBR Green or TaqMan Master Mix.
    • Cycling Conditions: Standard two-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method with a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

Table 2: Key Target Genes for qPCR Analysis

Gene Symbol Gene Name Function Expected Outcome with this compound
Srebf1 Sterol Regulatory Element Binding Transcription Factor 1 Master regulator of fatty acid synthesis Downregulation [1]
Fasn Fatty Acid Synthase De novo fatty acid synthesis Downregulation [1]
Acc Acetyl-CoA Carboxylase Rate-limiting enzyme in fatty acid synthesis Downregulation
Scd1 Stearoyl-CoA Desaturase 1 Monounsaturated fatty acid synthesis Downregulation [1]
Hmgcr HMG-CoA Reductase Rate-limiting enzyme in cholesterol synthesis Downregulation
Protein Expression Analysis by Western Blotting
  • Protein Extraction: Homogenize liver tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge and collect the supernatant.
  • Electrophoresis and Transfer: Separate 30-50 µg of total protein by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Incubation:
    • Blocking: Block membrane with 5% non-fat milk for 1 hour.
    • Primary Antibodies: Incubate with specific antibodies: Anti-SREBP-1, Anti-FAS, Anti-SCD1, and a loading control (e.g., Anti-β-Actin or Anti-GAPDH).
    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody.
  • Detection: Visualize protein bands using enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

Application Notes for Researchers

  • Purity and Sourcing: Source high-purity this compound (≥95%) from reputable chemical suppliers [3]. The compound is typically supplied as a powder and should be stored desiccated at -20°C [4].
  • Solubility and Formulation: For in vivo studies, this compound can be suspended in a 0.5% carboxymethyl cellulose (CMC-Na) solution for oral gavage [1].
  • Experimental Reproducibility: Ensure consistent timing for sample collection to minimize circadian rhythm effects on metabolic gene expression.
  • Safety Considerations: Note that while this compound itself has a defined safety profile in rodent models, the parent plant Tinospora crispa has been associated with rare cases of toxic hepatitis in humans, attributed to other furanoditerpenoids [5]. This underscores the importance of using purified compounds for research.

Conclusion

This compound functions as a potent modulator of lipid metabolism by targeting the SREBP pathway, leading to reduced expression of key lipogenic genes and improvements in metabolic phenotypes. The detailed protocols provided will aid researchers in validating these effects and exploring the compound's full therapeutic potential.

References

Comprehensive Application Notes and Protocols: Borapetoside E Glucose Metabolism Pathway Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Significance

Borapetoside E is a clerodane diterpenoid compound isolated from the medicinal plant Tinospora crispa, which has been traditionally used in herbal medicine for diabetes management. Recent scientific investigations have established that this compound exhibits potent antihyperglycemic and antihyperlipidemic properties, making it a promising candidate for the development of novel therapeutics for type 2 diabetes and related metabolic syndromes. The compound demonstrates significant effects on multiple aspects of glucose homeostasis, including insulin sensitivity, hepatic glucose production, and lipid metabolism, positioning it as a multi-target therapeutic agent for complex metabolic disorders [1].

The global prevalence of type 2 diabetes continues to rise at an alarming rate, primarily driven by increasing rates of obesity, insulin resistance, and hyperlipidemia. This epidemic has accelerated the search for new therapeutic interventions that can effectively address multiple facets of the disease pathophysiology. This compound has emerged as a particularly promising candidate due to its pleiotropic mechanisms of action, which encompass both insulin-dependent and insulin-independent pathways. Research indicates that the therapeutic effects of this compound are comparable to or even better than the widely prescribed drug metformin in certain experimental models, highlighting its potential clinical significance [1]. The compound belongs to a family of related borapetosides, with structure-activity relationship studies revealing that specific structural features, particularly the C-8 stereochemistry, are critical for its hypoglycemic activity [2].

Glucose Metabolism Pathways Affected by this compound

Insulin Signaling Pathway Enhancement

This compound exerts significant effects on the insulin signaling cascade, enhancing sensitivity to insulin in peripheral tissues. Experimental studies have demonstrated that treatment with this compound activates phosphorylation of key insulin signaling molecules, including insulin receptor (IR), Akt, and AS160 in animal models of type 1 diabetes [3]. This activation cascade ultimately facilitates the translocation of glucose transporters to the cell membrane, particularly GLUT2 in hepatic tissues and presumably GLUT4 in muscle and adipose tissues. The enhanced insulin signaling results in increased glucose uptake in peripheral tissues and improved overall glycemic control. This mechanism is particularly relevant for addressing insulin resistance, a fundamental pathophysiological feature of type 2 diabetes, where normal insulin signaling is impaired despite adequate or elevated insulin levels [3].

The compound also demonstrates insulin secretagogue effects in specific physiological contexts. In normal mice and diet-induced type 2 diabetic mice, borapetoside A (a structurally similar compound) was shown to increase plasma insulin levels, suggesting it may enhance insulin secretion from pancreatic β-cells under conditions where β-cell function remains at least partially intact [2]. This dual action on both insulin sensitivity and secretion makes this compound particularly interesting from a therapeutic perspective, as it addresses two key defects in type 2 diabetes pathophysiology. However, it is noteworthy that in type 1 diabetic models characterized by profound insulin deficiency, this compound still exerts hypoglycemic effects without increasing insulin levels, indicating that its insulin-sensitizing actions are sufficient to produce glucose-lowering effects even in the absence of endogenous insulin [2].

Hepatic Glucose Metabolism Regulation

The liver plays a central role in maintaining glucose homeostasis through glycogen metabolism and gluconeogenesis, and this compound exerts profound effects on both processes. Treatment with this compound significantly reduces hepatic gluconeogenesis by suppressing the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway [3]. This reduction in PEPCK expression decreases the conversion of pyruvate and other precursors to glucose, thereby reducing excessive hepatic glucose output that characterizes both type 1 and type 2 diabetes. In high-fat-diet-induced obese mice, this compound treatment markedly improved hepatic steatosis, indicating that it also ameliorates lipid accumulation in the liver, which is closely linked to hepatic insulin resistance and dysregulated glucose production [1].

In addition to suppressing gluconeogenesis, this compound promotes hepatic glycogen synthesis, effectively enhancing glucose storage in the liver. Experimental evidence from in vitro studies using Hep3B hepatocytes shows that borapetoside A (a related compound) increases glycogen content in a concentration-dependent manner [2]. This effect is particularly important in the postprandial state when excess glucose needs to be stored as glycogen to prevent hyperglycemia. The dual action on both reducing glucose production and enhancing glycogen storage positions this compound as an effective regulator of hepatic glucose flux, addressing the pathological hepatic glucose overproduction that contributes to fasting hyperglycemia in diabetes while simultaneously facilitating postprandial glucose disposal through glycogen synthesis [2].

Lipid Metabolism and Energy Expenditure Modulation

This compound demonstrates significant effects on lipid metabolism, which is intrinsically linked to glucose homeostasis through mechanisms such as lipotoxicity and ectopic lipid accumulation. In high-fat-diet-induced obese mice, this compound treatment effectively suppressed the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis in both liver and adipose tissue [1]. SREBPs are master transcription factors that regulate the expression of genes required for fatty acid and cholesterol synthesis, and their overactivation contributes to the dyslipidemia and ectopic fat deposition observed in metabolic syndrome and type 2 diabetes. By inhibiting SREBP activity, this compound reduces de novo lipogenesis, thereby ameliorating lipotoxicity and improving insulin sensitivity in peripheral tissues.

Furthermore, this compound treatment was associated with increased oxygen consumption in obese mice, suggesting that it enhances energy expenditure and potentially promotes a more oxidative metabolic phenotype [1]. This increase in metabolic rate may contribute to the overall improvement in metabolic parameters observed with this compound treatment, including reduced adiposity and improved insulin sensitivity. The compound's ability to simultaneously address hyperglycemia and dyslipidemia is particularly valuable from a therapeutic perspective, as type 2 diabetes is often characterized by multiple metabolic abnormalities that extend beyond pure glucose dysregulation. The improvement in whole-body energy metabolism positions this compound as a comprehensive metabolic modulator rather than simply a glucose-lowering agent [1].

Table 1: Key Glucose Metabolism Pathways Modulated by this compound

Pathway Molecular Targets Biological Effects Experimental Evidence
Insulin Signaling IR phosphorylation, Akt activation, AS160, GLUT2/4 translocation Enhanced insulin sensitivity, increased glucose uptake in peripheral tissues Increased phosphorylation of insulin signaling nodes in diabetic mouse liver [3]
Hepatic Glucose Production PEPCK expression suppression Reduced gluconeogenesis, decreased fasting blood glucose Downregulation of PEPCK protein expression in mouse liver [3]
Glycogen Metabolism Glycogen synthase activation Increased glycogen synthesis in liver and muscle Concentration-dependent glycogen accumulation in C2C12 and Hep3B cells [2]
Lipid Metabolism SREBP suppression, downstream lipogenic genes Reduced hepatic steatosis, improved lipid profile, enhanced insulin sensitivity Suppression of SREBP targets in liver and adipose tissue of HFD-fed mice [1]

Quantitative Data Analysis

Efficacy in Animal Models of Diabetes

The glucose-lowering efficacy of this compound has been rigorously evaluated in multiple animal models of diabetes, demonstrating consistent and potent effects across different experimental conditions. In high-fat-diet-induced type 2 diabetic mice, this compound administered via intraperitoneal injection produced significant improvements in multiple metabolic parameters, including fasting blood glucose, insulin sensitivity, and lipid profiles [1]. The magnitude of these improvements was reported to be comparable to or better than that achieved with metformin, a first-line pharmacological agent for type 2 diabetes. This direct comparison with an established therapeutic agent provides strong support for the potential clinical utility of this compound as an antidiabetic agent.

In studies examining structurally related compounds, borapetoside A administered to different mouse models of diabetes (streptozotocin-induced type 1 diabetes, diet-induced type 2 diabetes, and normal controls) also demonstrated dose-dependent hypoglycemic effects across all models [2]. Interestingly, in normal mice and those with type 2 diabetes, the hypoglycemic effects were associated with increased plasma insulin levels, suggesting enhancement of insulin secretion, whereas in type 1 diabetic mice, insulin levels remained unchanged despite significant glucose lowering, indicating insulin-independent mechanisms. This pattern of efficacy across different diabetic models suggests that borapetoside compounds, including this compound, act through multiple mechanisms to regulate blood glucose, making them potentially useful for both type 1 and type 2 diabetes management [2].

In Vitro Pharmacological Effects

Cell-based assays have provided important insights into the cellular mechanisms and potency of borapetosides. In C2C12 myotubes (skeletal muscle model) and Hep3B hepatocytes, borapetoside A treatment resulted in significant, concentration-dependent increases in glycogen content, with effective concentrations ranging from 10⁻⁸ to 10⁻⁶ mol/L [2]. Specifically, in differentiated C2C12 myotubes stimulated with 10⁻⁸, 10⁻⁷, and 10⁻⁶ mol/L borapetoside A, glycogen content increased by 1.53 ± 0.10, 1.28 ± 0.04, and 1.49 ± 0.15-fold, respectively, compared to controls. These findings demonstrate that borapetosides directly enhance glucose utilization and storage in both muscle and liver cells, two key tissues responsible for the majority of insulin-stimulated glucose disposal in the body.

Moreover, in an IL-6-induced insulin resistance model in C2C12 cells, borapetoside A was able to counteract the detrimental effects of IL-6 on glycogen synthesis [2]. This finding is particularly relevant to the pathophysiology of type 2 diabetes, as chronic low-grade inflammation and elevated inflammatory cytokines like IL-6 contribute to systemic insulin resistance. The ability of borapetosides to ameliorate cytokine-induced insulin resistance suggests they may modulate inflammatory signaling pathways that interfere with insulin action, providing an additional mechanism beyond direct effects on insulin signaling and glucose metabolic enzymes. This multi-faceted pharmacological profile enhances the therapeutic potential of borapetosides for complex metabolic diseases like type 2 diabetes [3].

Table 2: Quantitative Effects of this compound in Preclinical Studies

Experimental Model Parameter Measured Effect of this compound Comparison/Control
HFD-induced obese mice Hyperglycemia Marked improvement Comparable or better than metformin [1]
HFD-induced obese mice Insulin resistance Significant improvement Comparable or better than metformin [1]
HFD-induced obese mice Hepatic steatosis Marked improvement Better than vehicle-treated controls [1]
HFD-induced obese mice Hyperlipidemia Significant improvement Better than vehicle-treated controls [1]
HFD-induced obese mice Oxygen consumption Increased Better than vehicle-treated controls [1]
C2C12 myotubes Glycogen content (10⁻⁸ M) 1.53 ± 0.10-fold increase Versus untreated controls [2]
C2C12 myotubes Glycogen content (10⁻⁷ M) 1.28 ± 0.04-fold increase Versus untreated controls [2]
C2C12 myotubes Glycogen content (10⁻⁶ M) 1.49 ± 0.15-fold increase Versus untreated controls [2]

Experimental Protocols

In Vivo Animal Model Experiments

Animal Models and Group Allocation: For evaluating the antidiabetic effects of this compound, utilize high-fat-diet-induced obese C57BL/6J mice as a model of type 2 diabetes. Animals should be divided into the following experimental groups (n=8-10 per group): (1) Normal control group receiving standard diet and vehicle treatment; (2) Disease control group receiving high-fat diet and vehicle treatment; (3) This compound treatment group receiving high-fat diet and this compound (recommended starting dose: 5-10 mg/kg/day); (4) Positive control group receiving high-fat diet and metformin (150-200 mg/kg/day). Group allocation should be randomized, and investigators should be blinded to treatment assignments throughout the experiment and during data analysis to minimize bias [1].

Treatment Administration and Monitoring: Administer this compound via intraperitoneal injection once daily for a minimum of 4-8 weeks. Prepare fresh this compound solutions in appropriate vehicle (e.g., saline with minimal DMSO not exceeding 1-2%). Throughout the study period, monitor body weight, food intake, and water consumption twice weekly. Assess fasting blood glucose levels weekly from tail vein blood using a validated glucometer. Perform intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) at baseline and after 4 and 8 weeks of treatment after an overnight fast. For IPGTT, administer glucose (2 g/kg body weight) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes. For ITT, administer insulin (0.5-1.0 U/kg body weight) and measure blood glucose at 0, 15, 30, 60, and 90 minutes. At study termination, collect blood samples for insulin, lipid profile, and other relevant biochemical analyses, and harvest tissues (liver, skeletal muscle, adipose tissue) for molecular and histological analyses [1].

In Vitro Cell-Based Assays

Cell Culture and Differentiation: For muscle glucose uptake studies, utilize C2C12 mouse skeletal muscle myoblasts. Maintain cells in growth medium (Dulbecco's Modified Eagle Medium - DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin) at 37°C in a humidified 5% CO₂ atmosphere. To induce differentiation into myotubes, switch nearly confluent cells (90-95% confluence) to differentiation medium (DMEM supplemented with 2% horse serum), renewing the medium every 48 hours for 5-6 days until multinucleated myotubes form. For hepatic glucose metabolism studies, utilize Hep3B human hepatocellular carcinoma cells maintained in RPMI 1640 medium supplemented with 10% FBS and antibiotics under the same culture conditions [2].

Glycogen Content Measurement: Seed cells in appropriate multi-well plates and allow to attach overnight. Serum-starve cells for 4-6 hours before treatment with this compound at varying concentrations (recommended range: 10⁻⁹ to 10⁻⁵ M) for 16-24 hours. Include appropriate controls (vehicle-only and positive controls such as insulin). For glycogen quantification, wash cells twice with ice-cold PBS and lysate cells with 30% KOH saturated with Na₂SO₄. Heat samples at 95°C for 30 minutes, then precipitate glycogen by adding 1.2 volumes of 100% ethanol and incubating at -20°C overnight. Centrifuge at 12,000 × g for 30 minutes at 4°C, wash pellets with 70% ethanol, and resuspend in distilled water. Quantify glycogen using the anthrone reagent method by measuring absorbance at 620 nm and comparing to glycogen standards [2].

Glucose Uptake Assay: Differentiate C2C12 myotubes as described above and serum-starve for 4-6 hours. Pre-treat cells with this compound at varying concentrations for 2-4 hours, then stimulate with or without 100 nM insulin for 30 minutes. Measure glucose uptake using 2-deoxyglucose (2-DG) uptake assays. Specifically, incubate cells with 10 μM 2-DG in glucose-free medium for 10-20 minutes. Stop the reaction by washing three times with ice-cold PBS. Lysate cells and measure 2-DG uptake using a commercial glucose uptake assay kit according to manufacturer's instructions, normalizing to total protein content determined by BCA assay [3].

Molecular Analysis Techniques

Gene Expression Analysis by Quantitative RT-PCR: Extract total RNA from treated cells or homogenized tissues using TRIzol reagent or commercial kits. Determine RNA quality and quantity by spectrophotometry. Synthesize cDNA using reverse transcriptase with oligo(dT) or random hexamer primers. Perform quantitative PCR using SYBR Green or TaqMan chemistry with primers specific for target genes (SREBPs, PEPCK, gluconeogenic enzymes, glycolytic enzymes, etc.). Use the comparative Ct method (2^(-ΔΔCt)) for relative quantification, normalizing to appropriate housekeeping genes (e.g., GAPDH, β-actin, 18S rRNA) that remain stable under experimental conditions. Include no-template controls and melt curve analysis to ensure reaction specificity [1].

Western Blot Analysis for Protein Expression and Phosphorylation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration by BCA assay. Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (anti-PEPCK, anti-phospho-IR, anti-total-IR, anti-phospho-Akt, anti-total-Akt, anti-SREBPs, etc.) diluted appropriately in blocking buffer overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and imaging systems. Quantify band intensities using image analysis software, normalizing to loading controls (e.g., β-actin, GAPDH) [3].

Histological Analysis of Tissues: For liver histology, fix tissue samples in 10% neutral buffered formalin for 24-48 hours, then process through graded ethanol series, clear in xylene, and embed in paraffin. Section at 5 μm thickness and stain with Hematoxylin and Eosin for general morphology or with Oil Red O for neutral lipids in frozen sections. For insulin signaling studies in muscle, use immunohistochemistry or immunofluorescence with antibodies against glucose transporters (GLUT4) or phosphorylated insulin signaling molecules. Examine slides under light or fluorescence microscopy and perform quantitative analysis using image analysis software [1].

Visualization with Graphviz

This compound Signaling Pathway Diagram

The following DOT language script creates a comprehensive visualization of the molecular signaling pathways through which this compound modulates glucose metabolism. This diagram integrates key molecular targets and their functional relationships based on experimental findings from multiple studies [1] [2] [3].

BorapetosideE_Pathways This compound Signaling Pathways in Glucose Metabolism cluster_insulin Insulin Signaling Pathway cluster_hepatic Hepatic Glucose Metabolism cluster_lipid Lipid Metabolism Regulation BorapetosideE This compound IRS IRS Phosphorylation BorapetosideE->IRS Activates PEPCK PEPCK Expression ↓ BorapetosideE->PEPCK Suppresses GlycogenSynth Glycogen Synthesis ↑ BorapetosideE->GlycogenSynth Enhances SREBP SREBP Expression ↓ BorapetosideE->SREBP Suppresses GlucoseHomeostasis Improved Glucose Homeostasis LipidHomeostasis Improved Lipid Homeostasis Akt Akt Activation IRS->Akt Leads to AS160 AS160 Phosphorylation Akt->AS160 Phosphorylates GLUT4Transloc GLUT4 Translocation AS160->GLUT4Transloc Promotes GlucoseUptake Increased Glucose Uptake GLUT4Transloc->GlucoseUptake Results in GlucoseUptake->GlucoseHomeostasis Contributes to Gluconeogenesis Hepatic Gluconeogenesis ↓ PEPCK->Gluconeogenesis Reduces HepaticGlucoseOutput Hepatic Glucose Output ↓ Gluconeogenesis->HepaticGlucoseOutput Decreases GlycogenSynth->HepaticGlucoseOutput Counteracts HepaticGlucoseOutput->GlucoseHomeostasis Improves LipogenicGenes Lipogenic Genes ↓ SREBP->LipogenicGenes Downregulates LipidAccumulation Lipid Accumulation ↓ LipogenicGenes->LipidAccumulation Reduces HepaticSteatosis Hepatic Steatosis ↓ HepaticSteatosis->LipidHomeostasis Enhances LipidAccumulation->LipidHomeostasis Improves LipidAccumulation->HepaticSteatosis Ameliorates

Experimental Workflow Visualization

The following DOT language script illustrates the integrated experimental workflow for evaluating this compound's effects on glucose metabolism, encompassing both in vitro and in vivo approaches with corresponding analytical endpoints.

Experimental_Workflow This compound Experimental Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Start Study Design CellCulture Cell Culture Models: C2C12, Hep3B Start->CellCulture Initiates AnimalModels Animal Models: HFD-induced T2D STZ-induced T1D Start->AnimalModels Initiates BorapetosideTreatment This compound Treatment (10⁻⁹ to 10⁻⁵ M) CellCulture->BorapetosideTreatment Followed by InVitroAssays In Vitro Assays: Glycogen Content Glucose Uptake Gene Expression BorapetosideTreatment->InVitroAssays Then InVitroResults Mechanistic Insights InVitroAssays->InVitroResults Yields DataIntegration Data Integration & Pathway Analysis InVitroResults->DataIntegration Inform BorapetosideDosing This compound Administration (5-10 mg/kg/day, 4-8 weeks) AnimalModels->BorapetosideDosing Followed by InVivoMonitoring In Vivo Monitoring: Body Weight Fasting Glucose IPGTT/ITT Tests BorapetosideDosing->InVivoMonitoring With parallel TissueCollection Tissue Collection: Liver, Muscle, Fat InVivoMonitoring->TissueCollection Precedes MolecularAnalysis Molecular Analysis: Western Blot qRT-PCR Histology TissueCollection->MolecularAnalysis Enables InVivoResults Therapeutic Efficacy Data MolecularAnalysis->InVivoResults Generates InVivoResults->DataIntegration Inform Conclusions Mechanistic Conclusions & Therapeutic Implications DataIntegration->Conclusions Leads to

Research Applications and Implications

The multifaceted mechanisms of this compound action present several promising applications in metabolic disease research and drug development. From a therapeutic perspective, this compound represents a novel multi-target agent that simultaneously addresses hyperglycemia, dyslipidemia, and insulin resistance—the core pathological features of type 2 diabetes and metabolic syndrome. This comprehensive activity profile offers potential advantages over single-target therapies, which often demonstrate limited efficacy in managing complex metabolic diseases with multiple underlying pathophysiological defects. The demonstrated efficacy in preclinical models suggests this compound could be developed as a standalone therapy for early-stage type 2 diabetes or as a combinatorial agent with existing therapies like metformin or insulin sensitizers for more advanced disease [1].

For the drug development community, this compound serves as a valuable chemical scaffold for medicinal chemistry optimization. Structure-activity relationship studies indicate that specific structural features, particularly the C-8 stereochemistry, are critical for hypoglycemic activity. Borapetoside A and C, which possess 8R-chirality, exhibit significant activity, while borapetoside B with 8S-chirality is inactive [2]. Additionally, the location of glycoside moieties (C-3 for borapetoside A versus C-6 for borapetoside C) and the formation of lactone rings between C-4 and C-6 influence compound potency. These insights provide guidance for structural modifications to enhance potency, improve metabolic stability, or optimize pharmacokinetic properties while retaining the desirable multi-target activity. The natural product origin of this compound also positions it as a promising candidate for nutraceutical development or as a functional food ingredient for metabolic health, given the established traditional use of Tinospora crispa in herbal medicine [3].

From a research tool perspective, this compound provides a valuable chemical probe for investigating the complex interplay between glucose and lipid metabolism regulatory networks. Its ability to suppress SREBP activity offers opportunities to study the connections between lipid synthesis and insulin sensitivity, particularly how modulation of lipogenic pathways affects glucose homeostasis. Similarly, its effects on both insulin secretion (in specific contexts) and insulin action make it an interesting tool for dissecting the relative contributions of these mechanisms to overall glycemic control. Further research should focus on identifying the direct molecular targets of this compound, elucidating its effects on additional metabolic tissues such as adipose tissue and pancreas, and investigating potential benefits on diabetes-related complications beyond glycemic control [1] [2].

References

Borapetoside E Application Notes and Protocols: Mechanistic Insights and Experimental Procedures for Hepatic Steatosis Improvement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Hepatic steatosis, characterized by excessive lipid accumulation in hepatocytes, represents the initial stage in the spectrum of non-alcoholic fatty liver disease (NAFLD) and is strongly associated with metabolic syndrome components including obesity, insulin resistance, and dyslipidemia. The global prevalence of NAFLD has reached alarming proportions, affecting approximately 30% of Western populations and creating a substantial healthcare burden due to the potential progression to steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma. Current therapeutic options for hepatic steatosis remain limited, primarily focusing on lifestyle modifications with few targeted pharmacological interventions available, highlighting the critical need for novel therapeutic agents.

Borapetoside E (C₂₆H₃₄O₁₁; molecular weight: 522.54 g/mol) is a clerodane-type diterpenoid isolated from Tinospora crispa, a plant with a history of traditional use in managing metabolic disorders. This compound has attracted significant scientific interest due to its demonstrated efficacy in ameliorating multiple metabolic parameters in preclinical models. Research indicates that this compound not only improves hyperglycemia and hyperlipidemia but also directly targets hepatic lipid metabolism pathways, positioning it as a promising candidate for the treatment of diet-induced metabolic disorders including hepatic steatosis. The compound's ability to simultaneously address multiple facets of metabolic dysregulation offers a potential advantage over single-target approaches currently dominating the therapeutic landscape [1] [2].

Experimental Models of Hepatic Steatosis

Animal Models and Induction Methods

High-fat diet (HFD) feeding in mice represents the most physiologically relevant model for studying human metabolic syndrome and associated hepatic steatosis, as it recapitulates the disease progression observed in humans, from initial weight gain through insulin resistance to ectopic fat deposition in organs including the liver. The C57BL/6 mouse strain is particularly susceptible to diet-induced obesity and metabolic dysregulation, making it the preferred model system for evaluating potential therapeutic compounds like this compound. When fed a high-fat chow (60% fat) for 16 weeks, these mice consistently develop obesity, insulin resistance, dyslipidemia, and significant hepatic steatosis with increased liver weight and fat concentration [3].

The pathophysiological progression in this model begins with weight gain and adiposity, leading to insulin resistance as demonstrated by impaired glucose and insulin tolerance tests. Subsequently, lipid homeostasis disruption results in ectopic fat deposition in the liver, creating a histopathological picture remarkably similar to human NAFLD. This model also develops non-alcoholic fatty pancreas disease (NAFPD), further reinforcing its utility for studying systemic metabolic dysfunction. The model shows characteristic histopathological features including macrovesicular steatosis, hepatocyte ballooning, and inflammation in more advanced stages, providing a robust platform for evaluating therapeutic interventions [3].

Table 1: Animal Models for this compound Studies in Hepatic Steatosis

Model Type Induction Method Duration Key Characteristics Relevance to Human Disease
Diet-Induced Obesity High-fat diet (60% fat) 16 weeks Insulin resistance, fatty liver, hyperlipidemia Recapitulates human metabolic syndrome progression
Genetic Models ob/ob, db/db mice N/A Leptin signaling defects, severe obesity Models genetic predisposition to metabolic disorders
Diet + Chemical Induction HFD + STZ (low dose) 8-12 weeks Accelerated insulin deficiency + insulin resistance Models advanced T2DM with hepatic complications

Compound Preparation and Characterization

Extraction and Isolation Protocol

The source material for this compound extraction is the stem of Tinospora crispa, which should be collected, authenticated, and voucher specimens deposited in a recognized herbarium for reference and quality control. The dried stem pieces undergo sequential extraction using methanol or ethanol through maceration or Soxhlet extraction, followed by concentration under reduced vacuum to obtain a crude extract. The extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (hexane, ethyl acetate, n-butanol) to fractionate the constituents based on polarity. This compound is primarily found in the n-butanol fraction due to its glycosidic nature, which can be further purified using chromatographic techniques including column chromatography over silica gel, Sephadex LH-20, and finally preparative HPLC to obtain the compound in high purity [1] [4].

Characterization and Quality Control

Structural elucidation of purified this compound should be performed using a combination of spectroscopic techniques including NMR (¹H, ¹³C, 2D experiments such as COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. The compound identity should be verified by comparison with published spectroscopic data when available. For quality control of batch-to-batch consistency, analytical HPLC or UPLC with UV detection at 210-254 nm should be employed, establishing a purity threshold of ≥95% for experimental use. The isolated compound should be stored as a lyophilized powder at -20°C in desiccated conditions to maintain stability, with periodic re-evaluation of purity, especially if solubility issues arise during experimental use [1].

Formulation for Experimental Use

For in vivo administration, this compound requires dissolution in an appropriate vehicle. The recommended vehicle is phosphate-buffered saline (PBS) or normal saline, potentially with a small percentage of food-grade emulsifier such as Tween-80 (not exceeding 0.1-0.5%) to enhance solubility. If necessary, minimal amounts of DMSO (not exceeding 1-2%) may be used initially to dissolve the compound before dilution with the aqueous vehicle. The final solution should be freshly prepared before each administration and visually inspected for clarity and absence of precipitation. For in vitro studies, this compound can be dissolved in DMSO to create a stock solution (e.g., 10-100 mM) that can be aliquoted and stored at -20°C, with working dilutions ensuring that the final DMSO concentration does not exceed 0.1% in cell culture media to avoid cytotoxicity [1].

In Vivo Experimental Protocol

Animal Study Design and Compound Administration

The experimental timeline begins with the acquisition of 6-8 week old male C57BL/6 mice, which should be acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, 50-60% humidity, 22-24°C) with free access to water and standard chow. Following acclimatization, animals are randomly divided into four experimental groups: (1) Control group receiving standard chow (10% fat) + vehicle; (2) HFD group receiving high-fat diet (60% fat) + vehicle; (3) HFD + this compound group receiving high-fat diet + this compound; and (4) Positive control group receiving high-fat diet + established reference compound (e.g., metformin at 150-200 mg/kg/day). A sample size of 8-12 animals per group is recommended to ensure adequate statistical power, with randomization procedures implemented to minimize bias [1] [3].

This compound administration should commence simultaneously with the initiation of high-fat diet feeding to evaluate preventive effects, or after established obesity and steatosis have developed (typically 8-12 weeks into HFD feeding) to assess therapeutic potential. The compound is administered via intraperitoneal injection at a dose of 5 mg/kg/day, with the injection volume standardized to 5-10 mL/kg body weight. The solution should be prepared fresh daily, and administration should occur at approximately the same time each day, preferably during the light phase. Vehicle control groups should receive an equal volume of the vehicle solution alone. Body weight and food intake should be monitored and recorded weekly throughout the study to track obesity development and potential effects of this compound on these parameters [1].

Metabolic Assessments and Tissue Collection

Glucose homeostasis should be evaluated at baseline and at 4-week intervals during the study period. The oral glucose tolerance test (OGTT) is performed after a 6-hour fast by administering glucose (2 g/kg body weight) orally, with blood glucose measurements from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-administration. The insulin tolerance test (ITT) is conducted after a 4-hour fast by administering human regular insulin (0.5-0.75 U/kg body weight) intraperitoneally, with glucose measurements at 0, 15, 30, 60, and 90 minutes. For both tests, animals should be acclimatized to handling and the fasting procedure to minimize stress-related effects on glucose metabolism [1] [3].

At the study endpoint (typically 16 weeks total), animals should be fasted for 4-6 hours and euthanized using approved methods (e.g., CO₂ asphyxiation or pentobarbital overdose). Blood should be collected via cardiac puncture for serum separation and subsequent biochemical analysis. The liver should be excised immediately, weighed, and divided into portions for various analyses: a section fixed in 10% neutral buffered formalin for histology, a portion snap-frozen in liquid nitrogen for RNA and protein extraction, and a piece preserved for lipid analysis. Additionally, adipose tissue depots (epididymal, perirenal, mesenteric, subcutaneous) should be carefully dissected and weighed to assess fat distribution and adiposity index calculation [1] [2].

Mechanism of Action and Signaling Pathways

Molecular Targets in Lipid Metabolism

This compound exerts its anti-steatotic effects primarily through modulation of key transcriptional regulators of lipid metabolism, with sterol regulatory element-binding proteins (SREBPs) representing crucial molecular targets. Research demonstrates that this compound significantly suppresses the expression of SREBP-1c and its downstream target genes involved in lipogenesis, including fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase-1 (SCD-1). This suppression reduces de novo lipogenesis in the liver, thereby decreasing triglyceride synthesis and accumulation. Simultaneously, this compound appears to enhance fatty acid β-oxidation, possibly through activation of peroxisome proliferator-activated receptor alpha (PPARα), creating a metabolic shift away from lipid storage and toward lipid utilization [1] [2].

The compound's effects on nuclear receptors extend beyond PPARα, with potential modulation of Liver X Receptors (LXRs) and Farnesoid X Receptor (FXR), both master regulators of cholesterol and lipid homeostasis. Natural products targeting these nuclear receptors have shown promise in managing metabolic syndrome-related diseases, and this compound's structural characteristics as a clerodane diterpenoid suggest potential interaction with these regulatory pathways. LXR activation typically promotes cholesterol efflux through induction of ATP-binding cassette transporters ABCA1 and ABCG1, while FXR activation regulates bile acid homeostasis and influences triglyceride metabolism. The precise interactions between this compound and these nuclear receptors warrant further investigation [5].

Table 2: this compound Effects on Key Metabolic Parameters in HFD-Induced Obese Mice

Parameter HFD Control Group HFD + this compound Group Change (%) Measurement Method
Body Weight Gain 36% increase from baseline 23% increase from baseline ~36% reduction Weekly body weight measurement
Fasting Blood Glucose 222.0 ± 14.27 mg/dL 167.22 ± 10.12 mg/dL ~25% reduction Glucose oxidase method
Hepatic TG Content Significant accumulation Markedly reduced Comparable to metformin Biochemical assay/Liver histology
Serum Triglycerides Elevated Normalized Significant improvement Enzymatic colorimetric assay
Insulin Sensitivity Severe resistance Markedly improved Comparable to metformin Insulin tolerance test
Visual Representation of Mechanism

The following diagram illustrates the primary molecular mechanisms through which this compound improves hepatic steatosis:

G cluster_nuclear Nuclear Receptor Modulation cluster_lipogenesis Lipogenesis Pathway cluster_lipolysis Lipid Clearance cluster_effects Physiological Effects BorapetosideE This compound LXR LXR Activation BorapetosideE->LXR Potentially Modulates FXR FXR Modulation BorapetosideE->FXR Potentially Modulates PPARa PPARα Activation BorapetosideE->PPARa Activates SREBPs SREBP-1c Suppression BorapetosideE->SREBPs Suppresses ABCA1 ABCA1 Expression ↑ LXR->ABCA1 BetaOx Fatty Acid β-Oxidation ↑ PPARa->BetaOx FAS FAS Expression ↓ SREBPs->FAS ACC ACC Expression ↓ SREBPs->ACC SCD1 SCD-1 Expression ↓ SREBPs->SCD1 HepaticTG Hepatic TG Content ↓ FAS->HepaticTG ACC->HepaticTG SCD1->HepaticTG BetaOx->HepaticTG LipidProfile Serum Lipid Profile ↑ ABCA1->LipidProfile InsulinSens Insulin Sensitivity ↑ HepaticTG->InsulinSens

Diagram 1: Molecular mechanisms of this compound in improving hepatic steatosis. This compound modulates multiple pathways to reduce hepatic lipid accumulation and improve metabolic parameters.

Data Analysis and Interpretation

Histopathological and Biochemical Assessment

Liver histology should be evaluated using formalin-fixed, paraffin-embedded sections stained with hematoxylin and eosin (H&E) to assess general architecture and lipid droplets, and Oil Red O staining on frozen sections to specifically visualize neutral lipids and triglycerides. A standardized scoring system such as the NAFLD Activity Score (NAS) should be employed to semi-quantitatively evaluate steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2), with a total score ≥5 considered diagnostic of NASH. For more precise quantification of hepatic lipid content, biochemical assays should be performed on liver homogenates to measure triglyceride and total cholesterol levels using commercially available enzymatic kits, with results normalized to tissue weight or protein content [3] [2].

Serum biochemical analysis should include measurements of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of hepatic injury, total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol for lipid profile assessment, and fasting glucose and insulin for evaluation of glucose homeostasis. The homeostatic model assessment of insulin resistance (HOMA-IR) should be calculated as (fasting glucose × fasting insulin)/405 (with glucose in mg/dL) or (fasting glucose × fasting insulin)/22.5 (with glucose in mmol/L) to provide a validated index of insulin resistance. All biochemical assays should be performed in duplicate or triplicate using standardized commercial kits according to manufacturer instructions, with appropriate quality controls included in each run [1] [2].

Gene and Protein Expression Analysis

Molecular mechanisms underlying this compound's effects should be investigated through analysis of gene and protein expression in liver tissue. RNA extraction from snap-frozen liver samples should be performed using TRIzol reagent or commercial kits with DNase treatment to remove genomic DNA contamination. Reverse transcription followed by quantitative real-time PCR (qRT-PCR) should be conducted using validated primers for key genes involved in lipid metabolism, including SREBP-1c, FAS, ACC, SCD-1, PPARα, LXRα, and ABCA1. Expression levels should be normalized to appropriate housekeeping genes such as β-actin or GAPDH, with the 2^(-ΔΔCt) method used for relative quantification comparing experimental groups to controls [1].

For protein expression analysis, liver tissue should be homogenized in RIPA buffer containing protease and phosphatase inhibitors, with protein concentration determined using BCA or Bradford assays. Western blotting should be performed using specific primary antibodies against proteins of interest (SREBP-1, FAS, ACC, p-ACC, PPARα, etc.), with appropriate secondary antibodies and detection by enhanced chemiluminescence. Densitometric analysis of band intensities should be normalized to loading controls such as β-actin or GAPDH. For more comprehensive analysis, immunohistochemical staining of formalin-fixed liver sections can provide spatial information about protein expression and localization within hepatic lobules [1] [2].

Application Notes and Translational Considerations

Research Applications and Limitations

The experimental protocols outlined herein are suitable for preclinical evaluation of this compound's potential as a therapeutic agent for hepatic steatosis and associated metabolic disorders. These methods allow for comprehensive assessment of efficacy, mechanism of action, and potential toxicity in a well-established animal model that recapitulates key features of human disease. The dose selection (5 mg/kg/day via intraperitoneal injection) is based on published efficacy data, but researchers should consider conducting dose-response studies to establish the optimal therapeutic range and potential dose-dependent effects [1].

Several important limitations should be considered when interpreting results from these studies. The use of a preventive protocol (compound administration concurrent with HFD initiation) may overestimate potential therapeutic benefits compared to intervention in established disease. Additionally, the exclusive use of male mice in most published studies leaves open questions about potential sex-specific effects, which should be addressed in future research by including female animals. The translational relevance of findings from animal models to human disease remains uncertain, and the current requirement for intraperitoneal administration rather than oral delivery may limit clinical applicability until appropriate formulations are developed [1] [2].

Safety Considerations and Species Specificity

Critical safety considerations must be addressed when working with Tinospora-derived compounds. While this compound itself has demonstrated favorable effects in metabolic models, it is essential to distinguish between Tinospora crispa (source of this compound) and Tinospora cordifolia, as these species are sometimes confused but have different safety profiles. Notably, Tinospora crispa has been associated with cases of hepatotoxicity in humans, including acute fulminant hepatitis, particularly with prolonged use or high doses. This underscores the importance of rigorous toxicological evaluation of isolated this compound to separate potential compound-specific benefits from plant-derived toxicity [6].

Researchers should implement comprehensive safety assessment within their experimental protocols, including careful monitoring of liver enzymes (ALT, AST), bilirubin, and alkaline phosphatase, as well as histopathological evaluation of not only liver but also kidney and other potential target organs. The species-specific effects of this compound and related compounds warrant investigation in multiple experimental models to assess consistency of therapeutic effects across different physiological contexts. Future research should focus on structure-activity relationships to determine whether structural analogs of this compound might maintain therapeutic efficacy while minimizing potential toxicity [6] [4].

Conclusion

This compound represents a promising candidate for the treatment of hepatic steatosis and associated metabolic disorders, with demonstrated efficacy in preclinical models through multi-targeted effects on lipid and glucose metabolism. The experimental protocols outlined in this document provide a standardized framework for evaluating its mechanisms and therapeutic potential, with particular emphasis on its ability to suppress SREBP-mediated lipogenesis and modulate nuclear receptor signaling pathways. As research progresses, focus should be placed on toxicological profiling, formulation development for alternative routes of administration, and investigation of potential synergistic effects with existing therapeutic agents to maximize clinical translatability and therapeutic impact for this increasingly prevalent metabolic disorder.

References

Borapetoside E administration route optimization

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Q: What is the established administration route for Borapetoside E in preclinical models? A: The primary in vivo study administered this compound via intraperitoneal (IP) injection [1].

Q: What was the experimental protocol for the in vivo efficacy study? A: The key study used a high-fat-diet (HFD)-induced obese mouse model of type 2 diabetes [1]. The following table summarizes the core protocol:

Parameter Description
Animal Model HFD-induced obese mice [1]
Administration Route Intraperitoneal (IP) injection [1]
Dosing Regimen Details on dosage amount and frequency were not fully specified in the provided results [1]
Control Group Vehicle-treated HFD mice [1]
Positive Control Metformin [1]
Key Outcomes Improved hyperglycemia, insulin resistance, hepatic steatosis, hyperlipidemia, and oxygen consumption [1]

Q: Why hasn't an oral route been established for this compound? A: While the plant it's derived from, Tinospora crispa, is traditionally consumed as an oral decoction [2], specific pharmacokinetic data on this compound itself is absent. The oral bioavailability of natural compounds can be low and variable due to factors like poor solubility, intestinal metabolism, or efflux by transporters like P-glycoprotein [3]. Optimization would require dedicated studies on these parameters.

Q: What are the critical safety considerations for administration? A: Hepatotoxicity is a major concern. Cases of toxic hepatitis have been linked to the consumption of Tinospora crispa preparations, attributed to furanoditerpenoids like Borapetoside C [2]. Although this compound was not specifically implicated, its structural similarity warrants caution. Close monitoring for liver toxicity is strongly recommended in any experimental protocol.

Experimental Protocols & Workflows

For researchers aiming to optimize the administration route of this compound, here are detailed methodologies based on standard practices and related research.

Protocol 1: Assessing Oral Bioavailability

This protocol outlines the initial steps to evaluate the potential of an oral route.

  • Formulation: Prepare this compound for oral gavage. Given its glycosidic nature (it contains a sugar moiety), it has inherent water solubility [4]. Test different vehicles like aqueous solutions with solubilizing agents (e.g., 5% DMSO, 10% Tween-80) or suspensions in 0.5% carboxymethylcellulose (CMC) [4].
  • Dosing Regimen: Based on pharmacokinetic optimization principles for oral drugs, start with low, daily doses to assess tolerability and potential for saturable absorption [3]. A suggested starting point is 50-100 mg/kg/day for 7-14 days.
  • Pharmacokinetic Sampling: After a single oral dose, collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). Analyze plasma for this compound concentration using LC-MS/MS.
  • Data Analysis: Calculate key parameters: Area Under the Curve (AUC) for total exposure, Maximum Concentration (Cmax), and Time to Cmax (Tmax). Compare the oral AUC with that from an intravenous (IV) dose to calculate absolute bioavailability.
Protocol 2: In Vivo Efficacy Assessment via IP Route

This protocol details the methodology from the primary study that demonstrated efficacy [1].

  • Model Induction: Feed C57BL/6 mice a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity, insulin resistance, and hyperglycemia.
  • Compound Preparation: Dissolve this compound in a sterile, biocompatible vehicle like saline with a minimal amount of DMSO (<5%) or a solution of PBS with 0.1% Tween-80.
  • Treatment: Randomly divide mice into groups:
    • Normal diet + vehicle
    • HFD + vehicle
    • HFD + this compound (e.g., 5-20 mg/kg, IP)
    • HFD + positive control (e.g., Metformin 150-300 mg/kg, oral gavage)
  • Administration: Administer the treatment via IP injection once daily for a period of 2-4 weeks.
  • Endpoint Analysis:
    • Metabolic Phenotyping: Measure body weight, food intake. Perform glucose and insulin tolerance tests.
    • Blood Chemistry: At sacrifice, collect serum to measure glucose, insulin, triglycerides, total cholesterol.
    • Tissue Analysis: Harvest liver and adipose tissue for histology (e.g., H&E staining for steatosis) and gene expression analysis (e.g., SREBPs and downstream lipogenic genes) [1].

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the proposed signaling pathways and a recommended experimental workflow based on current knowledge.

G BorapetosideE This compound (IP Administration) Liver Liver Tissue BorapetosideE->Liver Adipose Adipose Tissue BorapetosideE->Adipose SREBPs Inhibition of SREBP transcription factors Liver->SREBPs GlucoseUptake Improved Glucose Uptake (proposed mechanism) Adipose->GlucoseUptake Needs further      validation      Lipogenesis Downregulation of Lipogenic Genes SREBPs->Lipogenesis HepaticSteatosis Improved Hepatic Steatosis & Hyperlipidemia Lipogenesis->HepaticSteatosis Hyperglycemia Improved Hyperglycemia GlucoseUptake->Hyperglycemia

Diagram: Proposed Signaling Pathways of this compound. The mechanism is partially elucidated, showing that this compound inhibits SREBP transcription factors in the liver and adipose tissue, leading to improved lipid and glucose metabolism. The pathway related to glucose uptake in adipose tissue requires further experimental validation [1] [4].

G Start Start: Route Optimization PK_Study Pharmacokinetic (PK) Study Start->PK_Study Oral Oral Gavage PK_Study->Oral IV IV Injection (Reference) PK_Study->IV Bioavailability Calculate Oral Bioavailability (F%) Oral->Bioavailability IV->Bioavailability Efficacy_Study In Vivo Efficacy Study Bioavailability->Efficacy_Study If F% is acceptable IP_Route IP Injection (Established) Efficacy_Study->IP_Route Optimized_Oral Optimized Oral Dosing Efficacy_Study->Optimized_Oral Future work Safety Toxicology & Safety Monitoring IP_Route->Safety Optimized_Oral->Safety Hepatotoxicity Monitor Liver Function and Histology Safety->Hepatotoxicity

Diagram: Experimental Workflow for Administration Route Optimization. This workflow outlines the key steps for developing an effective administration protocol for this compound, beginning with a foundational PK study and incorporating critical safety monitoring throughout [3] [1] [2].

Key Takeaways for Researchers

  • Start with the Known Protocol: For initial in vivo efficacy studies, the IP route is the most validated method based on current literature [1].
  • Oral Route is a Research Goal: Developing an oral formulation requires de novo pharmacokinetic studies to overcome challenges like potential low bioavailability [3].
  • Safety is Paramount: Incorporate robust hepatotoxicity screening in all experimental designs due to the known risks associated with the parent plant and related compounds [2].

References

Borapetoside E metabolite identification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Technical FAQs and Troubleshooting Guides

Here are some common experimental issues and their solutions, framed in a Q&A format.

Question Likely Cause Solution & Troubleshooting Steps

| Low recovery of borapetoside E during sample prep [1] | Non-specific binding to labware; degradation by enzymes in biological matrix [1]. | • Use silanized vials & low-binding tips. • Add chelating agents & nuclease inhibitors to plasma [1]. • Keep samples on ice; process quickly. | | Poor chromatographic retention & peak shape [1] | High polarity & hydrophilicity of diterpenoid glycosides [2]. | • Use ion-pair reversed-phase LC: Add 100 mM HFIP & 7 mM DIPEA to mobile phase [1]. • Consider HILIC as an alternative. | | Ion suppression in MS detection [3] [1] | Co-eluting matrix components; ion-pair reagents interfere with ionization [3]. | • Improve sample clean-up (e.g., SPE over protein precipitation) [3]. • Use post-column infusion to map suppression zones [3]. • Optimize chromatography to separate analyte from interferences. | | Difficulty identifying metabolite structures from MS/MS data [2] | Lack of reference standards; complex fragmentation patterns of diterpenoids [2]. | • Study fragmentation of related compounds (e.g., borapetoside C) [4] [2]. • Use HRMS (LTQ-Orbitrap) for accurate mass (< 3 ppm error) [2]. • Apply molecular networking (GNPS platform) to find structurally related metabolites [4]. |

Detailed Experimental Protocol for Metabolite ID

Based on the literature, here is a detailed workflow for identifying diterpenoid metabolites, which is directly applicable to this compound [4] [2].

cluster_1 Sample Prep Details cluster_2 LC-MS Analysis Details cluster_3 Data Analysis Details Start Start: Sample Preparation Extraction Extraction Start->Extraction SP1 Use fresh or snap-frozen plant material or plasma. SP2 Aqueous or methanolic extraction. Mimics traditional preparation [4]. SP3 Partition with chloroform to enrich for diterpenoids [5]. LCMS LC-HRMS/MS Analysis Extraction->LCMS DataMining Data Mining & Screening LCMS->DataMining LC1 Chromatography: Ion-pair RPLC (TEAA/HFIP buffers) [1]. LC2 Mass Spec: High-Resolution MS (e.g., LTQ-Orbitrap, Q-TOF). LC3 Acquisition: Data-Dependent MS/MS in negative ion mode [2]. ID Structural Elucidation DataMining->ID DA1 Use EIC for data mining. Target known mass defects & losses [2]. DA2 Use Clog P values to differentiate isomers [2]. DA3 Apply molecular networking (GNPS) to group related spectra [4]. Confirmation Confirmation ID->Confirmation

Advanced Techniques for Structural Confirmation

When mass spectrometry data is insufficient, these advanced techniques can provide definitive structural information.

  • Infrared Ion Spectroscopy (IRIS): This technique combines the sensitivity of MS with the structural specificity of infrared spectroscopy. It is particularly useful for distinguishing between positional isomers (e.g., identifying the exact site of hydroxylation) without needing a reference standard. A recent study successfully used IRIS to determine the site of glucuronidation and oxidation in drug molecules [6].
  • Target Isolation and NMR: If a sufficient amount of a metabolite can be isolated (e.g., through preparatory HPLC), nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for full structural elucidation. This was demonstrated in a study on Tinospora sinensis, where a diterpenoid glycoside was isolated based on MS findings and fully characterized by NMR [2].

Critical Safety and Monitoring Note

It is crucial to be aware that Tinospora crispa consumption has been linked to cases of toxic hepatitis, likely due to furanoditerpenoids like borapetosides [4]. It is highly recommended to monitor for signs of hepatotoxicity in any in vivo studies.

References

Borapetoside E analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Borapetoside E

The table below summarizes the core analytical parameters for this compound as reported in recent studies:

Method Parameter Specifications for this compound
Primary Techniques HPTLC, RP-HPLC-PDA, UHPLC-UV-MS, LC-ESI-MS/MS [1] [2] [3]
Key Purpose Differentiate Tinospora crispa from related species (e.g., T. cordifolia); quality control of raw materials and supplements [1] [2]
HPTLC Mobile Phase Chloroform - Toluene - Methanol - Formic acid (7:4:2:0.2, v/v/v/v) [1]
RP-HPLC-PDA Column Reverse-phase column (C18) [1]
UHPLC-UV-MS Column Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) [2] [3]
UHPLC Mobile Phase Water and Acetonitrile, both acidified with 0.05% Formic Acid [2] [3]
MS Detection ESI-QTOF-HRMS and single quadrupole ESI-MS [2] [4] [3]
Method Validation Linearity (r² > 0.99), sensitive LOD & LOQ, recovery (92.34-96.19% for HPLC; 97-103% for UHPLC) [1] [3]

Detailed Experimental Protocols

Here is a detailed breakdown of the key methodologies to implement in your lab.

Protocol 1: HPTLC Fingerprinting and MS Characterization

This method is ideal for rapid fingerprinting and initial identification [1].

  • Sample Preparation: Extract dried and powdered plant material with a suitable solvent (e.g., 95% ethanol). Concentrate the extract under reduced pressure.
  • Application: Spot the test and standard solutions on an HPTLC plate.
  • Development: Develop the plate in a saturated twin-trough chamber with the mobile phase Chloroform-Toluene-Methanol-Formic acid (7:4:2:0.2, v/v/v/v) until the solvent front travels an appropriate distance.
  • Detection & Documentation: Visualize the plate under UV light at 254 nm and 366 nm, and then derive using an appropriate reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
  • HPTLC-MS Analysis: For confirmation, the distinct band of this compound can be scraped off, eluted, and introduced into a mass spectrometer for characterization.
Protocol 2: Quantitative RP-HPLC-PDA with MS/MS Confirmation

This validated method provides reliable quantification [1].

  • Column: A reverse-phase C18 column is used.
  • Mobile Phase: A binary gradient system is recommended. While the specific gradient for this compound is not detailed in the results, a method for closely related borapetosides uses a gradient of water and acetonitrile, both acidified with 0.05% formic acid.
  • Detection: Use a Photodiode Array (PDA) detector. This compound can be monitored at its characteristic UV maximum.
  • Mass Spectrometry: For unambiguous confirmation, couple the HPLC system to an ESI-QTOF-MS. This compound can be identified by its precise molecular ion and characteristic fragment ions.
Protocol 3: UHPLC-UV-MS for Multi-Marker Analysis

This method allows for the simultaneous analysis of this compound alongside other markers to ensure species authenticity [2] [3].

  • Column: Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).
  • Mobile Phase: (A) 0.05% Formic Acid in Water; (B) 0.05% Formic Acid in Acetonitrile.
  • Gradient Elution:
    • 0-2 min: 5% B
    • 2-15 min: 5% B to 40% B
    • 15-20 min: 40% B to 100% B
    • 20-23 min: 100% B
    • 23-25 min: 100% B to 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 35°C.
  • Detection: UV detection (e.g., 214 nm) coupled with ESI-MS in positive or negative mode.

Troubleshooting Guide & FAQs

The following workflow outlines a systematic approach to diagnosing and resolving common issues encountered during this compound analysis.

Start Start: Analytical Issue Peak Poor Peak Shape/Resolution? Start->Peak LowSignal Low Sensitivity/Response? Start->LowSignal IDConfirm Uncertain Compound ID? Start->IDConfirm SpeciesID Difficulty with Species ID? Start->SpeciesID SubPeak1 Check mobile phase pH. Add 0.05% formic acid. Peak->SubPeak1 SubPeak2 Re-equilibrate column with starting mobile phase. Peak->SubPeak2 SubSignal1 Use MS detection (e.g., ESI-QTOF) for higher sensitivity. LowSignal->SubSignal1 SubSignal2 Optimize sample extraction for borapetosides. LowSignal->SubSignal2 SubID1 Perform HPTLC-MS on isolated band for confirmation. IDConfirm->SubID1 SubID2 Use MS/MS to characterize fragmentation pattern. IDConfirm->SubID2 SubSpecies1 Analyze multiple markers (Borapetosides B, C, E, F). SpeciesID->SubSpecies1 SubSpecies2 Develop a chemical fingerprint for species differentiation. SpeciesID->SubSpecies2

Frequently Asked Questions

  • Q1: Why is it critical to distinguish Tinospora crispa from Tinospora cordifolia?

    • A: While both have medicinal uses, T. crispa has been associated with cases of hepatotoxicity, linked to its content of clerodane furanoditerpenoids like borapetoside C [2] [4]. Accurately identifying the species prevents safety issues in product formulation.
  • Q2: Can I use this compound alone for species authentication?

    • A: It is not recommended. Using a combination of markers (e.g., borapetosides B, C, E, and F) provides a more robust chemical fingerprint to conclusively differentiate T. crispa from closely related species like T. sinensis and T. baenzigeri [2] [3].
  • Q3: What is the biological relevance of this compound that justifies its analysis?

    • A: Studies have shown that this compound significantly reduces serum glucose levels in a dose-dependent manner in alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice, confirming its anti-hyperglycemic activity [5].

References

Borapetoside E: Key Properties & Purification Strategy

Author: Smolecule Technical Support Team. Date: February 2026

Borapetoside E is a clerodane-type furanoditerpenoid found in Tinospora crispa [1]. The table below summarizes its core characteristics to guide your purification strategy.

Property Description / Relevance to Purification
Source Plant Tinospora crispa (stems are a common source) [2] [3]
Chemical Class Clerodane furanoditerpenoid [3] [1]
Solubility Informed by compound class; optimal extraction uses ethanol-water mixtures [4]
Stability Standard temperature and inert atmosphere handling recommended for sensitive diterpenoids

Workflow for Purification and Identification

The following diagram outlines a general workflow from plant material to identified compound, integrating quality control checkpoints.

G cluster_qa Quality Control Checkpoints start Plant Material (T. crispa stems) p1 1. Extraction Solvent: EtOH:H₂O mixture Temp: 40°C start->p1 p2 2. Crude Extract p1->p2 p3 3. Fractionation (Column Chromatography) p2->p3 qa1 HPTLC Fingerprinting p2->qa1 p4 4. Enriched Fraction p3->p4 p5 5. Purification (Successive Column Chromatography) p4->p5 p6 6. Pure this compound p5->p6 p7 7. Identification & QC (HPLC, HPTLC, MS) p6->p7 qa2 HPLC-PDA Analysis p6->qa2 qa3 MS/MS Confirmation p6->qa3

Analytical Methods for Identification and QC

Robust analytical methods are crucial for identifying this compound and distinguishing it from similar compounds. The following table details established techniques.

Method Application / Key Detail Protocol Summary

| HPTLC Fingerprinting [2] | Differentiate T. crispa from related species. | Stationary Phase: HPTLC silica gel plates. Mobile Phase: Chloroform-Toluene-Methanol-Formic acid (7:4:2:0.2, v/v). Detection: Distinct bands for clerodane diterpenoids. | | HPLC-PDA Analysis [2] | Quantify this compound and related compounds. | Column: Reverse-phase (RP)-C18. Detection: Photodiode Array (PDA). Validation: Linear (r²>0.99), LOD: ~0.49 mcg/mL, LOQ: ~1.48 mcg/mL. | | LC-ESI-MS/MS [2] [5] | Confirm identity via molecular mass and fragmentation. | Ionization: Electrospray Ionization (ESI), negative mode. Analysis: Compare with standard's precursor ions, mass fragments, retention time. |

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges researchers face during this compound purification.

  • Q1: My extract yield is low. How can I optimize it?

    • A: The solvent system is critical. Research on related borapetosides found that a 20% ethanol-water (EtOH:H₂O) mixture at 40°C significantly increases the extractability of similar compounds like borapetoside C compared to pure solvents [4]. Focus on optimizing the ethanol-to-water ratio and temperature for your specific source material.
  • Q2: How can I be sure I have purified this compound and not a similar compound?

    • A: Use multiple orthogonal methods for confirmation.
      • Co-injection with Standard: Spike your sample with an authentic this compound standard in HPLC; the peak should co-elute without splitting.
      • MS/MS Fragmentation: The most definitive proof. Characterize the high-resolution mass of the precursor ion and its major fragments, then match this data to a published spectral library or standard [5].
  • Q3: My sample is co-eluting with other plant metabolites. How can I improve separation?

    • A: This is a common issue with complex plant extracts.
      • Employ Successive Chromatography: As referenced in the purification of borapetosides, use multiple rounds of column chromatography with different stationary phases or solvent gradients to progressively isolate the target compound [2].
      • Optimize HPLC Gradient: For the final purification step, a slow, multi-step gradient of acetonitrile/water or methanol/water is typically needed to resolve closely eluting diterpenoids [5].

A Note on Protocol Optimization

The most critical step in optimizing your protocol is obtaining and consulting the full-text, primary research articles that specifically report the isolation of this compound. These papers will provide the exact experimental details you need, including the specific type of chromatography media, detailed solvent gradients, and flow rates.

References

Borapetoside E: Significance & Baseline Data

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the compound's value and its natural variation is key for setting realistic yield expectations.

Table 1: Bioactivity and Comparative Abundance of Borapetoside E

Aspect Description
Source Plant Tinospora crispa [1] [2]
Reported Bioactivity Demonstrates improvement of hyperglycemia, insulin resistance, and hyperlipidemia in diet-induced type 2 diabetes mice; effects were comparable to or better than metformin [2].
Comparative Abundance Metabolomic studies show this compound is significantly higher in T. crispa than in the relative species T. sinensis [1].
Reported Fold Difference One study found it to be 56.98 times higher in the leaves and 600.79 times higher in the stems of T. crispa compared to T. sinensis [1].

Extraction & Optimization Workflow

Recent research on extracting a related compound, Borapetoside C (BPC), from T. crispa using Pressurized Hot Water Extraction (PHWE) offers a valuable and transferable methodology [3].

The following workflow summarizes the key steps and decision points in this optimized PHWE process.

cluster_1 1. Pressurized Hot Water Extraction (PHWE) cluster_1a Optimized Parameters cluster_2 2. Micelle-Mediated Separation (MMS) cluster_2a Separation Conditions Start Start: T. crispa Stem Powder A1 Extraction Temperature Start->A1 A2 Solvent Flow Rate A1->A2 B1 Optimum: 100 °C A2->B1 B2 Optimum: 5.0 mL/min B1->B2 C1 Model: One-site kinetic desorption model B2->C1 D1 Add Non-ionic Surfactant (Tween 80) C1->D1 D2 Induce Phase Separation D1->D2 E1 Raise Temperature & Add NaCl D2->E1 D3 Recover Target Compound End Outcome: Extract with Enhanced Purity and Bioactivity D3->End E1->D3

Key Experimental Protocols from the Workflow:

  • Plant Material Preparation: Dry T. crispa stems at 50°C for 72 hours and grind them into a uniform powder [3].
  • Pressurized Hot Water Extraction (PHWE): This method uses water at high temperatures and pressure to increase the solubility of organic compounds. The optimized parameters for the related compound BPC were a temperature of 100°C and a solvent flow rate of 5.0 mL/min [3]. The extraction behavior was best described by a one-site kinetic desorption model at higher flow rates [3].
  • Micelle-Mediated Separation (MMS): This technique can be applied after extraction to remove unwanted compounds and enhance the purity of the target extract. It involves adding a surfactant like Tween 80 to form micelles, which trap hydrophobic components. Phase separation is then induced by increasing the temperature and adding salt (NaCl), allowing for the recovery of the purified aqueous extract containing the target compound [3]. This process was shown to reduce cytotoxicity and improve α-glucosidase inhibitory activity of the final extract [3].

Draft FAQs for a Technical Support Center

Here are some potential questions and answers based on the search results, which can form the core of your troubleshooting guide.

Q1: What are the primary factors affecting the yield of this compound in my extracts?

  • Plant Source Verification: Ensure you are using the correct species, Tinospora crispa, as it has been shown to contain vastly higher levels of this compound compared to other species like T. sinensis [1].
  • Extraction Solvent and Method: The choice of solvent is critical. While water is a good solvent, its efficiency can be modulated by temperature. Pressurized Hot Water Extraction (PHWE) has been successfully demonstrated for a closely related compound and is a promising method to investigate for this compound [3].

Q2: How can I improve the purity of this compound from a crude extract while maintaining its bioactivity?

  • Implement a Purification Step: Consider using Micelle-Mediated Separation (MMS) with a non-ionic, pharmaceutically acceptable surfactant like Tween 80. This technique has been shown to effectively remove undesirable hydrophobic compounds from a T. crispa extract, thereby reducing its cytotoxicity while enhancing its enzyme inhibition activity [3].

Q3: The biological activity of my extract in assays is lower than expected. What could be the reason?

  • Check for Compound Degradation: The stability of the compound during and after extraction should be verified. High temperatures in extraction processes can sometimes lead to degradation.
  • Presence of Inhibitory Compounds: Your crude extract may contain other compounds that interfere with the bioassay. The use of purification techniques like MMS can help remove such interferents and give a clearer picture of the target compound's activity [3].

References

Borapetoside E vs metformin efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy and Safety Profile

The table below summarizes the available experimental data for both compounds. Note that borapetoside E data is from pre-clinical studies, while metformin data is from clinical trials.

Feature This compound Metformin (Immediate Release)
Experimental Model High-Fat-Diet-induced obese/type 2 diabetic mice [1] Human clinical trials (Type 2 Diabetes) [2]
Key Efficacy Findings Improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia; increased oxygen consumption; suppressed SREBP expression [1]. Dose-dependent reduction in FPG (19-84 mg/dL) and HbA1c (0.6%-2.0%) [2] [3].
Primary Proposed Mechanisms Insulin-dependent and independent pathways; increases glucose utilization, reduces hepatic gluconeogenesis; suppresses SREBPs (key lipogenic transcription factors) [1] [4]. AMPK activation; inhibition of hepatic gluconeogenesis; improvement of peripheral insulin sensitivity [5] [6].
Safety & Tolerability Not fully established. A related compound from the same plant (Tinospora crispa) has been implicated in cases of toxic hepatitis [7]. Gastrointestinal side effects (e.g., diarrhea) are common; associated with a high incidence of GI symptoms, though severe enough to cause discontinuation in ~5% of patients [8] [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.

  • For this compound [1]

    • Animal Model: High-fat-diet (HFD)-induced obese and type 2 diabetic mice.
    • Treatment: this compound was administered via intraperitoneal injection.
    • Assessment: Effects were evaluated physiologically, histologically, and biochemically. The expression of genes and proteins related to glucose and lipid metabolism was analyzed in the liver and adipose tissue.
    • Comparator: The effects of this compound were compared to a vehicle-treated control group and a group treated with metformin.
  • For Metformin (Dose-Response Trial) [2] [3]

    • Study Design: A 14-week, multicenter, double-blind, placebo-controlled, dose-response trial.
    • Participants: 451 patients with type 2 diabetes and a fasting plasma glucose of ≥180 mg/dL.
    • Intervention: After a placebo washout, patients were randomized to receive placebo or metformin at daily doses of 500 mg, 1000 mg, 1500 mg, 2000 mg, or 2500 mg for 11 weeks.
    • Primary Outcomes: Change from baseline in fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c).

Proposed Signaling Pathways

The molecular mechanisms of this compound are still under investigation, but current evidence suggests pathways that are distinct from yet partially overlapping with metformin's. The diagram below illustrates these proposed pathways.

pharmacology cluster_borapetoside This compound (Proposed Pathways) cluster_metformin Metformin (Established Pathways) BorapetosideE This compound B1 Insulin-Dependent Pathway (↑ Plasma Insulin) BorapetosideE->B1 B2 Insulin-Independent Pathway BorapetosideE->B2 B5 Suppression of SREBPs (↓ Lipogenic genes) BorapetosideE->B5 Metformin Metformin M1 Mitochondrial Complex I Inhibition Metformin->M1 B3 ↑ Glucose Utilization (Peripheral Tissues) B1->B3 B2->B3 B4 ↓ Hepatic Gluconeogenesis (↓ PEPCK expression) B2->B4 Outcome1 Improved Glycemic Control B3->Outcome1 B4->Outcome1 B5->Outcome1 Outcome2 Improved Lipid Profile B5->Outcome2 M2 ↑ AMP:ATP Ratio M1->M2 M3 AMPK Activation M2->M3 M4 ↓ Hepatic Gluconeogenesis M3->M4 M5 ↑ Peripheral Glucose Uptake M3->M5 M6 mTOR Inhibition M3->M6 M4->Outcome1 M5->Outcome1 M6->Outcome1 M6->Outcome2

Interpretation of Available Evidence

  • This compound is a promising pre-clinical candidate, showing efficacy comparable to metformin in mouse models of diet-induced diabetes and metabolic syndrome [1]. Its potential to suppress SREBPs suggests a particularly strong effect on lipid metabolism.
  • Metformin has a robust and well-characterized clinical profile. Different formulations are available, with extended-release (met-XR) and delayed-release (met-DR) versions offering similar glycemic efficacy as the immediate-release (met-IR) form but with significantly reduced gastrointestinal side effects [8].
  • A critical consideration for this compound is safety. The source plant, Tinospora crispa, has been linked to several cases of toxic hepatitis in humans, which are hypothesized to be caused by furanoditerpenoids like borapetoside C [7]. This presents a major challenge for its therapeutic development.

How to Proceed Further

For a comprehensive drug development guide, the following steps are recommended:

  • For this compound: Focus on confirming its efficacy and, most importantly, establishing a therapeutic window in higher-order animal models. Rigorous toxicology studies are essential to address the hepatotoxicity concerns raised by human case reports.
  • For Metformin: Research can focus on its repurposing potential (e.g., in cancer or PCOS) and understanding the genetic basis for inter-individual variability in response [5] [6].

References

Borapetoside E binding affinity compared to alogliptin

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Affinity Comparison

The table below summarizes the available experimental data for both compounds.

Compound Target Protein Reported Binding Affinity (IC₅₀) Experimental Method Key Binding Interactions
Borapetoside E Dipeptidyl Peptidase-4 (DPP-4) 508.63 pM (0.00050863 µM) [1] Computational docking (AutoDock, AutoDock Vina, ArgusLab) [1] 7 hydrogen bonds, 2 hydrophobic interactions [1]
Alogliptin Dipeptidyl Peptidase-4 (DPP-4) 13 nM (0.013 µM) [2] X-ray Crystallography (PDB ID: 2ONC) [2] Interacts with S1, S2, and S1' subsites of DPP-4 [3]

> Important Note on Comparability: The data for this compound comes from computational predictions, while the data for Alogliptin is from experimental validation. Computationally predicted binding affinities, while insightful, require wet-lab experiments to confirm their real-world biological activity. Therefore, the values in the table should not be interpreted as a direct, validated comparison of potency.

Experimental Protocols Overview

The methodologies used to obtain the binding data for each compound differ significantly in their approach and validation.

  • For this compound (Computational Docking) [1]

    • Software Used: The study used AutoDock, AutoDock Vina, and ArgusLab for molecular docking simulations.
    • Protein Structure: The crystal structure of the DPP-4 enzyme was used as the target.
    • Process: The 3D structure of this compound was virtually placed into the active site of DPP-4. The software then calculates the optimal binding orientation and estimates the binding affinity (IC₅₀) based on the formation of non-covalent bonds, such as hydrogen bonds and hydrophobic interactions.
    • Validation: This is a predictive method. The results indicate high potential but require subsequent in vitro (biochemical) and in vivo (animal model) assays to confirm the inhibitory activity.
  • For Alogliptin (X-ray Crystallography) [2]

    • Method: The complex of Alogliptin bound to the DPP-4 protein was crystallized.
    • Data Collection: These crystals were exposed to X-rays, and the resulting diffraction pattern was used to determine the precise three-dimensional atomic structure of the complex.
    • Output: This provides an empirical, atomic-level snapshot of exactly how Alogliptin fits into the DPP-4 active site, confirming the specific amino acid residues it interacts with (e.g., in the S1, S2 subsites) [3].
    • Validation: X-ray crystallography is a gold-standard method for directly visualizing protein-ligand interactions. The binding affinity (IC₅₀) is determined through separate enzymatic assays.

Mechanism of Action and Binding

Both compounds are inhibitors of the Dipeptidyl Peptidase-4 (DPP-4) enzyme, but they are chemically distinct and interact with the enzyme's active site differently. The following diagram illustrates the shared therapeutic pathway of DPP-4 inhibition and the different origins of the two compounds.

  • This compound: This is a natural compound isolated from the plant Tinospora crispa [1]. Computational models suggest it binds to DPP-4 by forming an extensive network of seven hydrogen bonds and two hydrophobic interactions, which is a key predictor of its high calculated affinity [1].
  • Alogliptin: This is a synthetically designed, potent, and selective DPP-4 inhibitor [2]. Its structure is based on a quinazolinone scaffold [2]. It binds non-covalently to the catalytic site of DPP-4, specifically interacting with the S1, S2, and S1' hydrophobic subsites, which is a well-characterized binding mode for this class of drugs [3].

Conclusion and Research Implications

  • For Researchers: The data positions This compound as a highly promising candidate for further investigation. The logical next steps would involve:
    • In vitro enzymatic assays to experimentally determine its IC₅₀ value against DPP-4.
    • Cell-based studies and in vivo models of diabetes to confirm its efficacy and safety.
    • Medicinal chemistry optimization of the natural compound to improve its drug-like properties.
  • For Drug Development Professionals: Alogliptin represents a successfully developed clinical drug with a fully characterized binding mode and proven efficacy. The data on this compound could inform the design of novel DPP-4 inhibitors, potentially leveraging its unique chemical scaffold and predicted binding interactions.

References

Borapetoside E binding sites similarity to pharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity and Site Similarity

The table below summarizes quantitative data from a molecular docking study that compared Borapetoside E and other natural compounds to the pharmaceutical drug alogliptin (a known DPP-IV inhibitor) [1].

Compound Name Type Re-Rank Score (kcal/mol) Binding Site Similarity to Alogliptin Key Shared Residues
Alogliptin Pharmaceutical (Control) -101.6 - Glu 205, Glu 206, Tyr 547
This compound Natural Compound -105.4 75% Glu 205, Glu 206, Tyr 547
6'-O-Lactoyl Borapetoside B Natural Compound -104.2 75% Glu 205, Glu 206, Tyr 547
Rumphioside C Natural Compound -107.7 Not Specified Not Specified
Borapetoside F Natural Compound -104.2 Not Specified Not Specified

Key Findings: [1]

  • Potency: this compound demonstrates a lower (more negative) re-rank score than alogliptin, suggesting potentially stronger binding affinity to the DPP-IV enzyme.
  • Binding Mode: The 75% binding site similarity indicates that this compound interacts with the DPP-IV enzyme in a manner highly comparable to alogliptin, sharing key residues critical for inhibitor binding.

Experimental and Methodological Details

Molecular Docking and Validation Protocol

The data in the table above was generated using a validated computational protocol [1].

  • Software: Molegro Virtual Docker (MVD)
  • Protein Target: DPP-IV enzyme (PDB Code: 3G0B)
  • Validation: The docking protocol was rigorously validated before screening compounds.
    • Internal Validation: Re-docking the native ligand into the enzyme's crystal structure achieved an RMSD of 0.43 Å, indicating high precision.
    • External Validation: Screening against a database of active and inactive compounds showed excellent discriminatory power (EF1% of 20.34).
  • Scoring: The combination of the MolDock optimizer search algorithm and MolDock score scoring function was identified as the best method and used for the predictions [1].

This workflow ensures that the docking simulations and the resulting binding scores are reliable. The following diagram illustrates this multi-step process:

G PDB PDB Structure (3G0B) Internal Internal Validation (Re-docking) PDB->Internal External External Validation (DUD Database) PDB->External Protocol Best Protocol Identified MolDock Optimizer & Score Internal->Protocol External->Protocol Docking Molecular Docking of T. crispa Compounds Protocol->Docking Results Binding Score & Site Similarity Results Docking->Results

Experimental Anti-Hyperglycemic Activity

Beyond computational predictions, This compound has been experimentally confirmed to have anti-hyperglycemic effects in animal models [2].

  • Experimental Models: The compound was tested in alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice.
  • Result: this compound administration significantly reduced serum glucose levels in a dose-dependent manner in both models, providing functional evidence for its anti-diabetic potential [2].

Interpretation and Research Implications

The convergence of computational and experimental evidence strongly positions this compound as a promising lead compound.

  • Mechanism of Action: The binding site similarity to alogliptin strongly suggests that this compound works through the same mechanism—inhibiting DPP-IV. This enzyme breaks down incretin hormones, so its inhibition increases insulin secretion in a glucose-dependent manner [1].
  • Polypharmacology Potential: A separate network pharmacology study suggests that Tinospora crispa compounds, including Borapetoside A and B, may interact with multiple other insulin resistance targets like PI3K, PTPN1, and PPARG [3]. This indicates this compound might have additional beneficial effects beyond DPP-IV inhibition.

A Framework for Binding Site Comparison

For your work in comparing binding sites, it's useful to know that this is a recognized field in cheminformatics. The goal is often to predict off-target effects or repurpose drugs by finding proteins with similar binding sites [4] [5].

Various methodologies exist, which can be broadly categorized as follows [4]:

G Start Aim of Binding Site Comparison Method Select Comparison Method Start->Method App1 e.g., Find subtle differences for selectivity analysis Start->App1 App2 e.g., Find general similarity for drug repurposing Start->App2 Tool1 Use a method sensitive to fine differences App1->Tool1 Tool2 Use a method robust to different protein folds App2->Tool2

The choice of a specific tool (e.g., SiteHopper, IsoMIF, KRIPO) depends heavily on whether the goal is to find subtle differences between very similar sites or to discover general similarities between unrelated proteins [4] [6].

References

Borapetoside E molecular docking validation protocols

Author: Smolecule Technical Support Team. Date: February 2026

Validation and Docking Protocol for Borapetoside E

The validation and docking of this compound were performed using Molegro Virtual Docker (MVD) software. The core of the validation process involved a re-docking procedure to ensure the software could accurately reproduce a known experimental result [1].

The table below summarizes the key parameters from the study:

Protocol Aspect Specification / Value
Docking Software Molegro Virtual Docker (MVD)
Protein Target Dipeptidyl-peptidase IV (DPP-IV)
Protein Data Bank (PDB) Code 3G0B
Search Algorithm MolDock optimizer
Scoring Function MolDock score
Validation Metric (RMSD) 0.43 Å [1]
Enrichment Factor (EF1%) 20.34 [1]
Final Re-Rank Score for this compound -105.4 kcal/mol [1]

This diagram illustrates the workflow for the docking protocol validation:

Interpretation of Validation Results

  • RMSD Value: The low RMSD value of 0.43 Å indicates that the re-docked pose was very close to the original crystal structure pose, demonstrating the protocol's high precision in reproducing known binding modes [1].
  • Enrichment Factors: The reported EF1% and EF20% values indicate the protocol's excellent ability to distinguish true active compounds (like this compound) from inactive molecules in a virtual screen [1].
  • Re-rank Score: The re-rank score is a more refined scoring function in MVD. This compound's score of -105.4 kcal/mol was more favorable than the standard drug alogliptin (-101.6 kcal/mol), suggesting a potentially stronger binding affinity [1].

Key Insights for Your Research

  • Binding Site Analysis: The study found that this compound shared a 75% similarity in its binding interactions with the drug alogliptin, notably forming bonds with key amino acid residues Glu 205, Glu 206, and Tyr 547 in the DPP-IV active site [1].
  • Multi-Target Potential: Other research suggests that constituents of Tinospora crispa, including Borapetosides, may interact with multiple protein targets relevant to diabetes and insulin resistance, such as PI3K and others [2] [3]. Consider exploring these additional targets.
  • Protocol Generalization: The Nature Protocols guide [4] emphasizes that running such control experiments is a best practice for any large-scale docking screen, regardless of the specific software used.

References

Borapetoside E therapeutic effects validation in diabetic models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Tinospora crispa Compounds

The table below summarizes the key experimental findings for Borapetoside E and Borapetol B, another anti-hyperglycemic compound from Tinospora crispa.

Compound Experimental Model Dose / Concentration Key Effects and Outcomes Reported Values
This compound [1] Alloxan-induced hyperglycemic mice Dose-dependent manners (specific doses not detailed in abstract) Significantly reduced serum glucose levels Serum glucose: Significant reduction
db/db type 2 diabetic mice Dose-dependent manners (specific doses not detailed in abstract) Significantly reduced serum glucose levels Serum glucose: Significant reduction
Borapetol B [2] Wistar (normoglycemic) and Goto-Kakizaki (type 2 diabetic) rats 10 μg/100 g body weight (oral administration) Improved blood glucose levels during OGTT; increased plasma insulin Areas under glucose curves (0-120 min): Wistar (Placebo: 344 ± 10 mmol/L vs Treated: 72 ± 17 mmol/L, P<0.001); Goto-Kakizaki (Placebo: 862 ± 55 mmol/L vs Treated: 492 ± 63 mmol/L, P<0.01). Plasma insulin: ~2-fold increase at 30 min (P<0.05).
Isolated pancreatic islets from Wistar and Goto-Kakizaki rats 0.1, 1, and 10 μg/mL Stimulated insulin secretion at 3.3 mM and 16.7 mM glucose Insulin secretion: Dose-dependent increase

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in these studies.

In Vivo Oral Glucose Tolerance Test (OGTT) [2]

This protocol is used to evaluate a compound's effect on blood glucose regulation in live animal models.

  • Animals: Normoglycemic control Wistar and spontaneously type 2 diabetic Goto-Kakizaki (GK) rats are used.
  • Fasting: Animals are fasted overnight (14-15 hours) with free access to water.
  • Compound Administration: The test compound (e.g., Borapetol B) is administered orally by gavage at a dose of 10 μg/100 g body weight.
  • Glucose Challenge: An oral glucose load (0.2 g/100 g body weight) is given 30 minutes after the compound.
  • Blood Sampling: Blood is collected via a tail-prick at specific time points: -30 min (before compound), 0 min (before glucose load), and 30, 60, and 120 min after glucose administration.
  • Measurements: Blood glucose is measured immediately with a glucometer. Plasma insulin levels are typically determined from samples taken at 0 and 30 minutes using a radioimmunoassay (RIA).
In Vitro Insulin Secretion from Isolated Pancreatic Islets [2]

This protocol assesses the direct effect of a compound on insulin release from pancreatic cells.

  • Islet Isolation: Pancreatic islets are isolated from rats via collagenase digestion of the pancreas, followed by hand-picking under a stereomicroscope.
  • Culture: Islets are cultured for 24 hours in RPMI 1640 medium supplemented with 11 mM glucose, antibiotics, and fetal calf serum.
  • Pre-incubation: Islets are pre-incubated for 30-45 minutes in a Krebs-Ringer bicarbonate (KRB) buffer with 3.3 mM glucose.
  • Batch Incubation: Batches of 3 islets of similar size are incubated for 60 minutes in KRB buffer containing either a low (3.3 mM) or high (16.7 mM) glucose concentration, with or without the test compound.
  • Insulin Measurement: After incubation, the solution is collected, and the insulin content is quantified by RIA.

Proposed Mechanism of Action

While the exact molecular targets of this compound are not fully detailed in the provided studies, network pharmacology and biological studies on Tinospora crispa compounds suggest a multi-targeted mechanism. The following diagram synthesizes these proposed pathways, which may involve stimulating insulin secretion and improving insulin sensitivity [2] [3].

G TCompounds T. crispa Compounds (e.g., Borapetosides) Pancreas Pancreatic β-Cells TCompounds->Pancreas Direct Effect PI3K PI3K/Akt Signaling Activation TCompounds->PI3K Potential Direct Modulation InsulinRelease Stimulates Insulin Release Pancreas->InsulinRelease InsulinRelease->PI3K Insulin Binding to Receptor Liver Liver Cell Muscle Muscle Cell GlucoseUptake Increased Glucose Uptake PI3K->GlucoseUptake BloodGlucose Reduced Blood Glucose Levels GlucoseUptake->BloodGlucose

Important Research Considerations

  • Limited Direct Data: The most robust in vivo data for an isolated compound from the search results pertains to Borapetol B, not this compound [2]. The strong glucose-lowering and insulin-secreting effects of Borapetol B provide a compelling reason to investigate this compound with similar rigor.
  • Hepatotoxicity Concern: Be aware that Tinospora crispa extracts, which contain various clerodane furanoditerpenoids including borapetosides, have been linked to cases of toxic hepatitis in humans [4]. Any therapeutic development must include thorough safety and toxicology studies.

References

Borapetoside E vs. Other Borapetosides: At a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for Borapetoside E, A, and C.

Compound Reported Anti-Diabetic Activities Experimental Models Key Findings and Potential Mechanisms
This compound Improves hyperglycemia and hyperlipidemia [1]; Anti-hyperglycemic [2] [3] High-fat-diet-induced type 2 diabetes (T2D) mice [1]; Alloxan-induced hyperglycemic mice and db/db T2D mice [2] Suppresses expression of SREBPs (proteins regulating lipid synthesis) in liver and adipose tissue [1]; Reduces serum glucose in dose-dependent manner [2] [3]
Borapetoside A Hypoglycemic action [4] Normal mice; Type 1 & Type 2 DM mouse models; C2C12 myotube & Hep3B hepatocyte cell lines [4] Increases insulin secretion; induces phosphorylation of IR, Akt, AS160, GLUT2; decreases hepatic PEPCK expression [4]; Reported stronger effect than Borapetoside C [4]
Borapetoside C Improves insulin sensitivity [2] [4] db/db T2D mice [2] An effective agent for T2DM treatment; mechanism involves improving insulin sensitivity [2]

Experimental Protocols and Data

For reproducibility, here is a detailed overview of the key methodologies used in the cited studies.

This compound
  • In Vivo Model (T2D): The study used a high-fat-diet (HFD)-induced obesity mouse model. This compound was administered via intraperitoneal injection. Physiological (e.g., glucose tolerance), histological (e.g., liver steatosis), and biochemical (e.g., lipid levels) parameters were assessed. Gene and protein expression related to glucose and lipid metabolism were analyzed in liver and adipose tissue [1].
  • In Vivo Model (Hyperglycemia): Anti-hyperglycemic activity was confirmed in alloxan-induced hyperglycemic mice and genetic db/db T2D mice, showing a dose-dependent reduction in serum glucose levels [2].
Borapetoside A
  • In Vivo Models: Effects were tested in normal mice, Type 1, and Type 2 diabetic mouse models. A single dose was shown to decrease serum glucose and increase insulin secretion. It also attenuated plasma glucose elevation from an intraperitoneal glucose tolerance test [4].
  • Cell-based Assays: Using C2C12 myotubes and Hep3B hepatocytes, treatment with Borapetoside A (at concentrations of 10⁻⁸ to 10⁻⁶ mol/L) induced glycogen accumulation, indicating promotion of glucose uptake and storage [4].
  • Mechanistic Studies: In Type 1 diabetic mice, a 7-day continuous treatment with Borapetoside A induced phosphorylation of key insulin signaling molecules (IR, Akt, AS160) and increased GLUT2, while decreasing expression of the gluconeogenic enzyme PEPCK in the liver [4].

Structural and Activity Relationships

While detailed structural comparisons are limited in the provided search results, one study conclusively established the relative configuration at the C-12 position in this compound as S* [2]. This precise structural elucidation is crucial for understanding the compound's bioactivity and for future synthetic or derivatization work. The configuration was determined using NMR spectroscopy, analysis of coupling constants, and computer-generated molecular modeling [2].

The diagram below illustrates the core clerodane diterpenoid structure and highlights the key carbon positions (C-8 and C-12) where structural variations among borapetosides likely influence their biological activity.

structural_highlights CoreStructure Core Clerodane Diterpenoid Structure(e.g., this compound, A, C)Key structural variations at:- C-8 configuration- C-12 configuration (S* in this compound)- Glycosylation patterns- Functional groups on the naphthalene/butenolide Activity Anti-Hyperglycemic & Anti-Hyperlipidemic Activity CoreStructure->Activity Collectively Influence C8 C-8 Configuration C8->CoreStructure C12 C-12 Configuration (S*) C12->CoreStructure Glycosylation Glycosylation Pattern Glycosylation->CoreStructure

Research Implications and Future Directions

The experimental data suggests that different borapetosides have distinct primary mechanisms. This compound shows a strong dual benefit for both glucose and lipid metabolism [1], while Borapetoside A appears to act more directly on the insulin signaling pathway and insulin secretion [4]. This indicates a promising opportunity for combination therapies or for developing specific analogs tailored to particular metabolic dysfunctions.

A significant challenge in this field, evident from the search results, is the lack of direct, side-by-side comparative studies under uniform experimental conditions. Most data is inferred from separate studies. Future research should prioritize such direct comparisons to firmly establish efficacy and mechanism hierarchies.

References

Author: Smolecule Technical Support Team. Date: February 2026

Available Experimental Data on Borapetoside E

The table below summarizes the key in vivo findings for this compound from scientific studies:

Experimental Model Treatment Protocol Key Efficacy Findings Reference
HFD-induced obese mice (in vivo) Intraperitoneal injection [1] Markedly improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia; Effects were comparable or better than metformin [1]. [1]
Alloxan-induced hyperglycemic mice & db/db type 2 diabetic mice (in vivo) Not fully specified (dose-dependent) Significantly reduced serum glucose levels in a dose-dependent manner [2]. [2]

A proposed mechanism of action for this compound, based on the described in vivo study [1], can be visualized as follows:

G BorapetosideE This compound SREBPs SREBPs (Sterol Regulatory Element- Binding Proteins) BorapetosideE->SREBPs Suppresses Expression Glucose Improved Hyperglycemia & Insulin Resistance BorapetosideE->Glucose Direct or Indirect Mechanism LipidGenes Lipid Synthesis Target Genes SREBPs->LipidGenes Regulates Outcomes Improved Hepatic Steatosis & Hyperlipidemia LipidGenes->Outcomes Downstream Effect

The Selectivity Data Gap

The available research primarily establishes efficacy in animal models and a high-level mechanism. The search results do not contain specific data on this compound's binding affinity or activity against a panel of related off-targets, which is required for a definitive selectivity profile.

  • Lack of Comparative Data: While one study mentions its effect was comparable to metformin [1], this is an efficacy comparison, not a molecular target selectivity comparison against other related receptors or enzymes.
  • Focus on Related Compounds: Other borapetosides (A, B, C) and borapetols from T. crispa have been studied for different activities [3] [4], but this data does not directly inform on this compound's selectivity.

How to Approach the Selectivity Question

Given the current data gap, here are practical steps you can take to build a more complete profile:

  • Explore Broader Mechanisms: The suppression of SREBPs is a significant finding [1]. You could investigate the selectivity of other known SREBP inhibitors to form a hypothesis about this compound's potential target landscape.
  • Utilize Computational Tools: As highlighted in one review, computational methods like molecular docking and dynamics are valuable for predicting drug-target interactions and profiling polypharmacology, especially when experimental data is scarce [5].
  • Investigate the Plant Source: Be aware that the source plant, Tinospora crispa, has been associated with cases of hepatotoxicity, which researchers attribute to its content of furanoditerpenoids (the class including this compound) [6] [7]. This underscores the importance of thorough selectivity and safety profiling.

References

×

XLogP3

1.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

536.22576196 Da

Monoisotopic Mass

536.22576196 Da

Heavy Atom Count

38

Appearance

Powder

Dates

Last modified: 08-15-2023

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